alpha-L-fucopyranose
説明
Structure
3D Structure
特性
IUPAC Name |
(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-SXUWKVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318356 | |
| Record name | α-L-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
985 mg/mL | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6696-41-9 | |
| Record name | α-L-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-L-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of α-L-Fucopyranose in Cellular Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of the deoxyhexose sugar α-L-fucopyranose (fucose) to glycans, is a critical post-translational modification that profoundly influences a vast array of cell signaling events. This technical guide provides an in-depth exploration of the multifaceted roles of fucose in modulating key signaling pathways, including Notch, Epidermal Growth Factor Receptor (EGFR), and selectin-mediated leukocyte adhesion. We delve into the molecular mechanisms by which fucosylation impacts receptor-ligand interactions, signal transduction cascades, and ultimately cellular behavior in both physiological and pathological contexts, with a particular focus on cancer and immunology. This document further serves as a practical resource by providing detailed experimental protocols for the analysis of fucosylation and the enzymatic machinery involved, alongside a compilation of quantitative data to facilitate comparative studies.
Introduction to Fucosylation and its Significance in Cell Signaling
α-L-fucopyranose is a monosaccharide that plays a crucial role in the structure and function of glycans, which are complex carbohydrate structures attached to proteins and lipids. The process of adding fucose to these glycans is known as fucosylation and is catalyzed by a family of enzymes called fucosyltransferases (FUTs). Fucosylation is a terminal modification, meaning fucose is often located at the outer ends of glycan chains, positioning it to participate in intermolecular interactions that are fundamental to cell signaling.
The functional significance of fucosylation stems from its ability to create or modify recognition sites for specific carbohydrate-binding proteins, known as lectins. These interactions are central to a multitude of biological processes, including cell-cell adhesion, host-pathogen recognition, inflammation, and the regulation of receptor signaling pathways. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, where it can contribute to tumor progression, metastasis, and resistance to therapy.[1][2]
This guide will explore the intricate roles of α-L-fucopyranose in three well-characterized signaling contexts: Notch signaling, a critical pathway in development and disease; EGFR signaling, a key regulator of cell growth and proliferation; and selectin-mediated adhesion, which governs leukocyte trafficking during the immune response.
The Role of α-L-Fucopyranose in Key Signaling Pathways
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved cell-cell communication system that governs cell fate decisions during embryonic development and in adult tissue homeostasis.[3] The core of the pathway involves the interaction of transmembrane Notch receptors with their ligands (Delta-like and Jagged) on adjacent cells. This interaction triggers a series of proteolytic cleavages of the Notch receptor, leading to the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
O-fucosylation, the attachment of fucose to serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor's extracellular domain, is absolutely essential for Notch signaling.[4][5][6] This modification is catalyzed by protein O-fucosyltransferase 1 (POFUT1). The O-linked fucose can be further elongated by the addition of N-acetylglucosamine (GlcNAc) by Fringe glycosyltransferases. This elongation modulates the ability of Notch to bind to its different ligands, thereby fine-tuning the signaling outcome.[4][7] For instance, in some contexts, Fringe-mediated elongation of the O-fucose glycan enhances signaling induced by Delta-like ligands while inhibiting signaling by Jagged ligands.[6]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and migration. Dysregulation of this pathway is a common driver of cancer. The binding of epidermal growth factor (EGF) to its receptor, EGFR, induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
Core fucosylation, the addition of an α1,6-linked fucose to the innermost GlcNAc of N-glycans on EGFR, is crucial for its proper function.[3][8] This modification is catalyzed by fucosyltransferase 8 (FUT8). Studies have shown that the absence of core fucosylation on EGFR impairs its ability to bind EGF, leading to reduced receptor phosphorylation and attenuated downstream signaling.[3][8] Consequently, cells lacking FUT8 exhibit decreased EGF-mediated cell growth.[9] This highlights the importance of core fucosylation in maintaining the structural integrity of the EGFR N-glycans, which is necessary for efficient ligand binding and subsequent signal activation.
Selectin-Mediated Leukocyte Adhesion
Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), platelets, and endothelial cells (P-selectin and E-selectin). They play a critical role in the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response, a prerequisite for their subsequent firm adhesion and extravasation into tissues.[10][11]
Selectins recognize and bind to specific fucosylated and sialylated carbohydrate structures, most notably the sialyl Lewis X (sLex) and sialyl Lewis A (sLea) antigens, which are displayed on glycoproteins and glycolipids on the surface of opposing cells.[12] The fucose residue within these structures is essential for high-affinity binding to selectins. The biosynthesis of these selectin ligands is dependent on the activity of various fucosyltransferases, such as FUT3, FUT4, FUT6, and FUT7, which catalyze the addition of α1,3- and α1,4-linked fucose residues. Deficiencies in these fucosyltransferases can lead to impaired leukocyte rolling and immunodeficiency.[10]
Quantitative Data on Fucose-Mediated Interactions
The precise biological outcomes of fucosylation are often dictated by the affinity and kinetics of fucose-mediated interactions. This section presents quantitative data on fucose-binding lectins and the enzymes responsible for fucosylation.
Dissociation Constants (Kd) of Fucose-Binding Lectins
The affinity of lectins for their carbohydrate ligands is a key determinant of the stability and duration of the resulting cellular interactions. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating higher affinity.
| Lectin | Ligand | Kd (μM) | Method |
| Aleuria aurantia (B1595364) Lectin (AAL) | Fucα1-6GlcNAc | 110 | Frontal Affinity Chromatography |
| Ulex europaeus Agglutinin I (UEA-I) | Fucα1-2Gal | 74 | Isothermal Titration Calorimetry |
| Lotus tetragonolobus Lectin (LTL) | Lewis X | 45 | Surface Plasmon Resonance |
| P-selectin | sLex | 100-200 | Surface Plasmon Resonance |
| E-selectin | sLex | 700 | Surface Plasmon Resonance |
This table is a compilation of representative data from various sources and specific values may vary depending on the experimental conditions.
Kinetic Parameters of Fucosyltransferases
The efficiency of fucosylation is determined by the kinetic properties of the fucosyltransferases. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Enzyme | Acceptor Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| FUT1 (α1,2-FUT) | Phenyl β-D-galactoside | 2,300 | 0.45 | 196 |
| FUT3 (α1,3/4-FUT) | LacNAc | 780 | 0.21 | 269 |
| FUT7 (α1,3-FUT) | Sialyl-LacNAc | 130 | 0.08 | 615 |
| FUT8 (α1,6-FUT) | Asialo-agalacto-biantennary N-glycan | 43 | 0.02 | 465 |
| POFUT1 | EGF repeat consensus peptide | 25 | 0.015 | 600 |
This table presents a selection of kinetic data. Values can vary based on the specific acceptor substrate and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological role of α-L-fucopyranose in cell signaling.
Analysis of Protein Fucosylation by Lectin Affinity Chromatography and Western Blot
This protocol describes the enrichment of fucosylated proteins from a complex mixture using a fucose-specific lectin followed by detection with a specific antibody.
Materials:
-
Cell lysate or protein mixture
-
Aleuria aurantia Lectin (AAL)-agarose beads (or other fucose-specific lectin)
-
Binding/Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2
-
Elution Buffer: Binding/Wash Buffer containing 100 mM L-fucose
-
SDS-PAGE gels and buffers
-
Western blot membranes and buffers
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of Cell Lysate: Lyse cells in a suitable buffer containing protease inhibitors. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.
-
Lectin Affinity Chromatography: a. Equilibrate the AAL-agarose beads with Binding/Wash Buffer. b. Incubate the cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation. c. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins. d. Elute the fucosylated proteins by incubating the beads with Elution Buffer for 30 minutes at room temperature.
-
SDS-PAGE and Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein of interest using a chemiluminescent substrate and an imaging system.
References
- 1. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <em>O</em>-Glycosylation and the Notch Signaling Pathway - ProQuest [proquest.com]
- 3. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Core Fucosylation Regulates Epidermal Growth Factor Receptor-mediated Intracellular Signaling* | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Sialylated, fucosylated ligands for L-selectin expressed on leukocytes mediate tethering and rolling adhesions in physiologic flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of α-L-Fucopyranose in Glycan Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. The resulting fucosylated glycans, with α-L-fucopyranose as the terminal sugar, are key players in cellular recognition, signal transduction, and the modulation of immune responses. Aberrations in fucosylation are increasingly implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and infectious diseases, making this modification a compelling target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core functions of α-L-fucopyranose in glycoproteins and glycolipids, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.
Core Functions of α-L-Fucopyranose in Glycoconjugates
The presence of α-L-fucose at the non-reducing end of glycan chains creates specific epitopes that are recognized by a variety of glycan-binding proteins (lectins), thereby mediating a wide range of cellular interactions.
Cellular Recognition and Adhesion
Fucosylated glycans are fundamental to cell-cell and cell-matrix interactions. A prime example is the role of the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, in mediating the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[1] This interaction is mediated by a family of lectins called selectins, which are expressed on leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin).[2] The fucose residue within the sLex motif is essential for high-affinity binding to selectins.[3]
Blood Group Antigens
The ABO and Lewis blood group antigens are defined by the presence of specific fucosylated oligosaccharides on the surface of red blood cells and other cell types.[2] The H antigen, the precursor for both A and B antigens, is a fucosylated structure.[4] The enzymes responsible for synthesizing these antigens are fucosyltransferases (FUTs), which catalyze the transfer of fucose from a GDP-fucose donor to an acceptor oligosaccharide.[5]
Immune System Regulation
Fucosylation plays a multifaceted role in the immune system. Core fucosylation (the addition of fucose to the innermost GlcNAc of N-glycans) of immunoglobulin G (IgG) antibodies modulates their effector functions. The absence of core fucose on IgG1 enhances its binding to the FcγIIIa receptor on natural killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[6] This has led to the development of defucosylated monoclonal antibodies with enhanced therapeutic efficacy in oncology.
Role in Cancer Progression
Aberrant fucosylation is a hallmark of many cancers and is often associated with tumor progression, metastasis, and chemoresistance.[7] Increased expression of fucosylated antigens, such as sLex and sialyl Lewis a (sLea), on the surface of cancer cells facilitates their adhesion to endothelial selectins, promoting metastasis.[3] Core fucosylation of growth factor receptors, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor, can modulate their signaling activity and contribute to tumorigenesis.[8][9]
Involvement in Infectious Diseases
Many pathogens, including bacteria and viruses, utilize fucosylated glycans on host cells as receptors for attachment and entry. For instance, Helicobacter pylori, a bacterium linked to gastritis and stomach cancer, binds to fucosylated Lewis b antigens in the gastric epithelium.[10] Conversely, the host can also utilize fucosylation as a defense mechanism.
Quantitative Data
Table 1: Binding Affinities of Selectins to Fucosylated Ligands
| Selectin | Ligand | Dissociation Constant (KD) | Reference |
| P-selectin | Sialyl Lewis X (sLex) analogue (TBC1269) | ~111.4 µM | [11] |
| L-selectin | 6-sulfo Sialyl Lewis X (on GlyCAM-1) | 108 µM | [12] |
| L-selectin | PSGL-1 | 47 µM | [12] |
Table 2: Kinetic Parameters of Fucosyltransferases (FUTs)
| Enzyme | Acceptor Substrate | Km | Vmax | Reference |
| α1,6-fucosyltransferase (FUT8) | Agalacto biantennary-Asn-PABA | 5 µM (approx.) | - | [13] |
| FucT VI | Fucose mimetic-1 (Inhibitor) | Ki = 2 mM | - | [14] |
| α1,6-FucT (Rhizobium sp.) | 1-(R)-amino-phenylmethyl C-fucopyranoside (Inhibitor) | IC50 = 690 µM | - | [14] |
Experimental Protocols
Mass Spectrometry for Fucosylated Glycan Analysis
Objective: To identify and quantify fucosylated N-glycans from glycoproteins.
Methodology:
-
N-Glycan Release:
-
Denature, reduce, and alkylate the glycoprotein (B1211001) sample.
-
Digest the protein backbone using a protease such as trypsin.
-
Release the N-glycans from the resulting glycopeptides using the enzyme PNGase F, which cleaves the bond between the innermost GlcNAc and the asparagine residue.[15]
-
-
Glycan Purification:
-
Purify the released N-glycans from peptides and other contaminants using a solid-phase extraction (SPE) method, such as a C18 Sep-Pak column.[15]
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: For rapid profiling of the glycan pool. Reconstitute the dried glycan sample in water, mix with a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid), spot onto a MALDI target plate, and acquire mass spectra in positive ion mode.[16] The presence of fucose can be inferred from the mass of the precursor ion.
-
LC-ESI-MS/MS: For detailed structural characterization and quantification. Reconstitute the glycan sample in a suitable solvent and inject it into a liquid chromatography system coupled to an electrospray ionization mass spectrometer. Separate the glycans using a C18 or HILIC column.[15] Set the mass spectrometer to data-dependent acquisition mode to select precursor ions for fragmentation (MS/MS). Analyze the MS/MS spectra for characteristic oxonium ions (e.g., m/z 147 for fucose) and fragment ions that confirm the presence and linkage of fucose.[17]
-
Lectin Blotting for Detecting Fucosylation
Objective: To detect the presence of fucosylated glycoproteins in a complex mixture.
Methodology:
-
Protein Separation and Transfer:
-
Separate the protein sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
-
Blocking:
-
Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% BSA or skim milk in TBST) for 1 hour at room temperature.[18]
-
-
Lectin Incubation:
-
Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL) for core fucose, or Lotus tetragonolobus lectin (LTA) for certain terminal fucoses) at a concentration of 1-20 µg/mL in blocking solution for 1-2 hours at room temperature.[18][19]
-
-
Washing:
-
Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound lectin.[18]
-
-
Detection:
-
Incubate the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase (HRP) or alkaline phosphatase (AP)) for 1 hour at room temperature.[18]
-
Wash the membrane again to remove unbound streptavidin-enzyme conjugate.
-
Add a chemiluminescent or colorimetric substrate for the respective enzyme and visualize the bands corresponding to the fucosylated glycoproteins.[18]
-
Inhibition of Fucosylation in Cell Culture
Objective: To study the functional consequences of reduced fucosylation in a cellular context.
Methodology:
-
Cell Culture:
-
Culture the cells of interest under standard conditions.
-
-
Inhibitor Treatment:
-
Treat the cells with a fucosylation inhibitor, such as 2-fluoro-peracetyl-fucose (2F-Fuc). This compound is metabolically converted to a GDP-fucose analog that acts as a competitive inhibitor of fucosyltransferases.[20] The optimal concentration and treatment duration should be determined empirically for each cell line.
-
-
Analysis of Fucosylation Levels:
-
Functional Assays:
-
Perform functional assays to assess the impact of fucosylation inhibition on cellular processes such as proliferation, migration, invasion, or signaling.
-
Signaling Pathways and Visualizations
Selectin-Mediated Leukocyte Adhesion Cascade
This pathway illustrates the initial steps of leukocyte recruitment to sites of inflammation, a process critically dependent on fucosylated ligands.
Caption: Selectin-mediated leukocyte tethering, rolling, and firm adhesion.
Core Fucosylation in EGFR Signaling
This diagram depicts how core fucosylation of the Epidermal Growth Factor Receptor (EGFR) enhances its signaling activity.
Caption: Core fucosylation enhances EGF binding and EGFR signaling.[8][22]
Fucosylation in TGF-β Receptor Signaling
This diagram illustrates the requirement of core fucosylation for the proper function of the Transforming Growth Factor-beta (TGF-β) receptor.
Caption: Core fucosylation is essential for TGF-β receptor activation.[9][23]
O-Fucosylation in Notch Signaling
This diagram shows the critical role of O-fucosylation in modulating the interaction between the Notch receptor and its ligands.
Caption: O-fucosylation and its elongation by Fringe regulate Notch-ligand interactions.[24][25]
Conclusion
α-L-fucopyranose, as a terminal modification of glycoproteins and glycolipids, plays a central and diverse role in cellular physiology and pathology. Its involvement in fundamental processes such as cell adhesion, immune regulation, and signal transduction underscores its importance. The aberrant fucosylation observed in various diseases, particularly cancer, highlights the potential of fucosylation pathways as targets for diagnostics and therapeutics. This guide provides a foundational understanding of the function of α-L-fucopyranose, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to aid researchers, scientists, and drug development professionals in this rapidly evolving field. Further investigation into the intricate mechanisms controlling fucosylation and its functional consequences will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. GlycoWord / Lectin-5 [glycoforum.gr.jp]
- 3. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative Investigation of Fucosylated Serum Glycoproteins with Application to Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 聚糖的质谱 [sigmaaldrich.com]
- 17. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 19. vectorlabs.com [vectorlabs.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Core Fucosylation Regulates Epidermal Growth Factor Receptor-mediated Intracellular Signaling* | Semantic Scholar [semanticscholar.org]
- 23. The search for glycan function: fucosylation of the TGF-beta1 receptor is required for receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Glycobiology: A Technical Guide to the Natural Sources and Biosynthesis of alpha-L-Fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-L-fucopyranose, a deoxyhexose sugar, is a critical monosaccharide in a vast array of biological processes. Unlike more common sugars, the L-configuration and the absence of a hydroxyl group at the C-6 position bestow unique stereochemical properties that are integral to the function of many glycoconjugates. Its presence at the terminal positions of glycan chains makes it a key player in molecular recognition events, including cell-cell adhesion, signaling pathways, and host-microbe interactions.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of various pathologies, particularly in cancer, highlighting the importance of understanding its origins and synthesis for the development of novel therapeutics and diagnostics. This technical guide provides an in-depth exploration of the natural reservoirs of this compound and a detailed examination of its biosynthetic pathways.
Natural Sources of this compound
This compound is ubiquitously distributed in nature, from marine algae to complex mammalian systems. The primary sources of this valuable monosaccharide are categorized below, with quantitative data on its prevalence presented for comparative analysis.
Marine Algae (Phaeophyceae)
Brown seaweeds are one of the most abundant natural sources of L-fucose, where it exists as the primary building block of fucoidans.[3][4][5] Fucoidans are a class of complex sulfated polysaccharides with a wide range of reported biological activities.[6][7] The fucose content and the overall structure of fucoidans can vary significantly depending on the algal species, geographical location, and seasonal changes.[3][8]
Table 1: Fucose and Fucoidan (B602826) Content in Various Brown Algae Species
| Algal Species | Fucose Content (% dry weight) | Fucoidan Content (% dry weight) | Monosaccharide Composition of Fucoidan (molar ratio/%) | Reference |
| Fucus vesiculosus | 44% (in fucoidan extract) | 62% (yield of total fucose) | Fucose: 59.2%, Xylose: 12.6%, Mannose: 2.7%, Galactose: 10.4%, Rhamnose: 1.4%, Glucose: 13.6% | [6][9] |
| Saccharina latissima | - | - | Fucose: 83.8%, Galactose: 7.5%, Xylose: 6.7%, Rhamnose: 2.1% | [9] |
| Laminaria digitata | - | - | Fucose: 67.1%, Xylose: 13.7%, Galactose: 14%, Mannose: 5.2% | [9] |
| Stoechospermum marginatum | - | - | Fucose: 64.2%, Galactose: 14.5%, Xylose: 12.9%, Mannose: 4.3%, Rhamnose: 3.2% | [9] |
| Sargassum vulgare | Seasonal variation observed | - | - | [10] |
| Cystoseira barbata | Seasonal variation observed | - | - | [10] |
| Turbinaria decurrens | - | - | Fucose: 59.3%, Galactose: 12.6%, Mannose: 9.6%, Rhamnose: 6.4% | [9] |
Bacteria
Numerous bacterial species synthesize and secrete fucose-containing exopolysaccharides (EPS).[5] These polymers play crucial roles in biofilm formation, protection against environmental stress, and host-pathogen interactions. The fucose content in bacterial EPS is highly variable.
Table 2: Fucose Content in Bacterial Exopolysaccharides
| Bacterial Strain | Fucose Content (molar ratio/%) | Other Monosaccharides Present | Reference |
| Enterobacter strain A47 | 1.6 (molar ratio with other sugars) | Galactose, Glucose, Pyruvate, Succinate, Acetate | [11] |
| Enterobacter cloacae Z0206 | 2 (molar ratio with other sugars) | Glucose, Galactose, Glucuronic acid, Pyruvic acid | [12] |
| Escherichia coli K5, K4 | Produces capsular polysaccharides (GAGs) which can contain fucose | Glucosamine, Galactosamine, Hyaluronan, Chondroitin, Heparan sulphate, Uronic acid | [13] |
| Enterobacter sakazakii (ATCC 53017, 29004, 12868) | 13-22% | - | [11] |
Mammalian Systems
In mammals, L-fucose is an essential component of a wide range of glycoconjugates, including N- and O-linked glycans on proteins and glycolipids.[2][4] It is crucial for the formation of blood group antigens and selectin ligands involved in inflammatory responses and immune cell trafficking.[1][4]
Human Milk Oligosaccharides (HMOs)
Human milk is a rich source of complex oligosaccharides, many of which are fucosylated.[14][15] These fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), play a vital role in shaping the infant gut microbiome and immune system development.[16][17] The concentration of fucosylated oligosaccharides in human milk varies significantly among individuals, largely due to genetic differences in fucosyltransferase enzymes (FUT2 and FUT3).[14]
Table 3: Concentration of Fucosylated Oligosaccharides in Human Milk
| Oligosaccharide | Concentration Range (g/L) | Notes | Reference |
| Total HMOs | 5-15 g/L in mature milk; up to 20 g/L in colostrum | Highly variable between individuals | [15][17] |
| Fucosylated HMOs | 35-50% of total HMOs | - | [17] |
| 2'-fucosyllactose (2'-FL) | Can reach up to 30% of total HMOs in secretor mothers | Most abundant HMO in secretor mothers | [17] |
| 3-fucosyllactose (3-FL) | Concentration can be over four times higher in some populations | Geographically influenced | [16] |
Biosynthesis of this compound
The cellular pool of activated L-fucose, in the form of Guanosine Diphosphate-L-fucose (GDP-L-fucose), is maintained through two primary pathways: the de novo pathway and the salvage pathway.[3][6][18] GDP-L-fucose serves as the donor substrate for all fucosyltransferase-catalyzed reactions.
The De Novo Pathway
The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a two-step enzymatic process.[3][6] This pathway is responsible for the majority of cellular GDP-L-fucose production.[3][6]
-
GDP-D-mannose-4,6-dehydratase (GMD) : This enzyme catalyzes the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[3][19][20]
-
GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein) : This bifunctional enzyme first epimerizes the C3 and C5 positions of the intermediate and then reduces the keto group at C4 to yield the final product, GDP-L-fucose.[3][8]
The Salvage Pathway
The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose by utilizing free L-fucose derived from extracellular sources or from the lysosomal degradation of endogenous glycoconjugates.[3][10] This pathway also involves two key enzymatic steps:
-
Fucokinase (FCSK) : This enzyme phosphorylates free L-fucose at the C1 position to form L-fucose-1-phosphate, utilizing ATP as the phosphate (B84403) donor.[3][21]
-
GDP-L-fucose pyrophosphorylase (GFPP or FPGT) : This enzyme catalyzes the reaction between L-fucose-1-phosphate and GTP to produce GDP-L-fucose and pyrophosphate.[3][8]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound.
Extraction and Quantification of Fucose from Brown Algae
This protocol outlines a general procedure for the extraction and colorimetric quantification of fucose from brown seaweed.
1. Extraction
-
Weigh 1g of dried, ground seaweed material into a conical flask.
-
Add 25 ml of 0.2 N HCl and heat the suspension at 70°C in a water bath for 1 hour with stirring.
-
Cool the flask and filter the liquid into a separate conical flask.
-
Transfer the retained particles back to the extraction flask with 25 ml of 0.02 N HCl.
-
Repeat the heating and filtration steps.
-
The combined extracts contain the acid-soluble, fucose-containing polysaccharides.[10]
2. Colorimetric Quantification (Cysteine-Sulfuric Acid Method)
-
Place 1 ml of the sample extract into a test tube in an ice-water bath.
-
Carefully add 4.5 ml of dilute H₂SO₄, mix, and allow to cool.
-
Place the tube in a boiling water bath for exactly 10 minutes, then cool to room temperature.
-
Add 0.1 ml of cysteine solution, mix, and leave at room temperature for 30 minutes.
-
Measure the absorbance at 396 nm and 430 nm. The difference in absorbance is used to determine the fucose concentration against a standard curve, which helps to exclude interference from other hexoses.[2][10]
General Workflow for Analysis of Fucosylated Glycoproteins
This workflow describes a typical process for the analysis of fucosylated glycoproteins in a cellular context.
Enzyme Assay for GDP-D-mannose-4,6-dehydratase (GMD)
This protocol is based on the principle of measuring the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.
1. Recombinant Enzyme Expression and Purification
-
Clone the gene encoding GMD into an appropriate expression vector (e.g., with a GST-tag).
-
Express the protein in a suitable host, such as E. coli.
-
Purify the recombinant protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).[22]
2. Activity Assay
-
The reaction mixture typically contains the purified GMD enzyme, its substrate GDP-D-mannose, and the cofactor NADP+ in a suitable buffer.
-
The reaction can be monitored by observing the change in absorbance at 340 nm due to the reduction of NADP+.
-
Alternatively, a radiolabeled substrate such as GDP-D-[5-³H]-mannose can be used, and the enzyme activity is determined by measuring the release of ³H into the aqueous medium.[23][24]
-
The products of the reaction can be further analyzed and quantified using techniques like capillary electrophoresis, HPLC, or mass spectrometry.[25][26][27]
Enzyme Assay for Fucokinase (FCSK)
This assay measures the conversion of L-fucose to L-fucose-1-phosphate.
1. Reaction Setup
-
The reaction mixture includes the enzyme source (e.g., cell lysate or purified recombinant FCSK), L-fucose, ATP, and a divalent cation like Mg²⁺ in a buffered solution.[21]
2. Detection of Activity
-
The activity can be quantified using chromatographic methods to separate and measure the amount of L-fucose-1-phosphate produced over time.[21]
-
Radiolabeled L-fucose can also be used as a substrate, and the formation of radiolabeled L-fucose-1-phosphate can be monitored.[21]
Conclusion
This compound is a monosaccharide of profound biological significance, with its natural abundance in sources like brown algae offering exciting opportunities for its exploitation in functional foods and pharmaceuticals. A thorough understanding of its biosynthetic pathways is paramount for deciphering the roles of fucosylation in health and disease. The methodologies outlined in this guide provide a framework for researchers to explore the fascinating world of fucobiology, paving the way for advancements in drug development and personalized medicine. The continued investigation into the regulation of fucose metabolism and the development of specific inhibitors or modulators of fucosylation hold immense promise for future therapeutic interventions.
References
- 1. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 2. Fucoidan Characterization: Determination of Purity and Physicochemical and Chemical Properties [mdpi.com]
- 3. Frontiers | A Comprehensive and Comparative Analysis of the Fucoidan Compositional Data Across the Phaeophyceae [frontiersin.org]
- 4. Fucose (FucAz) Modified Glycoprotein Assay Kit (ab241020) is not available | Abcam [abcam.com]
- 5. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Fucoidan: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. scispace.com [scispace.com]
- 12. Structure characterization of a fucose-containing exopolysaccharide produced by Enterobacter cloacae Z0206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thrivediscovery.ca [thrivediscovery.ca]
- 15. Concentrations of oligosaccharides in human milk and child growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 20. uniprot.org [uniprot.org]
- 21. Enzyme Activity Measurement for Fucokinase [creative-enzymes.com]
- 22. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assay for GDP-D-mannose-4,6-dehydratase (Journal Article) | OSTI.GOV [osti.gov]
- 25. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. glycoscience.ru [glycoscience.ru]
- 27. researchgate.net [researchgate.net]
α-L-Fucopyranose as a Cornerstone of ABO Blood Group Antigens: A Technical Guide
Executive Summary: The ABO blood group system, a cornerstone of transfusion medicine, is defined by specific carbohydrate antigens on the surface of red blood cells and other cell types. The synthesis of these antigens is critically dependent on the prior formation of the H antigen, a structure whose immunodominant feature is a terminal α-L-fucopyranose residue. This guide provides an in-depth examination of the biochemical and genetic basis for the role of α-L-fucopyranose in the ABO system, detailing the enzymatic processes, relevant quantitative data, and key experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
The clinical significance of the ABO blood group antigens lies in their profound immunogenicity; incompatibility in this system can lead to severe and potentially fatal transfusion reactions.[1][2] These antigens are not primary gene products but are complex carbohydrates synthesized by the sequential action of glycosyltransferase enzymes.[1][3] The foundational step in the biosynthesis of the A and B antigens is the creation of the H antigen. This process is catalyzed by a fucosyltransferase that attaches an L-fucose sugar to a precursor oligosaccharide chain.[4][5] Therefore, α-L-fucopyranose is the pivotal monosaccharide that establishes the framework upon which the A and B determinants are built. Individuals with blood group O lack the enzymes to modify the H antigen, leaving it as the terminal structure on their cells.[1][6]
Biochemical and Genetic Framework
The synthesis of ABO antigens is a multi-step enzymatic process governed by the interplay of genes at two primary loci: the FUT1 (H) locus and the ABO locus.[1] A third locus, FUT2 (Se), governs the expression of H antigen in secretions.[1]
2.1 The Precursor Substance and the Role of Fucosyltransferases
The H antigen is synthesized by the addition of an L-fucose residue in an α(1,2) linkage to the terminal D-galactose of a precursor oligosaccharide chain.[6][7][8] These precursor chains exist in several forms, with type 1 and type 2 being the most common.[7][9]
-
On red blood cells , the precursor is primarily the type 2 chain (Galβ1-4GlcNAc-R). The enzyme responsible for fucosylation is α-1,2-fucosyltransferase 1, encoded by the FUT1 gene.[7][9][10]
-
In secretions , the precursor is mainly the type 1 chain (Galβ1-3GlcNAc-R). The responsible enzyme is α-1,2-fucosyltransferase 2, encoded by the FUT2 (Secretor) gene.[7][10][11]
Individuals with the rare Bombay phenotype (Oh) lack functional FUT1 genes and therefore cannot synthesize H antigen on their red blood cells.[7][8][12] Consequently, even if they possess functional A or B enzymes, they cannot produce A or B antigens.[7][12]
2.2 Formation of A and B Antigens
Once the H antigen is formed, it serves as the acceptor substrate for the glycosyltransferases encoded by the ABO gene on chromosome 9.[2][5]
-
The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase, which adds an N-acetylgalactosamine (GalNAc) residue to the terminal galactose of the H antigen.[7][9][13]
-
The B allele encodes an α-1,3-galactosyltransferase, which adds a D-galactose (Gal) residue to the same position on the H antigen.[7][9][13]
-
The O allele is a null allele, producing a non-functional enzyme. In individuals with blood group O, the H antigen remains unmodified.[1][5][9]
Because the A and B transferases are not 100% efficient, residual H antigen is present on all red blood cells except those of the Bombay phenotype. The amount of H antigen is highest on O cells and progressively decreases in the order O > A₂ > B > A₂B > A₁ > A₁B.[7]
Quantitative Data
The enzymatic reactions and antigen expression levels within the ABO system have been quantitatively characterized.
Table 1: Kinetic Parameters of Fucosyltransferases
| Enzyme | Substrate | Km | Reference |
|---|---|---|---|
| FUT1 (Human) | Phenyl β-D-galactoside | 2.4 mM | [14] |
| FutA (mutant M32) | GDP-Fucose | ~0.4 mM | [15] |
| α1,6-FucT (mutant R366A) | GDP-Fucose | Increased vs. WT | [16] |
| α1,6-FucT (mutant R366A) | Oligosaccharide-Asn-PABA | Increased vs. WT |[16] |
Table 2: Relative H Antigen Expression on Erythrocytes
| Blood Group | Relative H Antigen Amount |
|---|---|
| O | +++++ |
| A₂ | ++++ |
| B | +++ |
| A₂B | ++ |
| A₁ | ++ |
| A₁B | + |
| Bombay (Oh) | None |
Source: Adapted from Reid and Olsson, 2012, as cited in[7]
Experimental Protocols
4.1 Protocol: Serological Hemagglutination Assay for ABO Blood Typing
This assay is the standard method for determining ABO blood type by observing the agglutination (clumping) of red blood cells (RBCs) in the presence of specific antibodies.
Materials:
-
Patient whole blood sample (collected in an EDTA tube)
-
Commercially available anti-A, anti-B, and anti-H lectin reagents
-
Isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Glass slides or 96-well microtiter plates (V-bottom)[17]
-
Pipettes and disposable tips
-
Positive and negative control samples[17]
Procedure (Slide Method):
-
Prepare a 10% suspension of patient RBCs in saline.[17]
-
On a clean, labeled glass slide, place one drop of the 10% RBC suspension.[17]
-
Add one drop of anti-A reagent to the RBC drop.
-
Using a clean applicator stick, mix the cells and reagent over an area of approximately 1 inch in diameter.
-
Repeat steps 2-4 on separate slides for anti-B and anti-H reagents.
-
Gently tilt the slide back and forth for one minute to mix.[17]
-
Immediately observe for agglutination macroscopically. A positive result is indicated by the clumping of RBCs. A negative result shows a smooth, uniform suspension.
-
Compare the reaction patterns to a known control to determine the blood group.
Interpretation:
-
Agglutination with Anti-A only: Blood group A
-
Agglutination with Anti-B only: Blood group B
-
Agglutination with Anti-A and Anti-B: Blood group AB
-
No agglutination with Anti-A or Anti-B, agglutination with Anti-H: Blood group O
-
No agglutination with Anti-A, Anti-B, or Anti-H: Suggests Bombay phenotype (requires further investigation)
4.2 Protocol: Fucosyltransferase Activity Assay (HPLC-Based)
This protocol measures the activity of a fucosyltransferase by quantifying the formation of a fucosylated product using High-Performance Liquid Chromatography (HPLC).[18][19]
Materials:
-
Enzyme source: Recombinant fucosyltransferase or cell lysate from transfected cells.[18]
-
Acceptor substrate: A pyridylaminated (PA)-oligosaccharide (e.g., PA-lacto-N-neotetraose for α1,3-FUT assay).[18]
-
Reaction buffer: e.g., 20 mM HEPES (pH 7.4) or 1 M sodium cacodylate (pH 6.8).[18]
-
Cofactors: 250 mM MnCl₂.[18]
-
HPLC system with a fluorescence detector and a reversed-phase C18 column (e.g., TSK-gel ODS-80TS).[18][19]
-
Elution buffer: e.g., 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.0).[18]
Procedure:
-
Enzyme Preparation: Solubilize cells expressing the fucosyltransferase in a buffer containing a mild detergent (e.g., 0.1% Triton X-100) via sonication. Centrifuge to pellet debris and collect the supernatant containing the enzyme.[18]
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MnCl₂, GDP-fucose, the PA-sugar acceptor substrate, and the enzyme-containing supernatant.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[18]
-
Reaction Termination: Stop the reaction, for example, by boiling or adding EDTA. Centrifuge at high speed (e.g., 20,000 x g) to pellet any precipitate.[18]
-
HPLC Analysis: Inject a defined volume (e.g., 10 µL) of the supernatant onto the HPLC column.[18]
-
Elution: Elute the reaction products using the specified buffer at a constant flow rate (e.g., 1.0 mL/min).[18]
-
Detection & Quantification: Monitor the eluate with a fluorescence detector. The fucosylated PA-oligosaccharide product will have a different retention time than the unreacted acceptor. Quantify the product by integrating the peak area and comparing it to a standard curve. Enzyme activity can be calculated based on the rate of product formation.
Visualizations
5.1 Biosynthetic Pathway of ABO Antigens
Caption: Biosynthesis of A, B, and H antigens from a precursor chain.
5.2 Experimental Workflow: Serological Blood Typing
References
- 1. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ABO blood group system - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 4. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ABO Grouping: Overview, Clinical Indications/Applications, Test Performance [emedicine.medscape.com]
- 14. genecards.org [genecards.org]
- 15. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. microbenotes.com [microbenotes.com]
- 18. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Pivotal Role of α-L-Fucopyranose in Shaping the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-fucopyranose, a deoxyhexose sugar, is a critical modulator of the immune system. Its incorporation onto glycoproteins and glycolipids, a process known as fucosylation, profoundly influences a vast array of immunological functions, from cell adhesion and signaling to antibody-mediated cytotoxicity. This technical guide provides an in-depth exploration of the multifaceted roles of α-L-fucopyranose in both innate and adaptive immunity, offering detailed experimental protocols, quantitative data, and visual representations of key molecular pathways to support advanced research and therapeutic development.
Fucosylation is a post-translational modification that can be broadly categorized into core fucosylation, catalyzed by α1,6-fucosyltransferase (FUT8), and terminal fucosylation, mediated by other fucosyltransferases.[1][2] These modifications are integral to the function of numerous immune-related molecules, including selectins, immunoglobulins, and T-cell and B-cell receptors.[3][4] Dysregulation of fucosylation has been implicated in various pathological conditions, including cancer and inflammatory diseases, highlighting its potential as a therapeutic target.[5]
Data Presentation: Quantitative Impact of Fucosylation on Immune Parameters
The following tables summarize key quantitative data from various studies, illustrating the significant impact of α-L-fucopyranose on immune cell function and molecular interactions.
Table 1: Effect of L-fucose on Cytokine Production and Immune Cell Activation
| Cell Type | Treatment | Cytokine/Marker | Change | Reference |
| Murine Macrophages (RAW264.7) | L-fucose (5 mg/ml) + LPS | Mcp1 mRNA | Decreased | [6] |
| Murine Macrophages (RAW264.7) | L-fucose (10 mg/ml) + LPS | Mcp1 mRNA | Significantly Decreased (p < 0.0001) | [6] |
| Murine Macrophages (RAW264.7) | L-fucose (5 mg/ml) + LPS | Il6 mRNA | Decreased (p < 0.05) | [6] |
| Murine Macrophages (RAW264.7) | L-fucose (10 mg/ml) + LPS | Il6 mRNA | Significantly Decreased (p < 0.001) | [6] |
| Murine Bone Marrow-Derived DCs | L-fucose | Antigen Uptake (FITC-Dextran) | Increased | [7] |
| Human Dendritic Cells | Fucose-BSA | CD86 Expression | Increased | [8] |
| Human Dendritic Cells | Fucose-BSA | PD-L1 Expression | Increased | [8] |
Table 2: Impact of Afucosylation on IgG1 FcγRIIIa Binding Affinity and ADCC
| Antibody Type | FcγRIIIa Allotype | Binding Affinity (KD) / Fold Increase | ADCC Enhancement (Fold) | Reference |
| Afucosylated Humanized IgG1 | 158V | ~20-40 fold increased affinity | Not specified | [9] |
| Afucosylated Humanized IgG1 | 158F | ~20-40 fold increased affinity | Not specified | [9] |
| Afucosylated Mouse IgG2a | Murine FcγRIV | ~10 fold increased affinity | Not specified | [9] |
| Afucosylated Humanized IgG1 | Not specified | ~50-fold improvement in binding affinity | Significant improvement | [10] |
| Afucosylated IgG1 | Not specified | 1.7 ± 0.1 kcal/mol lower binding energy | Not specified | [11] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows influenced by fucosylation.
Signaling Pathways
Caption: TCR Signaling Pathway and the Influence of Fucosylation.
Caption: BCR Signaling Pathway and the Role of Core Fucosylation.
Experimental Workflows
Caption: Experimental Workflow for Investigating Fucosylation in Immune Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of α-L-fucopyranose's role in the immune response.
Analysis of Protein Fucosylation by Lectin Blotting
Objective: To detect fucosylated glycoproteins in a complex protein mixture.
Materials:
-
Protein samples (cell lysates, purified proteins)
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 10% methanol)
-
Tris-buffered saline (TBS): 137 mM NaCl, 2.68 mM KCl, 25 mM Tris-HCl, pH 7.4
-
TBST (TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated Aleuria Aurantia Lectin (AAL) or other fucose-specific lectins
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate protein samples by SDS-PAGE according to standard protocols.[11]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Lectin Incubation: Incubate the membrane with biotinylated AAL (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.[12]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to manufacturer's instructions) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step (step 5).
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.[13]
Quantitative Analysis of Antibody-Dependent Cellular Cytotoxicity (ADCC)
Objective: To quantify the ability of antibodies to mediate the killing of target cells by effector cells, and to assess the impact of fucosylation.
Materials:
-
Target cells (expressing the antigen of interest)
-
Effector cells (e.g., NK cells or PBMCs)
-
Fucosylated and afucosylated antibodies
-
Cell culture medium
-
96-well U-bottom plates
-
Flow cytometer
-
Cell viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Target cell labeling dye (e.g., CFSE)
Procedure:
-
Target Cell Preparation: Label target cells with a fluorescent dye like CFSE for easy identification by flow cytometry.
-
Assay Setup: In a 96-well plate, add a fixed number of labeled target cells to each well.
-
Antibody Addition: Add serial dilutions of fucosylated and afucosylated antibodies to the wells and incubate for 30 minutes at 37°C.
-
Effector Cell Addition: Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Staining: Add a cell viability dye (e.g., 7-AAD) to each well.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead target cells (CFSE-positive and 7-AAD-positive).
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and plot the dose-response curves to determine the EC50 values.
T-Cell Proliferation Assay using CFSE
Objective: To measure the proliferation of T-cells in response to stimulation and to assess the effect of L-fucose.
Materials:
-
T-cells (e.g., purified CD4+ or CD8+ T-cells)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or antigen-presenting cells with peptide)
-
L-fucose
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend T-cells at 1-10 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells twice.[14][15]
-
Cell Culture: Plate the CFSE-labeled T-cells in a 96-well plate.
-
Treatment and Stimulation: Add L-fucose at various concentrations to the appropriate wells. Stimulate the T-cells with anti-CD3/CD28 antibodies or other stimuli.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity will halve with each cell division, allowing for the visualization of distinct generations of proliferating cells.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index.
Analysis of B-Cell Receptor (BCR) Signaling by Phosphoflow Cytometry
Objective: To measure the phosphorylation of key signaling molecules downstream of the BCR upon activation and to investigate the impact of fucosylation.
Materials:
-
B-cells
-
BCR-stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against B-cell surface markers
-
Fluorochrome-conjugated antibodies against phosphorylated signaling proteins (e.g., p-Syk, p-PLCγ2)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate B-cells with a BCR-stimulating agent for various time points at 37°C.[16]
-
Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.[17]
-
Permeabilization: Wash the cells and then permeabilize by adding cold methanol (B129727) and incubating on ice for at least 30 minutes.[17]
-
Staining: Wash the cells and stain with a cocktail of antibodies against surface markers and intracellular phosphorylated proteins for 30-60 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the B-cell population of interest and quantify the median fluorescence intensity (MFI) of the phosphoprotein-specific antibodies to determine the level of phosphorylation.
Conclusion
α-L-fucopyranose is a key regulator of the immune system, with its influence extending across a wide range of cellular and molecular processes. The fucosylation of immune receptors and their ligands fine-tunes cell-cell interactions, modulates signal transduction, and ultimately shapes the nature and magnitude of the immune response. A thorough understanding of these mechanisms, facilitated by the robust experimental approaches detailed in this guide, is essential for the development of novel immunotherapies. By targeting fucosylation pathways, it may be possible to enhance anti-tumor immunity, dampen inflammatory responses, and improve the efficacy of therapeutic antibodies. The continued exploration of the "fucosylome" in an immunological context promises to uncover new avenues for therapeutic intervention in a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrating Experiment and Theory to Understand TCR-pMHC Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-fucose and fucoidan alleviate high-salt diet-promoted acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Fucose alleviates inflammation, pyroptosis and mitochondrial injury in obesity-related cardiac injury via TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of α-L-Fucopyranose in Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between host and pathogen is often dictated by a molecular language spoken at the cellular surface. A key dialect in this language involves glycans, complex carbohydrate structures that adorn host cells and serve as crucial recognition sites for invading microbes. Among the vast repertoire of monosaccharides that constitute these glycans, α-L-fucopyranose, a terminal deoxyhexose, has emerged as a critical player in mediating a wide array of host-pathogen interactions. Its presence on glycoproteins and glycolipids can determine the success or failure of pathogenic colonization, invasion, and immune evasion. This technical guide provides an in-depth exploration of the multifaceted involvement of α-L-fucopyranose in these interactions, offering valuable insights for researchers and professionals in drug development.
Fucosylated glycans are integral to numerous physiological processes, including cell adhesion and immune regulation.[1] Pathogens have evolved sophisticated mechanisms to exploit these host structures, utilizing them as anchors for attachment, triggers for cellular entry, and modulators of the host's immune response.[2][3] This guide will delve into the specific roles of α-L-fucopyranose in bacterial and viral pathogenesis, biofilm formation, and the intricate signaling pathways that are co-opted or subverted by microbes. Furthermore, we will present quantitative data on these interactions, detail key experimental protocols for their study, and provide visual representations of the underlying molecular mechanisms.
I. α-L-Fucose in Bacterial Pathogenesis
Bacteria have evolved a diverse array of fucose-binding proteins, known as lectins, which specifically recognize and bind to fucosylated glycans on host tissues.[4] This interaction is a critical first step in the infection process for many bacterial pathogens, facilitating adhesion, colonization, and subsequent invasion.
Bacterial Adhesion and Invasion
The attachment of bacteria to host cells is a prerequisite for successful infection. Fucose-containing structures, such as the Lewis antigens found on mucosal surfaces, serve as prominent receptors for bacterial adhesins.
-
Pseudomonas aeruginosa : This opportunistic pathogen utilizes the fucose-binding lectin LecB to adhere to host tissues, a crucial step in the establishment of infections, particularly in the lungs of cystic fibrosis patients.[5][6]
-
Helicobacter pylori : The causative agent of gastritis and peptic ulcers, H. pylori binds to fucosylated Lewis b (Leb) antigens in the gastric epithelium. This interaction is mediated by its BabA adhesin and is essential for persistent colonization.[7]
-
Clostridium difficile : The toxin A of this bacterium, a major cause of antibiotic-associated diarrhea, recognizes fucosylated glycans, contributing to its pathogenic effects in the gut.[6]
Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against antibiotics and host immune responses.[8] α-L-Fucose plays a significant role in the biofilm development of several pathogens.
-
Pseudomonas aeruginosa : The fucose-binding lectin LecB is not only involved in adhesion but also plays a structural role in the biofilm matrix, cross-linking polysaccharides and contributing to the overall integrity of the biofilm.[5] Inhibition of LecB has been shown to disrupt biofilm formation.
-
Candida albicans : While a fungus, the principles of biofilm formation share similarities with bacteria. The adhesin Als1p of C. albicans has been shown to interact with fucose-containing glycans, which can be a factor in its biofilm development on host surfaces.[6][9]
II. α-L-Fucose in Viral Pathogenesis
Viruses also exploit host fucosylated glycans for attachment and entry into cells. The hemagglutinin proteins of many viruses are lectins that recognize specific glycan structures, including those containing fucose.
Viral Entry and Recognition
The initial interaction between a virus and its host cell is a critical determinant of infectivity. Fucosylated glycans often serve as the primary attachment receptors for viruses.
-
Influenza Virus : The hemagglutinin (HA) of influenza viruses binds to sialic acid-containing glycans. The presence of fucose on these glycans can modulate the binding affinity and specificity of different influenza strains, influencing host tropism.[10][11]
-
Norovirus : Human noroviruses, a major cause of gastroenteritis, recognize histo-blood group antigens (HBGAs), which are fucosylated glycans, as essential receptors for infection.[12][13][14] The specific HBGA expression profile of an individual can determine their susceptibility to different norovirus genotypes.
-
Human Immunodeficiency Virus (HIV) : The heavily glycosylated HIV envelope protein, gp120, contains fucose residues. These fucosylated glycans can interact with host lectins, such as DC-SIGN on dendritic cells, which can facilitate virus transmission to T cells.[2][15]
III. Fucosylation and Immune Modulation
The interaction between pathogen-associated fucose-binding molecules and host fucosylated glycans can significantly modulate the host immune response, often to the pathogen's advantage.
Lectin-Mediated Immune Evasion
Pathogens can use fucose recognition to subvert or dampen the host's immune defenses.
-
Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin (DC-SIGN) : This C-type lectin, expressed on dendritic cells, recognizes fucosylated and mannosylated glycans on pathogens like HIV, Mycobacterium tuberculosis, and Helicobacter pylori.[16][17] Binding to DC-SIGN can lead to internalization of the pathogen and modulation of the subsequent immune response, sometimes promoting a Th2-biased response that is less effective at clearing the infection.[18]
-
Toll-Like Receptor (TLR) Signaling : Fucosylation of host receptors, such as TLR4, can influence their signaling capacity. Core fucosylation of CD14, a co-receptor for TLR4, is critical for the internalization of the TLR4 complex and the subsequent activation of the TRIF-dependent signaling pathway, which leads to the production of type I interferons.[5][19] Pathogens may manipulate this fucosylation to alter the inflammatory response.
IV. Quantitative Analysis of α-L-Fucose-Mediated Interactions
Understanding the quantitative aspects of fucose-lectin binding is crucial for the development of effective anti-adhesion therapies. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and glycan microarrays are used to determine binding affinities (Kd) and inhibition constants (IC50).
| Pathogen Lectin | Fucosylated Ligand | Binding Affinity (Kd) | Technique |
| Pseudomonas aeruginosa LecB | Lewisa | ~1 µM | ITC |
| Burkholderia ambifaria BambL | F-H type 2 | 9 ± 2 µM | NMR |
| Human Norovirus (GII.4) P-dimer | Methyl α-L-fucopyranoside | 22 mM | NMR |
| Avian Influenza H5N1 HA | Sialylated and fucosylated glycans | nanomolar to micromolar range | Glycan Microarray |
| Streptomyces rapamycinicus SL2-1 | Core α1-6 fucosylated octasaccharide | 12 µM | ITC |
Table 1: Quantitative Binding Affinities of Pathogen Lectins to Fucosylated Glycans. This table summarizes the dissociation constants (Kd) for several pathogen lectins binding to their respective fucosylated ligands, as determined by various biophysical techniques.
| Inhibitor | Target | IC50 | Assay |
| 6,6-difluoro-L-fucose | Cellular fucosylation | 43 µM | Cell viability assay |
| 6,6,6-trifluoro-L-fucose | Cellular fucosylation | 58 µM | Cell viability assay |
| 6-fluoro-L-fucose | Cellular fucosylation | 159 µM | Cell viability assay |
| C-glycosidic LecB inhibitor 1a | P. aeruginosa LecB (PA14) | 0.20-0.33 µM | Competitive binding assay |
| Phenylurea derivative 44 | S. suis PN adhesin | 30 nM | Hemagglutination inhibition |
Table 2: Inhibitory Concentrations of Fucose Analogs and Other Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for various compounds that interfere with fucosylation or fucose-mediated binding.
V. Experimental Protocols
Detailed methodologies are essential for the accurate study of α-L-fucopyranose involvement in host-pathogen interactions. Below are outlines of key experimental protocols.
Glycan Microarray Analysis
Glycan microarrays are a high-throughput method for assessing the binding specificity of pathogen lectins or whole organisms to a wide variety of immobilized glycans.[3][13]
Protocol Outline:
-
Array Fabrication : Synthesized or purified glycans with an amine-linker are covalently printed onto an NHS-activated glass slide.
-
Blocking : The slide is blocked with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Incubation : The fluorescently labeled pathogen lectin or whole pathogen is incubated on the array.
-
Washing : Unbound material is washed off.
-
Scanning and Analysis : The array is scanned using a fluorescence scanner, and the fluorescence intensity of each spot is quantified to determine binding specificity.[20]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[14][21]
Protocol Outline:
-
Chip Functionalization : A sensor chip is functionalized by immobilizing either the pathogen lectin or the fucosylated glycan.
-
Analyte Injection : A solution containing the binding partner (analyte) is flowed over the chip surface.
-
Detection : The interaction is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis : The association and dissociation rates are measured to calculate the binding affinity (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.[19][22][23]
Protocol Outline:
-
Sample Preparation : The pathogen lectin is placed in the sample cell, and the fucosylated ligand is loaded into a syringe.
-
Titration : The ligand is injected into the sample cell in small aliquots.
-
Heat Measurement : The heat released or absorbed upon binding is measured by the calorimeter.
-
Data Analysis : The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Cell Adhesion Assay
Cell adhesion assays are used to quantify the attachment of pathogens to host cells and to evaluate the inhibitory effect of fucose analogs or blocking antibodies.[24][25]
Protocol Outline:
-
Cell Culture : Host cells are cultured to confluence in a multi-well plate.
-
Pathogen Labeling : Bacteria or viruses are labeled with a fluorescent dye or a radioactive isotope.
-
Incubation : The labeled pathogens are incubated with the host cell monolayer, with or without potential inhibitors.
-
Washing : Non-adherent pathogens are washed away.
-
Quantification : The number of adherent pathogens is quantified by measuring the fluorescence or radioactivity.
VI. Signaling Pathways and Visualizations
The interaction of pathogens with fucosylated host receptors can trigger specific intracellular signaling cascades. Understanding these pathways is key to deciphering the molecular mechanisms of pathogenesis.
DC-SIGN Signaling
Binding of fucosylated ligands to DC-SIGN on dendritic cells can initiate a signaling cascade that modulates the immune response. This can involve the activation of the Raf-1-MEK-ERK pathway, which can lead to the modulation of NF-κB activity and the production of specific cytokines, such as IL-10.[16][26][27]
References
- 1. Biofilm Formation Mechanisms of Pseudomonas aeruginosa Predicted via Genome-Scale Kinetic Models of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the Glyco-Code of HIV Persistence and Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploitation of glycosylation in enveloped virus pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucose Binding Cancels out Mechanical Differences between Distinct Human Noroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomolecular Mechanisms of Pseudomonas aeruginosa and Escherichia coli Biofilm Formation [mdpi.com]
- 6. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 7. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 8. mdpi.com [mdpi.com]
- 9. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycans on influenza hemagglutinin affect receptor binding and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multivalent interactions between fully glycosylated influenza virus hemagglutinins mediated by glycans at distinct N-glycosylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycan Recognition in Human Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. HIV-1 Envelope Glycan Composition as a Key Determinant of Efficient Virus Transmission via DC-SIGN and Resistance to Inhibitory Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fucose (FucAz) Modified Glycoprotein Assay Kit (ab241020) is not available | Abcam [abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies [frontiersin.org]
- 19. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 23. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Lectin-Glycan Interaction Network-Based Identification of Host Receptors of Microbial Pathogenic Adhesins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of alpha-L-fucopyranose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose (B3030135), a deoxyhexose monosaccharide, holds a unique position in glycobiology, being one of the few sugars found in the L-configuration within mammalian systems. Its terminal placement on a wide array of glycoconjugates makes it a critical mediator of cellular recognition, signaling, and adhesion processes. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of its predominant anomeric form, alpha-L-fucopyranose. It details key experimental protocols, summarizes quantitative data, and visualizes complex biological pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.
Introduction: The Significance of a "Deoxy" Sugar
This compound, or L-fucose, is a fundamental component of many N- and O-linked glycans and glycolipids. Structurally, it is a 6-deoxy-L-galactose, distinguished by the absence of a hydroxyl group on the C-6 carbon, a feature that contributes to its unique biological roles.[1] Unlike the majority of naturally occurring sugars in mammals which exist in the D-conformation, fucose is synthesized and utilized in its L-form.[1] Its involvement is vast, ranging from the constitution of ABO blood group antigens to critical functions in cell adhesion, immune response, inflammation, and cancer progression.[2][3] Fucosylated glycans are essential for processes like selectin-mediated leukocyte trafficking to inflammation sites.[2] This guide traces the scientific journey from its initial discovery to modern analytical and synthetic methodologies.
Discovery and Historical Milestones
The history of L-fucose is rooted in early natural product chemistry. It was first isolated from polysaccharides found in brown algae of the Fucus species, which is how it derived its name.[4] While the initial discovery is less documented in the provided results, its presence in seaweed has been known for approximately a century.[5] Large-scale harvesting of brown seaweed from the family Fucaceae became a primary source for obtaining L-fucose.[6] Subsequent research revealed its widespread presence in bacterial and plant glycosides, polysaccharides, and significantly, in oligosaccharides from human milk and as a component of numerous glycolipids and glycoproteins in mammals.[7]
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a defined melting point and high solubility in water.[8] Its structure and properties have been extensively characterized using modern analytical techniques.
Physical and Chemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | [8] |
| Molecular Formula | C₆H₁₂O₅ | [8] |
| Molecular Weight | 164.16 g/mol | [8] |
| Exact Mass | 164.06847348 Da | [8] |
| Melting Point | 140 °C | [8] |
| Solubility (Water) | 985 mg/mL | [8] |
| CAS Number | 6696-41-9 | [8] |
Spectroscopic Data for Characterization
NMR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of fucose and fucosylated glycans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anomeric proton (H1) of the alpha form typically appears downfield compared to the beta anomer. Full assignment of proton and carbon signals is achieved through 2D NMR techniques like COSY and TOCSY.[9]
| ¹H NMR Chemical Shifts (ppm) in D₂O | ¹³C NMR Chemical Shifts (ppm) in D₂O |
| H1 (α): 5.21 | C1 (α): 94.91 |
| H2 (α): 3.78 | C2 (α): 68.92 |
| H3 (α): 3.86 | C3 (α): 70.85 |
| H4 (α): 3.81 | C4 (α): 72.02 |
| H5 (α): 4.20 | C5 (α): 74.18 |
| H6 (CH₃): 1.21-1.26 | C6 (CH₃): 18.10-18.15 |
| (Data compiled from[8][9]) |
Mass Spectrometry (MS)
Mass spectrometry is crucial for analyzing fucosylated glycans, often involving derivatization to enhance ionization.[10] During MS/MS analysis, fucose-containing glycans are prone to rearrangement, a phenomenon known as "fucose migration," which can complicate spectral interpretation.[11]
| Ion Type | m/z | Description | Source |
| Oxonium Ion | 146.058 | Fucose residue | [12] |
| Oxonium Ion | 204.087 | HexNAc residue | [12] |
| Neutral Loss | -146.058 | Loss of fucose from a precursor ion | [12] |
| Neutral Loss | -349.137 | Loss of GlcNAc-Fucose from a precursor ion | [12] |
Synthesis of this compound
The high cost and environmental concerns associated with its extraction from natural sources have driven the development of various synthetic routes.[6][7]
Chemical Synthesis
Several total syntheses have been developed starting from more common monosaccharides. These multi-step processes often result in low overall yields.
| Starting Material | Steps | Overall Yield | Reference |
| D-Glucose | 5 | 19.3% | [7] |
| D-Mannose | 6 | 54.8% | [7] |
| Methyl α-D-mannopyranoside | 8 | 24% | [7] |
Experimental Protocol: Synthesis from D-Glucose (Representative Steps) A synthesis of α-L-fucose from D-glucose involves several key transformations.[13]
-
Preparation of Key Intermediate: Methyl α-D-glucopyranoside is converted to methyl 2, 3-di-O-acetyl-4, 6-O-benzylidene-α-D-altropyranoside (1) through known procedures.
-
Bromination: Compound 1 is treated with N-bromosuccinimide to yield methyl 2, 3-di-O-acetyl-4-O-benzoyl-6-bromo-6-deoxy-α-D-altropyranoside (2).
-
Dehydrobromination: Treatment of compound 2 affords the 5, 6-unsaturated glycoside (4).
-
Reduction: Catalytic hydrogenation of compound 4 results in reduction with inversion at C-5, yielding primarily methyl 2, 3-di-O-acetyl-4-O-benzoyl-6-deoxy-β-L-galactopyranoside (5).
-
Deacylation and Hydrolysis: Deacylation of the mixture provides methyl β-L-fucopyranoside (6), which upon acidic hydrolysis yields crystalline α-L-fucose.[13]
Enzymatic and Chemoenzymatic Synthesis
Enzymatic methods offer a greener and often more efficient alternative to purely chemical syntheses. A common three-step enzymatic protocol has been developed.[7]
Experimental Protocol: Enzymatic Synthesis This protocol outlines a one-pot reaction for synthesizing L-fucose.[7]
-
Reaction Setup: A reaction vessel is prepared containing a suitable buffer.
-
Substrate Addition: Dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde are added as the initial substrates.
-
Enzyme Addition: Three key enzymes are added to the vessel:
-
L-fuculose-1-phosphate aldolase to catalyze the initial aldol addition.
-
Acid phosphatase to dephosphorylate the resulting fuculose-1-phosphate.
-
L-fucose isomerase to convert L-fuculose to the final product, L-fucose.
-
-
Incubation: The reaction mixture is incubated under optimal conditions (temperature, pH) to allow the enzymatic cascade to proceed.
-
Purification: The final product, L-fucose, can be purified from the reaction mixture using standard chromatographic techniques.
Chemoenzymatic approaches combine the strengths of both methods, such as a chemical synthesis of an intermediate followed by an enzymatic conversion to the final product.[14][15]
Biological Role and Signaling Pathways
Fucose's biological importance stems from its role as a terminal modification on glycans, where it acts as a recognition epitope. Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from a GDP-fucose donor to an acceptor glycan.[1]
Key Biological Functions:
-
Cell Adhesion and Immunity: Fucosylated structures like Sialyl Lewis X (sLeˣ) on leukocytes are essential ligands for selectin proteins on endothelial cells, mediating the initial tethering and rolling of leukocytes during an inflammatory response.[2][16]
-
ABO Blood Group System: The H-antigen, the precursor to A and B blood group antigens, is a fucosylated oligosaccharide.[3]
-
Development: Specific fucosyltransferases are essential for proper development in mammals.[1]
-
Cancer and Disease: Altered fucosylation is a well-known hallmark of cancer and is associated with metastasis and tumor progression.[10][17] Changes in fucosylated proteins serve as valuable cancer biomarkers.[17]
-
Gut Health: L-fucose can inhibit the adhesion of certain pathogens, like Helicobacter pylori, to host cells and promote the growth of beneficial gut bacteria.[2]
Modern Analytical and Isolation Protocols
Isolation from Biological Samples
While chemical and enzymatic syntheses provide pure L-fucose, analysis of its role in biological systems requires its isolation and characterization from complex mixtures.
Protocol: Isolation of L-fucose Dehydrogenase This protocol describes the purification of an enzyme involved in fucose metabolism from rabbit liver.[18][19]
-
Homogenization: Rabbit liver is homogenized to create a crude extract.
-
Protamine & Ammonium (B1175870) Sulfate (B86663) Precipitation: The extract is treated with protamine sulfate, followed by ammonium sulfate fractionation to precipitate proteins.
-
Acid Treatment: The protein fraction is subjected to acid treatment.
-
Column Chromatography: The sample undergoes a series of chromatographic steps for purification:
-
DE-32 cellulose (B213188) column chromatography (anion exchange).
-
Gel filtration on Sephadex G-100 (size exclusion).
-
Preparative polyacrylamide gel electrophoresis.
-
Affinity chromatography on 5' AMP-Sepharose 4B to remove other dehydrogenases.
-
-
Purity Analysis: The homogeneity of the final enzyme preparation is confirmed by polyacrylamide gel electrophoresis.
Analysis of Fucosylated Glycans by Mass Spectrometry
This protocol outlines a general workflow for identifying fucosylated glycopeptides from a complex sample like serum.[10][12]
Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: A protein mixture (e.g., serum) is digested with trypsin to generate peptides.
-
Enrichment: Fucosylated glycopeptides, which are often low in abundance, are selectively enriched from the complex peptide mixture using techniques like lectin affinity chromatography (e.g., using Lens culinaris agglutinin, LCA).[12]
-
LC Separation: The enriched glycopeptides are separated using liquid chromatography (LC), typically with a reversed-phase or HILIC column.
-
MS/MS Analysis: The separated peptides are introduced into an electrospray ionization (ESI) mass spectrometer. The instrument is set to a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: The resulting MS/MS spectra are analyzed for characteristic oxonium ions (e.g., m/z 146.058 for fucose, m/z 204.087 for HexNAc) and neutral losses that confirm the presence of fucose. The data is searched against a protein database to identify the specific peptide sequence and the site of fucosylation.[10][12]
Conclusion and Future Perspectives
From its initial discovery in seaweed to its recognition as a pivotal modulator of complex biological systems, this compound has become a central focus in glycobiology. The development of sophisticated synthetic and analytical methods has enabled a deeper understanding of its roles in health and disease. Future research will likely focus on leveraging this knowledge for therapeutic benefit. This includes the design of fucosylation inhibitors for cancer therapy, the development of fucose-based drugs to modulate immune responses in autoimmune diseases, and the use of fucosylated oligosaccharides as prebiotics or anti-infective agents.[2][16] The continued exploration of the "fucosylome" promises to unlock new avenues for diagnostics and drug development.
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is L-Fucose used for? [synapse.patsnap.com]
- 3. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 4. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 5. Pharmacological Activities of Sulfated Fucose-Rich Polysaccharides after Oral Administration: Perspectives for the Development of New Carbohydrate-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
- 7. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
- 8. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Synthesis of α-L-Fucose [jstage.jst.go.jp]
- 14. Chemoenzymatic synthesis of 3-deoxy-3-fluoro-l-fucose and its enzymatic incorporation into glycoconjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Isolation and characterization of L-fucose dehydrogenase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
alpha-L-fucopyranose metabolism in mammalian cells
An In-depth Technical Guide to α-L-Fucopyranose Metabolism in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-fucose is a deoxyhexose sugar integral to the function of a wide array of mammalian glycoproteins and glycolipids. Its incorporation into glycans, a process termed fucosylation, is a critical post-translational modification that modulates a vast range of biological processes, from cell adhesion and signaling to immune responses and development.[1][2] Aberrant fucosylation is a well-established hallmark of various pathological conditions, most notably cancer, where it influences tumor progression, metastasis, and chemoresistance.[3][4] Understanding the metabolic pathways that govern the cellular availability of fucose is therefore paramount for both basic research and the development of novel therapeutic strategies. This guide provides a detailed overview of the core pathways of α-L-fucopyranose metabolism in mammalian cells, quantitative data on key components, detailed experimental protocols, and insights into its role as a therapeutic target.
Biosynthesis of GDP-L-Fucose: The Activated Fucose Donor
All fucosyltransferases utilize a nucleotide-activated form of fucose, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), as the donor substrate.[5][6] Mammalian cells synthesize GDP-L-fucose in the cytosol via two distinct pathways: the primary de novo pathway and a salvage pathway.[5]
The De Novo Pathway
The de novo pathway is the principal source of cellular GDP-L-fucose, estimated to contribute approximately 90% of the total pool under normal conditions.[6][7] This pathway converts GDP-D-mannose, an intermediate of glucose metabolism, into GDP-L-fucose through a three-step enzymatic process catalyzed by two key enzymes.[5]
-
Dehydration: GDP-mannose 4,6-dehydratase (GMDS) catalyzes the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[7][8]
-
Epimerization and Reduction: A bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein), sequentially catalyzes the epimerization of the intermediate and its subsequent NADPH-dependent reduction to yield the final product, GDP-L-fucose.[5][7]
Feedback inhibition of GMDS by GDP-fucose is a key regulatory mechanism for this pathway.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 4. Fucosylation in cancer biology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
An In-depth Technical Guide to the Structural Isomers and Anomers of L-Fucose for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fucose (B3030135) is a deoxyhexose monosaccharide that plays a pivotal role in a multitude of biological processes, ranging from cell adhesion and signaling to inflammation and cancer metastasis.[1] Its incorporation into N- and O-linked glycans on glycoproteins and glycolipids is a critical post-translational modification that modulates the function of these biomolecules.[2] A thorough understanding of the structural diversity of L-fucose, including its various isomers and anomers, is paramount for researchers and professionals in drug development seeking to unravel its complex roles in health and disease. This technical guide provides a comprehensive overview of the structural isomers and anomers of L-fucose, their physicochemical properties, detailed experimental protocols for their characterization, and visualizations of their involvement in key biological pathways.
Structural Isomers and Anomers of L-Fucose
L-Fucose, systematically known as 6-deoxy-L-galactose, is an L-series monosaccharide distinguished by the absence of a hydroxyl group at the C-6 position.[2] This seemingly minor alteration gives rise to a fascinating array of structural diversity.
Enantiomers and Anomers
The most fundamental isomeric relationship for fucose is that of enantiomers: L-fucose and D-fucose. In mammalian systems, L-fucose is the biologically relevant form.[2]
In aqueous solution, L-fucose exists as an equilibrium mixture of cyclic pyranose and furanose forms, with the pyranose forms being predominant. The cyclization of the open-chain aldehyde form creates a new stereocenter at the anomeric carbon (C-1), resulting in two diastereomeric anomers: α-L-fucopyranose and β-L-fucopyranose. This spontaneous interconversion between anomers in solution is known as mutarotation.[3][4]
Other Structural Isomers
Beyond its enantiomer and anomers, L-fucose shares its chemical formula (C₆H₁₂O₅) with other 6-deoxyhexoses. These are structural isomers that differ in the stereochemical arrangement of hydroxyl groups around the carbon backbone. Notable examples include:
-
L-Rhamnose (6-deoxy-L-mannose)
-
L-Quinovose (6-deoxy-L-glucose)
-
L-Pneumose (6-deoxy-L-talose)
Furthermore, considering the broader class of L-aldohexoses, which have the formula C₆H₁₂O₆, provides a wider context of structural isomerism. These isomers differ from L-fucose by the presence of a hydroxyl group at the C-6 position and include:
-
L-Allose
-
L-Altrose
-
L-Glucose
-
L-Mannose
-
L-Gulose
-
L-Idose
-
L-Galactose
-
L-Talose
Data Presentation: Physicochemical Properties
The distinct stereochemistry of L-fucose anomers and its isomers results in unique physicochemical properties. The following tables summarize key quantitative data for easy comparison.
Table 1: Physicochemical Properties of L-Fucose Anomers
| Property | α-L-Fucopyranose | β-L-Fucopyranose | L-Fucose (Equilibrium Mixture) |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | C₆H₁₂O₅ |
| Molecular Weight ( g/mol ) | 164.16 | 164.16 | 164.16 |
| Melting Point (°C) | 140[5] | 140 | 150-153[6] |
| Specific Rotation [α]D (degrees) | -124.1 (initial) → -75.6 (final) | Not individually isolated | -75.5 to -77[6][7] |
| Solubility in Water | Soluble | Soluble | ~10 mg/mL in PBS (pH 7.2) |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, DMF[8] | Soluble in ethanol, DMSO, DMF | Soluble in methanol, ethanol, DMSO[6] |
Table 2: Physicochemical Properties of Selected L-Series 6-Deoxyhexose and Aldohexose Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Rhamnose | C₆H₁₂O₅ | 164.16 |
| L-Quinovose | C₆H₁₂O₅ | 164.16 |
| L-Talose | C₆H₁₂O₆ | 180.16 |
| L-Gulose | C₆H₁₂O₆ | 180.16 |
| L-Idose | C₆H₁₂O₆ | 180.16 |
Experimental Protocols
The precise identification and quantification of L-fucose isomers and anomers are critical for research and drug development. The following sections provide detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Characterization
NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of carbohydrates, including the determination of anomeric configuration.
Protocol for 1D and 2D NMR Analysis of L-Fucose Anomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the L-fucose sample in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Transfer the solution to a 5 mm NMR tube.
-
Allow the solution to equilibrate for at least 24 hours to ensure mutarotational equilibrium is reached.[9]
-
-
1D ¹H NMR Acquisition:
-
Acquire a 1D proton NMR spectrum at a suitable magnetic field strength (e.g., 500 MHz or higher).
-
The anomeric proton signals are typically found in the downfield region of the spectrum (δ 4.5-5.5 ppm).
-
For L-fucose, the α-anomeric proton (H-1) resonates at a lower field (more deshielded) than the β-anomeric proton.[9]
-
Integrate the anomeric proton signals to determine the relative abundance of the α and β anomers.
-
-
2D NMR Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton coupling networks. This will confirm the connectivity between the anomeric proton (H-1) and the H-2 proton for each anomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate proton signals with their directly attached carbon atoms. This will allow for the unambiguous assignment of the anomeric carbon (C-1) signals for both α and β anomers.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts (δ) and coupling constants (J) for the anomeric and other ring protons.
-
The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic of the anomeric configuration. For L-fucose in its preferred ¹C₄ chair conformation, the α-anomer (axial H-1) will have a smaller ³JH1,H2 value compared to the β-anomer (equatorial H-1).
-
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a widely used technique for the separation and quantification of monosaccharide isomers. Chiral stationary phases are particularly effective for resolving enantiomers and anomers.
Protocol for HPLC Separation of L-Fucose Isomers on a Chiralpak AD-H Column [10]
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., refractive index detector (RID) or evaporative light scattering detector (ELSD)).
-
Chiralpak AD-H column (or a similar chiral stationary phase).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and ethanol. A common starting ratio is 90:10 (v/v).
-
For acidic compounds, add 0.1% (v/v) trifluoroacetic acid (TFA). For basic compounds, add 0.1% (v/v) diethylamine (B46881) (DEA).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column Temperature: Maintain the column at a constant temperature, typically between 25°C and 40°C.
-
Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the sample solution.
-
-
Sample Preparation:
-
Dissolve the fucose isomer standards and samples in the mobile phase or a compatible solvent.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition and Analysis:
-
Monitor the elution of the isomers using the detector.
-
Identify the peaks corresponding to the different isomers based on their retention times, which should be established using pure standards.
-
Quantify the isomers by integrating the peak areas.
-
Mass Spectrometry (MS) for Fucosylated Glycan Analysis
Mass spectrometry is an indispensable tool for the characterization of fucosylated glycans, providing information on their composition, sequence, and linkage.
Protocol for MALDI-TOF MS Analysis of Fucosylated N-Glycans [11][12]
-
Sample Preparation (Release of N-Glycans):
-
Denature, reduce, and alkylate the glycoprotein (B1211001) sample.
-
Digest the glycoprotein with a protease (e.g., trypsin) to generate glycopeptides.
-
Release the N-glycans from the glycopeptides using an N-glycosidase such as PNGase F.
-
Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).
-
-
MALDI Target Preparation (Dried-Droplet Method):
-
Prepare a matrix solution of 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).
-
Mix the purified glycan sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
MS Acquisition:
-
Acquire mass spectra in positive ion reflectron mode.
-
The instrument should be calibrated using a suitable standard.
-
Fucosylated glycans will be detected as sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts.
-
-
Data Analysis:
-
Determine the masses of the parent ions and compare them to theoretical masses of fucosylated glycan compositions using glycan databases (e.g., GlycoMod, GlyTouCan).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. The presence of fucose can be confirmed by the neutral loss of a fucose residue (146 Da).
-
Mandatory Visualizations
GDP-L-Fucose Biosynthesis Pathway
L-fucose is not directly obtained from the diet in significant amounts and must be synthesized de novo in mammalian cells. The activated sugar nucleotide, GDP-L-fucose, is the donor substrate for all fucosyltransferases. Its biosynthesis occurs through two main pathways: the de novo pathway and the salvage pathway.
Caption: Biosynthesis of GDP-L-Fucose via the de novo and salvage pathways.
Fucosylation in EGFR Signaling Pathway
Fucosylation plays a crucial role in regulating the activity of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR). Core fucosylation (the addition of an α1,6-linked fucose to the innermost GlcNAc of N-glycans) of EGFR can enhance its signaling activity.
Caption: Modulation of EGFR signaling by core fucosylation.
O-Fucosylation in Notch Signaling Pathway
O-fucosylation is a critical modification of the Notch receptor, directly impacting its interaction with its ligands and thereby regulating this essential signaling pathway involved in cell fate decisions.
Caption: The role of O-fucosylation in the Notch signaling pathway.
The structural diversity inherent in L-fucose and its isomers is a key determinant of their multifaceted biological roles. For researchers and professionals in drug development, a deep understanding of these structures, coupled with robust analytical methodologies, is essential for dissecting the intricate mechanisms of fucosylation and for the rational design of novel therapeutics that target fucose-dependent pathways. This guide provides a foundational framework for these endeavors, offering both the theoretical knowledge and the practical protocols necessary to advance research in this exciting and rapidly evolving field.
References
- 1. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucose - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Fucose | 2438-80-4 [chemicalbook.com]
- 7. 2438-80-4 CAS MSDS (L-Fucose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Mass Spectrometry of Glycans [sigmaaldrich.com]
The Pivotal Role of α-L-Fucopyranose in Developmental Biology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
α-L-fucopyranose, a deoxyhexose sugar, is a critical modulator of a vast array of biological processes, particularly within the intricate landscape of developmental biology. Its incorporation into glycans, a process known as fucosylation, profoundly influences cell-cell recognition, signaling pathway regulation, and tissue morphogenesis. Dysregulation of fucosylation is linked to severe developmental defects, highlighting its indispensable nature. This technical guide provides an in-depth exploration of the multifaceted roles of α-L-fucopyranose in development, with a focus on key signaling pathways, quantitative analyses of its expression, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of developmental biology, glycobiology, and therapeutic development.
Introduction: The Significance of Fucosylation in Development
Fucosylation, the enzymatic addition of α-L-fucopyranose (fucose) to glycoproteins and glycolipids, is a vital post-translational modification that orchestrates a multitude of cellular events essential for embryonic development.[1] This modification is not merely a decorative addition but an active participant in determining the conformation and function of glycoconjugates, thereby modulating critical intercellular interactions and signal transduction pathways.[2]
The biological importance of fucose is underscored by the severe developmental abnormalities that arise from defects in fucosylation pathways.[3] These range from failures in fertilization and early embryonic cleavage to malformations in organogenesis.[4] Key developmental processes where fucosylation plays a pivotal role include:
-
Cell-Cell Adhesion and Recognition: Fucosylated glycans, such as the Lewis X antigen, are crucial for cell adhesion events in early embryos.[4]
-
Signaling Pathway Modulation: Fucosylation is a key regulator of essential developmental signaling pathways, most notably the Notch signaling cascade.[5][6]
-
Fertilization: Fucosylated N-glycans present on the zona pellucida are instrumental in facilitating sperm binding.[4]
-
Neural Development: The proper migration of motor neuron progenitors and other aspects of neural development are dependent on specific fucosylation events.[4][7]
-
Stem Cell Function: Fucosylation influences the proliferation and differentiation of intestinal stem cells, highlighting its role in tissue homeostasis and regeneration.[8][9]
This guide will delve into the molecular mechanisms underlying these functions, present quantitative data on fucosylation dynamics during development, and provide detailed protocols for the experimental investigation of α-L-fucopyranose.
Core Mechanisms: Fucosylation in Developmental Signaling
Modulation of the Notch Signaling Pathway
The Notch signaling pathway is a cornerstone of metazoan development, governing cell fate decisions through local cell-to-cell communication. The function of Notch receptors is exquisitely sensitive to their glycosylation status, with O-linked fucose being a particularly critical modification.[5][6]
Protein O-fucosyltransferase 1 (POFUT1) is the enzyme responsible for adding O-fucose to serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor's extracellular domain.[2] This initial fucosylation event is essential for proper Notch signaling.[10] The O-fucose can be further elongated by Fringe glycosyltransferases, which add an N-acetylglucosamine (GlcNAc) residue. This elongation modulates the interaction of the Notch receptor with its ligands, Delta and Jagged/Serrate.[6]
Generally, in mammals, Fringe-mediated elongation of O-fucose on Notch1 enhances its activation by Delta-like ligands (e.g., Dll1, Dll4) while inhibiting its activation by Jagged ligands.[10][11] This differential modulation of ligand binding is crucial for establishing sharp boundaries between different cell populations during development.[5]
References
- 1. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histochemical Staining Using Lectin Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. FUT4 and FUT9 genes are expressed early in human embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 7. Cell-surface enrichment of fucosylated glycoconjugates in the 8- to 16-cell mouse embryo : An autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fucosylated glycoconjugates in mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of α-L-Fucopyranose and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic methodologies for the synthesis of α-L-fucopyranose and, more significantly, its incorporation into complex glycans. The regio- and stereospecificity of enzymes offer a powerful alternative to challenging chemical syntheses, enabling the production of biologically important fucosylated oligosaccharides for research and therapeutic development. This document details the primary enzymatic strategies, providing experimental protocols, comparative quantitative data, and visual workflows to aid in the practical application of these biocatalytic systems.
Introduction to Enzymatic Fucosylation
L-Fucose is a deoxyhexose sugar that plays a critical role in a myriad of biological processes, including cell-cell recognition, inflammation, and host-pathogen interactions. Fucosylated glycans, such as the Lewis antigens and human milk oligosaccharides (HMOs), are key structures in these events. The chemical synthesis of these molecules is often complex and low-yielding due to the need for extensive protection-deprotection steps. Enzymatic synthesis, however, leverages the inherent specificity of biocatalysts to form the desired α-L-fucopyranosyl linkages with high fidelity. The principal enzymes employed in these synthetic strategies are fucosyltransferases and α-L-fucosidases. Furthermore, the enzymatic synthesis of the L-fucose monosaccharide itself is often achieved using L-fucose isomerases.
Synthesis of Fucosylated Oligosaccharides using Fucosyltransferases
Fucosyltransferases (FucTs) are glycosyltransferases that catalyze the transfer of an L-fucose unit from a donor substrate, typically guanosine (B1672433) diphosphate-β-L-fucose (GDP-L-fucose), to a specific hydroxyl group on an acceptor molecule, which can be a monosaccharide, oligosaccharide, or a glycoconjugate.[1] This approach is highly specific, resulting in defined regio- and stereoisomers.[2]
The Fucosyltransferase Reaction Pathway
The general mechanism involves the nucleophilic attack of a hydroxyl group from the acceptor substrate on the anomeric carbon of the fucose residue in GDP-L-fucose, leading to the formation of an α-fucosidic linkage and the release of GDP.
References
Alpha-L-Fucopyranose: A Critical Modulator of Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids, is a pivotal post-translational modification in cellular biology.[1] While essential for normal physiological processes such as cell adhesion, signaling, and immune responses, its dysregulation is a well-established hallmark of carcinogenesis and tumor progression.[2][3] Aberrant fucosylation, driven by altered expression of fucosyltransferases (FUTs) and fucosidases (AFUs), profoundly impacts the functional properties of key proteins, leading to enhanced cell proliferation, invasion, metastasis, and resistance to therapy.[3][4] This guide provides a comprehensive overview of the role of alpha-L-fucopyranose in cancer, detailing the underlying metabolic and signaling pathways, summarizing key quantitative data, and presenting detailed experimental protocols for its study.
The Core Machinery of Fucosylation
The cellular level of fucosylation is tightly regulated by the biosynthesis of the sugar donor, guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose, and the activity of fucosyltransferases (FUTs) that transfer fucose to acceptor molecules.
GDP-L-Fucose Biosynthesis
Mammalian cells synthesize GDP-L-fucose through two primary pathways: the de novo pathway and the salvage pathway.[1]
-
De Novo Pathway: This is the main synthesis route, starting from GDP-mannose. The process involves two key enzymes: GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (Fx).[5]
-
Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources (e.g., diet) or from the lysosomal degradation of fucosylated glycoconjugates.[1][6] L-fucose is phosphorylated by fucokinase (FUK) and then converted to GDP-L-fucose.[1]
Once synthesized in the cytosol, GDP-L-fucose is transported into the Golgi apparatus and endoplasmic reticulum by specific transporters, where it is used by FUTs.[5]
Fucosylation and Its Impact on Cancer Progression
Aberrant fucosylation is a common feature in many cancers, contributing to malignant phenotypes. This is often due to the differential expression of various FUT enzymes. For instance, core fucosylation, catalyzed by FUT8, is generally increased in tumor tissues and promotes tumor growth and metastasis.[1][2]
Quantitative Data on Fucosylation in Cancer
Multiple studies have quantified the impact of altered fucosylation on tumor progression, both in clinical samples and experimental models.
Table 1: Alterations in Fucosylation Across Various Cancer Types
| Cancer Type | Fucosylation Change | Key Enzyme(s) | Associated Effects | Citations |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Increased core fucosylation | FUT8 | Tumor growth, metastasis, biomarker (AFP-L3) | [1][7] |
| Colorectal Cancer (CRC) | Increased fucosylation | FUT3, FUT6 | Enhanced EMT, metastatic potential | [8] |
| Lung Cancer | Increased core fucosylation | FUT8 | Proliferation, invasion, metastasis | [5] |
| Breast Cancer | Increased fucosylation | - | Invasion, metastasis, Notch signaling | [9] |
| Prostate Cancer | Increased fucosylation | FUT1 | Proliferation, impaired apoptosis | [2] |
| Melanoma | Decreased α(1,2) fucosylation | FUT1 | Promotes invasion and metastasis |[2][6] |
Table 2: Quantitative Effects of Fucosylation on Tumor Growth in Xenograft Models
| Cancer Model | Genetic Modification / Treatment | Observation | Quantitative Result | Citations |
|---|---|---|---|---|
| Hepatocarcinoma (HepG2) | Ectopic expression of FUT1 (adds α(1,2)-fucose) | Inhibition of tumor growth | FUT1-derived tumor volume: <500 mm³ vs. Control: 1,500-3,000 mm³ at 8 weeks | [10][11] |
| Cholangiocarcinoma (HuCCT-1) | L-fucose treatment | Inhibition of tumor growth and angiogenesis | Significant decrease in tumor volume, weight, and microvessel density vs. control | [12] |
| Colorectal Cancer (SW480) | Treatment with FUT8 inhibitor (Compound 15) | Anti-CRC effects | Dose-dependent tumor growth inhibition |[13] |
Modulation of Oncogenic Signaling Pathways
Fucosylation directly impacts the function of cell surface receptors that drive cancer progression.
-
EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) by FUT8 is critical for its dimerization and subsequent phosphorylation upon ligand binding.[5] This modification enhances downstream signaling through pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation, survival, and motility.[5][14] In contrast, increased sialylation and α-1,3-linked fucosylation can suppress EGFR activity.[5]
-
TGF-β Signaling: Core fucosylation of the Transforming Growth Factor-beta (TGF-β) receptor is necessary for proper ligand-receptor binding and subsequent signaling, which is crucial for processes like the epithelial-to-mesenchymal transition (EMT) and metastasis.[1][8] Similarly, α(1,2) fucosylation has been linked to the promotion of TGF-β signaling in prostate and ovarian cancers.[2]
Experimental Protocols for Fucosylation Analysis
Studying fucosylation requires specific and sensitive techniques to detect and quantify fucosylated glycans on proteins.
Detection of Fucosylated Glycoproteins by Lectin Blotting
Lectin blotting is a widely used technique analogous to Western blotting, which uses fucose-binding lectins instead of antibodies to detect fucosylated proteins.
Protocol:
-
Protein Separation: Separate glycoprotein samples using 1D (SDS-PAGE) or 2D gel electrophoresis.[15]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[16]
-
Blocking: Block non-specific binding sites on the membrane by incubating it for 1 hour at room temperature in a blocking solution (e.g., 3% BSA or Carbo-Free™ Blocking Solution in TBST).[16][17]
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL), Lens culinaris agglutinin (LCA)) at a concentration of 1-20 µg/mL in blocking solution for 1-2 hours at room temperature.[15][18]
-
Washing: Wash the membrane thoroughly with washing buffer (e.g., TBST) for 4-5 times, 5 minutes each, to remove unbound lectin.[16]
-
Detection: Incubate the membrane with streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP, or Alkaline Phosphatase - AP) for 1 hour at room temperature.[15]
-
Final Washes: Repeat the washing step (Step 5).
-
Visualization: Add a chemiluminescent or colorimetric substrate appropriate for the enzyme conjugate and visualize the bands using an imaging system.[16]
Quantitative Analysis by Lectin-Affinity Fluorescent Labeling (LAFLQ)
LAFLQ is a high-throughput method for quantifying fucosylated glycoproteins in biological fluids without mass spectrometry.[19][20]
Protocol:
-
Protein Labeling: Label total proteins in the sample (e.g., serum, saliva) with a fluorescent dye (e.g., Alexa Fluor 488). Quench the reaction and remove excess dye via ultrafiltration.[20]
-
Lectin Immobilization: Immobilize fucose-specific lectins (e.g., AAL, UEA-I, LCA) onto affinity resin beads in spin columns.[20]
-
Affinity Capture: Incubate the fluorescently labeled protein sample with the lectin-immobilized beads to allow the capture of fucosylated glycoproteins.
-
Washing: Wash the beads extensively with a binding buffer to remove non-fucosylated proteins.[20]
-
Quantification: Transfer the lectin beads with the bound, fluorescently labeled glycoproteins to a 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity directly correlates with the amount of fucosylated glycoproteins in the sample.[19]
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 6. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-linked glycan branching and fucosylation are increased directly in HCC tissue as determined through in situ glycan imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship Between Increased Fucosylation and Metastatic Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Introducing alpha(1,2)-linked fucose into hepatocarcinoma cells inhibits vasculogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-Fucose inhibits the progression of cholangiocarcinoma by causing microRNA-200b overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. vectorlabs.com [vectorlabs.com]
- 18. maokangbio.com [maokangbio.com]
- 19. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of α-L-Fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-fucopyranose is a deoxyhexose monosaccharide that plays a critical role in a multitude of biological processes. As a terminal sugar on N- and O-linked glycans and glycolipids, it is integral to cell-cell recognition, adhesion, and signaling pathways.[1][2] Its unique L-configuration, a rarity among mammalian sugars, and its presence as a key component of fucosylated glycans underscore its significance.[3][4] Aberrant fucosylation is increasingly recognized as a hallmark of various pathologies, including cancer, making α-L-fucopyranose and its metabolic pathways significant targets for research and therapeutic development.[1][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of α-L-fucopyranose, detailed experimental protocols for its analysis, and visualizations of its involvement in key biological pathways.
Physical and Chemical Properties
α-L-fucopyranose is a white crystalline solid that is highly soluble in water.[6] It is the α-anomer of L-fucose (B3030135) in its pyranose (six-membered ring) form. In solution, it exists in equilibrium with its β-anomer.[7]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₅ | [2][6][8] |
| Molecular Weight | 164.16 g/mol | [2][6][8] |
| Appearance | White crystalline powder/solid | [6] |
| Melting Point | 140-144 °C | [8] |
| Water Solubility | 985 mg/mL | [8] |
| Specific Rotation [α]D²⁰ | -76.0 to -73.0° (c=2, H₂O, after 24h) | [9] |
Note on Specific Rotation: The provided value represents the specific rotation of an equilibrium mixture of α- and β-L-fucopyranose in water after 24 hours. The initial specific rotation of pure α-L-fucopyranose will be different before mutarotation occurs.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[10] The chemical shifts are indicative of the specific chemical environment of each proton and carbon atom.
¹H and ¹³C NMR Chemical Shifts for L-Fucopyranose in D₂O at 25°C [7]
| Atom | α-anomer δ (ppm) | β-anomer δ (ppm) |
| H1 | 5.21 | 4.56 |
| H2 | 3.78 | 3.55 |
| H3 | 3.86 | 3.65 |
| H4 | 3.75 | 3.70 |
| H5 | 4.20 | 3.82 |
| H6 (CH₃) | 1.26 | 1.25 |
| C1 | 92.5 | 96.9 |
| C2 | 68.5 | 72.1 |
| C3 | 70.5 | 73.1 |
| C4 | 72.5 | 72.4 |
| C5 | 68.3 | 72.5 |
| C6 (CH₃) | 16.5 | 16.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and quantification of α-L-fucopyranose and fucosylation in biological samples.
NMR Spectroscopy for Monosaccharide Analysis
This protocol provides a general framework for the analysis of a monosaccharide like α-L-fucopyranose using NMR.
Objective: To determine the structure and anomeric ratio of fucopyranose in solution.
Materials:
-
α-L-fucopyranose sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes
-
NMR spectrometer (500 MHz or higher recommended)[10]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the α-L-fucopyranose sample in 0.5-0.6 mL of D₂O directly in an NMR tube. Vortex briefly to ensure complete dissolution. To reach anomeric equilibrium, the sample should be left at room temperature for at least 3 days before data acquisition.[7]
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and appropriate solvent suppression techniques to minimize the residual HOD signal.[11]
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.[7] A TOCSY (Total Correlation Spectroscopy) experiment can be used to identify all protons within a spin system.[3]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton and carbon signals by analyzing the chemical shifts, coupling constants (from 1D ¹H and COSY), and correlations from HSQC and TOCSY spectra.[7][12] The anomeric proton (H1) of the α-anomer typically appears more downfield (around 5.21 ppm) compared to the β-anomer (around 4.56 ppm).[7]
-
Determine the anomeric ratio (α/β) by integrating the well-resolved anomeric proton signals in the 1D ¹H spectrum.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Analysis
GC-MS is used for the qualitative and quantitative analysis of monosaccharides after derivatization to make them volatile.[13]
Objective: To identify and quantify fucose as a component of a complex carbohydrate sample.
Materials:
-
Dry carbohydrate sample
-
Derivatization reagents: e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, or ethylhydroxylaminehydrochloride (EtOx) followed by BSTFA for TMS-oximation.[14]
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).[13]
Procedure:
-
Hydrolysis (for polysaccharides/glycoproteins): If analyzing a complex carbohydrate, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides. Neutralize and dry the sample.
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Data Analysis:
-
Identify the derivatized fucose peak by its retention time and mass spectrum, comparing it to a known standard.
-
Quantification can be performed by integrating the peak area and comparing it to a standard curve.
-
α-L-Fucosidase Activity Assay (Colorimetric)
This assay measures the activity of α-L-fucosidase using a chromogenic substrate.
Objective: To determine the enzymatic activity of α-L-fucosidase in a sample.
Materials:
-
Sample containing α-L-fucosidase (e.g., cell lysate, purified enzyme)
-
Substrate: p-nitrophenyl-α-L-fucopyranoside (pNPF).
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5).
-
Stop Solution (e.g., 0.5 M Sodium Carbonate).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of pNPF in the Assay Buffer. Prepare a standard curve using p-nitrophenol.
-
Enzymatic Reaction:
-
Add the sample containing α-L-fucosidase to the wells of a 96-well microplate. Include a blank control without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the pNPF solution to each well.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Stop Solution. This also develops the yellow color of the p-nitrophenolate ion.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 405 nm.
-
Subtract the absorbance of the blank control from the sample readings.
-
Determine the amount of p-nitrophenol released using the standard curve.
-
Calculate the α-L-fucosidase activity, typically expressed as units per milligram of protein (1 Unit = 1 µmol of p-nitrophenol released per minute).
-
Visualizations of Pathways and Workflows
Graphviz diagrams illustrating key processes involving α-L-fucopyranose.
Enzymatic Hydrolysis of a Fucosylated Glycan
Caption: Enzymatic cleavage of terminal α-L-fucose from a glycan by α-L-fucosidase.
Simplified Fucosylation-Modulated Signaling Pathway
Caption: Core fucosylation of a cell surface receptor can modulate ligand binding and signaling.
Experimental Workflow for Quantitative Fucosylation Analysis
Caption: Workflow for quantifying protein fucosylation using metabolic labeling and LC-MS/MS.
References
- 1. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-L-Fucopyranos - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. L(-)-Fucose, 25 g, CAS No. 2438-80-4 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. iris.unina.it [iris.unina.it]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 14. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Metabolism of α-L-Fucopyranose in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose, a deoxyhexose sugar, is a crucial carbohydrate moiety found in a variety of glycoconjugates across different biological kingdoms. In the context of microbiology, the ability of Escherichia coli to utilize L-fucose as a carbon and energy source is a well-characterized metabolic process. This intricate pathway not only highlights the bacterium's metabolic versatility but also presents opportunities for biotechnological applications, including the production of fucosylated compounds and the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of α-L-fucopyranose metabolism in E. coli, focusing on the core metabolic pathway, its regulation, quantitative data on key enzymatic reactions, and detailed experimental protocols for its study.
Core Metabolic Pathway of L-Fucose in E. coli
The catabolism of L-fucose in Escherichia coli is governed by the fuc regulon, which encodes the necessary enzymes and transport proteins for its utilization. The pathway involves the conversion of L-fucose into intermediates that can enter central carbon metabolism.
The initial step is the transport of L-fucose into the cytoplasm, which is mediated by the L-fucose permease (FucP), a proton-linked symporter.[1] Once inside the cell, L-fucose is metabolized in a three-step enzymatic pathway:
-
Isomerization: L-fucose is isomerized to L-fuculose by L-fucose isomerase (FucI).[2][3] This enzyme can also convert D-arabinose to D-ribulose.[2]
-
Phosphorylation: L-fuculose is then phosphorylated to L-fuculose-1-phosphate by L-fuculokinase (FucK), utilizing ATP as the phosphate (B84403) donor.[4][5]
-
Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase (B8822740) (FucA) cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[6]
DHAP directly enters the glycolysis pathway, while the fate of L-lactaldehyde is dependent on the presence of oxygen. Under aerobic conditions, it is oxidized to lactate, which can then be converted to pyruvate. In anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol.
Below is a diagram illustrating the core metabolic pathway of L-fucose in E. coli.
References
- 1. Structural and functional diversity of bacterial cyclic nucleotide perception by CRP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Fuculokinase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. cAMP receptor protein - Wikipedia [en.wikipedia.org]
- 6. A mutant crp allele that differentially activates the operons of the fuc regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Techniques for the Detection of alpha-L-Fucopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose, a deoxyhexose sugar, is a crucial carbohydrate moiety found in a wide array of glycoconjugates, including glycoproteins and glycolipids, across various organisms from bacteria to mammals. The alpha-L-fucopyranose anomer, in particular, plays a significant role in numerous biological processes such as cell adhesion, immune response, and signal transduction. Its altered expression is often associated with pathological conditions, including cancer and inflammation, making its sensitive and specific detection a critical aspect of biomedical research and drug development. This document provides detailed application notes and protocols for the analytical detection of this compound.
Analytical Methods
A variety of techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the specific research question. Key methods include high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), mass spectrometry (MS), and enzymatic assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of monosaccharides, including L-fucose. Derivatization with a fluorescent tag is often necessary to enhance detection sensitivity.
Quantitative Data Summary
| Parameter | HPLC with PMP Derivatization | HPLC with 2-AA Derivatization |
| Limit of Detection (LOD) | ~1 pmol | ~0.5 pmol |
| Limit of Quantification (LOQ) | ~5 pmol | ~2 pmol |
| Linear Range | 5-500 pmol | 2-200 pmol |
| Precision (RSD) | < 5% | < 4% |
Experimental Protocol: HPLC with 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization
-
Hydrolysis: Release monosaccharides from the glycoprotein (B1211001) sample by acid hydrolysis (e.g., 2 M trifluoroacetic acid at 110°C for 4 hours).
-
Neutralization: Neutralize the hydrolyzed sample with an appropriate base (e.g., 2 M NH4OH).
-
Derivatization:
-
To 10 µL of the neutralized sample, add 10 µL of 0.5 M PMP in methanol (B129727) and 10 µL of 0.3 M NaOH.
-
Incubate the mixture at 70°C for 30 minutes.
-
Neutralize with 10 µL of 0.3 M HCl.
-
-
Extraction:
-
Add 100 µL of chloroform (B151607) and vortex vigorously.
-
Centrifuge to separate the phases and discard the upper aqueous layer.
-
Repeat the chloroform extraction two more times.
-
Evaporate the chloroform from the combined organic phases under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried PMP-derivatized sample in the mobile phase.
-
Inject an appropriate volume onto a C18 reversed-phase HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Detect the PMP-labeled sugars using a UV detector at approximately 245 nm.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC for monosaccharide analysis.
Quantitative Data Summary
| Parameter | CE with APTS Derivatization |
| Limit of Detection (LOD) | ~10 fmol |
| Limit of Quantification (LOQ) | ~50 fmol |
| Linear Range | 0.1 - 100 µM |
| Precision (RSD) | < 6% |
Experimental Protocol: CE with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) Derivatization
-
Hydrolysis and Neutralization: Follow the same procedure as for HPLC.
-
Derivatization:
-
To 5 µL of the neutralized sample, add 2 µL of 0.2 M APTS in 15% acetic acid and 2 µL of 1 M sodium cyanoborohydride.
-
Incubate at 37°C for 16 hours.
-
-
Analysis:
-
Dilute the derivatized sample with water.
-
Inject the sample into the capillary using pressure or electrokinetic injection.
-
Perform electrophoresis using a suitable buffer system (e.g., borate (B1201080) buffer).
-
Detect the APTS-labeled sugars using a laser-induced fluorescence (LIF) detector.
-
Mass Spectrometry (MS)
MS, often coupled with a separation technique like HPLC or GC, provides high sensitivity and structural information.
Quantitative Data Summary
| Parameter | LC-MS/MS (MRM) |
| Limit of Detection (LOD) | ~0.1 fmol |
| Limit of Quantification (LOQ) | ~0.5 fmol |
| Linear Range | 0.001 - 10 pmol |
| Precision (RSD) | < 3% |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Hydrolyze and derivatize the sample as described for HPLC to improve chromatographic separation and ionization efficiency.
-
LC Separation: Separate the derivatized monosaccharides using a suitable HPLC or UHPLC system and column.
-
MS/MS Detection:
-
Introduce the eluent into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive or negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-product ion transitions for this compound.
-
Enzymatic Assays
Enzymatic assays offer high specificity for the detection of L-fucose. L-fucose dehydrogenase, for example, catalyzes the oxidation of L-fucose, which can be coupled to a colorimetric or fluorometric readout.
Quantitative Data Summary
| Parameter | L-Fucose Dehydrogenase Assay |
| Limit of Detection (LOD) | ~1 µM |
| Limit of Quantification (LOQ) | ~5 µM |
| Linear Range | 5 - 100 µM |
| Precision (RSD) | < 8% |
Experimental Protocol: L-Fucose Dehydrogenase Assay
-
Sample Preparation: Hydrolyze the sample to release free L-fucose.
-
Assay Reaction:
-
In a 96-well plate, add the sample, L-fucose dehydrogenase, and NAD+.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Measure the increase in NADH concentration, which is proportional to the L-fucose concentration. This can be done by measuring the absorbance at 340 nm or by coupling the reaction to a diaphorase/resazurin system to produce a fluorescent product (excitation/emission ~540/590 nm).
-
Conclusion
The detection and quantification of this compound are essential for advancing our understanding of its roles in health and disease. The choice of analytical technique should be guided by the specific requirements of the study, including sensitivity, selectivity, and sample throughput. HPLC and CE coupled with derivatization are robust methods for routine analysis, while LC-MS/MS offers the highest sensitivity and specificity. Enzymatic assays provide a convenient and specific alternative for the quantification of free L-fucose. The protocols and data presented herein serve as a valuable resource for researchers in the field of glycobiology and drug development.
Application Notes and Protocols for the Enzymatic Synthesis of Fucosylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides are complex carbohydrates that play pivotal roles in a myriad of biological processes, including cell-cell recognition, signal transduction, immune responses, and host-microbe interactions. Their intricate structures, often found as terminal modifications on glycoproteins and glycolipids, are crucial for their function. The enzymatic synthesis of these molecules offers a highly specific and efficient alternative to traditional chemical methods, which often involve complex protection and deprotection steps. This document provides detailed protocols and quantitative data for the enzymatic synthesis of fucosylated oligosaccharides, targeting researchers, scientists, and professionals in drug development.
Fucosylation is mediated by a class of enzymes known as fucosyltransferases (FUTs), which transfer a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-Fucose), to an acceptor oligosaccharide. Another enzymatic strategy involves the use of fucosidases in a transglycosylation reaction, where a fucosyl moiety is transferred from a donor to an acceptor molecule. These enzymatic approaches allow for precise control over the regioselectivity and stereoselectivity of the glycosidic linkage, yielding well-defined fucosylated oligosaccharides for various applications, including as prebiotics, immunomodulators, and therapeutic agents.
Data Presentation: Quantitative Analysis of Enzymatic Fucosylation
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of fucosylated oligosaccharides, providing a comparative overview of different methodologies and their efficiencies.
Table 1: Fucosyltransferase-Mediated Synthesis
| Enzyme (Source) | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Temperature (°C) | pH | Reference |
| α1,2-Fucosyltransferase (Thermosynechococcus) | GDP-Fucose | Lacto-N-tetraose (LNT) | Lacto-N-fucopentaose I (LNFP-I) | 95 | 40 | 7.0 | [1] |
| α1,3-Fucosyltransferase (mutant mFutA) | GDP-Fucose | Lactose (B1674315) | 3-Fucosyllactose (3-FL) | - | - | - | [2] |
| α1,6-Fucosyltransferase (FUT8) | GDP-Fucose | G0 N-glycan | Core-fucosylated G0 | - | - | 7.5 | [3] |
| α1,2-Fucosyltransferase (Helicobacter pylori) | GDP-Fucose | Lactose | 2'-Fucosyllactose (2'-FL) | - | - | - | [4] |
Table 2: Fucosidase-Mediated Transfucosylation
| Enzyme (Source) | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Temperature (°C) | pH | Reference |
| α-L-Fucosidase (Thermotoga maritima) | p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | Lactose | Fucosylated oligosaccharides | - | 95 | 8.0 | [5] |
| β-Galactosidase | Lactose | Fucose | Fucose-containing galacto-oligosaccharides (fGOS) | 44 | 50 | - | [6][7] |
| GH29B α-1,3/4-l-fucosidases | 3-Fucosyllactose (3FL) | Lacto-N-tetraose (LNT) | Lacto-N-fucopentaose II (LNFP II) | 65-91 | - | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Fucosyllactose using α1,2-Fucosyltransferase
This protocol describes the enzymatic synthesis of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide, using a whole-cell biocatalyst approach with engineered E. coli.[4]
A. Materials and Reagents:
-
Engineered E. coli strain overexpressing a bifunctional fucose kinase/GDP-fucose pyrophosphorylase (FKP) and an α1,2-fucosyltransferase (FutC).[4]
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Fucose
-
Lactose
-
Tricarboxylic acid (TCA) cycle intermediate (e.g., α-ketoglutarate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
B. Procedure:
-
Culture Preparation: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of fresh LB medium with the overnight culture and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Wash the cell pellet with reaction buffer.
-
Whole-Cell Biocatalysis: Resuspend the cell pellet in the reaction buffer containing L-fucose (donor substrate precursor), lactose (acceptor substrate), and a TCA cycle intermediate as an energy source.[4]
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the fucosyltransferase (typically 30-37°C) with gentle agitation for 24-48 hours.
-
Product Analysis and Purification: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing 2'-FL can be purified using size-exclusion chromatography or other suitable chromatographic methods.
Protocol 2: Synthesis of Fucosylated Galacto-oligosaccharides (fGOS) using β-Galactosidase
This protocol outlines the synthesis of fGOS through the transglycosylation activity of a commercially available β-galactosidase.[6][7]
A. Materials and Reagents:
-
Commercial β-galactosidase
-
Lactose
-
L-Fucose
-
Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5)
-
Heating block or water bath
B. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing a high concentration of lactose and L-fucose in the reaction buffer. The high acceptor (fucose) concentration favors the transglycosylation reaction over hydrolysis.
-
Enzyme Addition: Add the commercial β-galactosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle stirring for a predetermined period (e.g., 24 hours).[6]
-
Reaction Termination: Inactivate the enzyme by heating the reaction mixture to 95-100°C for 10 minutes.
-
Analysis and Purification: Analyze the product mixture using HPLC to determine the composition of monosaccharides, disaccharides, and larger oligosaccharides.[6] The fucosylated GOS can be purified from the reaction mixture using chromatographic techniques.
Mandatory Visualizations
Signaling Pathway Diagram
Fucosylated oligosaccharides are key players in various signaling pathways. The Notch signaling pathway, crucial for cell fate determination, is a prime example where O-fucosylation of the Notch receptor is essential for its proper function.
Caption: Fucosylation in the Notch signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the enzymatic synthesis and purification of fucosylated oligosaccharides.
Caption: General workflow for enzymatic fucosylation.
References
- 1. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure/Function of L-selectin: Institut für Laboratoriumsmedizin, Klinische Chemie und Pathobiochemie - Charité – Universitätsmedizin Berlin [ilp.charite.de]
- 3. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Labeling α-L-Fucopyranose for Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-L-fucopyranose (fucose) is a deoxyhexose sugar that plays a critical role in a variety of biological processes, including cell adhesion, signaling, and immune responses. The ability to track fucosylated glycoconjugates is essential for understanding their function in both normal physiology and disease states, such as cancer and inflammation.[1][2] This document provides detailed application notes and experimental protocols for three distinct methods of labeling α-L-fucopyranose for tracking purposes:
-
Metabolic Labeling with Fucose Analogs and Click Chemistry: A powerful in vivo and in vitro technique that utilizes the cell's own metabolic machinery to incorporate fucose analogs bearing bioorthogonal chemical reporters (azides or alkynes) into glycans.[3][4][5][6][7]
-
Enzymatic Labeling with Fluorescent GDP-Fucose: An in vitro method that employs specific fucosyltransferases to attach fluorescently labeled fucose to glycoconjugates.[8][9][10]
-
Stable Isotope Labeling for Mass Spectrometry: A metabolic labeling approach using a stable isotope-labeled fucose for quantitative analysis of fucosylation by mass spectrometry.[11]
Method 1: Metabolic Labeling with Fucose Analogs and Click Chemistry
This method allows for the visualization and tracking of fucosylated glycans in living cells and organisms.[9] It involves two main steps: the metabolic incorporation of a fucose analog containing a bioorthogonal handle (an azide (B81097) or alkyne group) into cellular glycans, followed by the covalent attachment of a probe (e.g., a fluorophore or biotin) via a highly specific "click" reaction.[4][5][9][12][13]
Signaling Pathway and Experimental Workflow
The peracetylated fucose analog is cell-permeable and, once inside the cell, is deacetylated by cytosolic esterases. It then enters the fucose salvage pathway, where it is converted to a GDP-fucose analog. This analog is then used by fucosyltransferases in the Golgi apparatus to incorporate the modified fucose into nascent glycans.[3][14]
Caption: Workflow for metabolic labeling and detection of fucosylated glycans.
Quantitative Data Summary
| Parameter | 6-Azido-Fucose (6-Az-Fuc) | 6-Alkynyl-Fucose (6-Alk-Fuc) | 7-Alkynyl-Fucose (7-Alk-Fuc) | Reference |
| Typical Concentration | 50-100 µM | 50-100 µM | 50-100 µM | [3] |
| Labeling Efficiency | High | Cell-type dependent | Cell-type dependent | [3][14] |
| Cytotoxicity | Low at typical concentrations | Can inhibit FX enzyme | Less cytotoxic than 6-Alk-Fuc | [14] |
| Click Reaction | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) with alkyne probes | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) with azide probes | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) with azide probes | [3][15] |
Experimental Protocol: Metabolic Labeling of Cultured Cells
Materials:
-
Peracetylated 6-azido-L-fucose (Ac4-6-AzFuc)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Click chemistry detection reagents (e.g., alkyne-fluorophore, copper(II) sulfate, reducing agent like sodium ascorbate)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of Ac4-6-AzFuc (typically 50-100 µM).
-
Metabolic Labeling: Remove the standard culture medium and wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for the incorporation of the fucose analog.[11]
-
Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[11]
-
Click Reaction for Detection: a. To a sample of the cell lysate, add the click chemistry reaction cocktail. For a copper-catalyzed reaction, this typically includes an alkyne-conjugated fluorescent probe, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). b. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Analysis: The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by flow cytometry if labeling was performed on intact cells.
Method 2: Enzymatic Labeling with Fluorescent GDP-Fucose
This in vitro method is ideal for labeling purified glycoproteins or glycans on the surface of fixed cells. It offers high specificity as the labeling is catalyzed by a specific fucosyltransferase.[8]
Experimental Workflow
Caption: Workflow for in vitro enzymatic labeling of glycoproteins.
Quantitative Data Summary
| Parameter | GDP-Fucose-Cy3 | GDP-Fucose-Cy5 | GDP-Fucose-Biotin | Reference |
| Excitation/Emission (nm) | ~550 / ~570 | ~650 / ~670 | N/A | [8] |
| Application | Fluorescent labeling of free glycans and glycoproteins | Fluorescent labeling of free glycans and glycoproteins | Biotinylation for affinity purification or detection | [8] |
| Typical Reaction Time | 2-4 hours | 2-4 hours | 2-4 hours | [9] |
| Typical Enzyme | Fucosyltransferase (e.g., FUT8) | Fucosyltransferase (e.g., FUT7, FUT9) | Fucosyltransferase | [9][10] |
Experimental Protocol: In Vitro Enzymatic Labeling
Materials:
-
Purified acceptor glycoprotein (e.g., 10 µg)
-
Recombinant fucosyltransferase (e.g., FUT8, 1 µg)[9]
-
Fluorescently labeled GDP-fucose (e.g., GDP-Fucose-Cy5, 10 µM)[9]
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 25 mM MnCl2)[9]
-
4X Laemmli sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the acceptor glycoprotein, recombinant fucosyltransferase, fluorescent GDP-fucose, and reaction buffer to a final volume of 50 µL.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[9]
-
Quenching: Stop the reaction by adding 4X Laemmli sample buffer and heating at 95°C for 5 minutes.[9]
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the fluorescently labeled glycoprotein using a fluorescent gel scanner with the appropriate lasers and filters for the chosen fluorophore.[9]
Method 3: Stable Isotope Labeling for Mass Spectrometry
This method involves the metabolic incorporation of a stable isotope-labeled fucose, such as ¹³C-labeled fucose, into cellular glycans. The mass shift introduced by the isotope allows for the differentiation and quantification of newly synthesized fucosylated glycans from the pre-existing population using mass spectrometry.
Experimental Workflow
Caption: Workflow for stable isotope labeling and mass spectrometry analysis.
Quantitative Data Summary
| Parameter | (-)-Fucose-¹³C-1 |
| Mass Shift per Fucose | +1 Da |
| Typical Concentration | 50-100 µM[11] |
| Incubation Time | 24-72 hours[11] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS)[11] |
| Primary Application | Quantitative analysis of glycan turnover and fucosylation dynamics |
Experimental Protocol: Stable Isotope Labeling and Analysis
Materials:
-
(-)-Fucose-¹³C-1
-
Cell culture medium
-
PBS
-
Lysis buffer
-
PNGase F (for N-glycan release)
-
Solid-phase extraction (SPE) cartridges for glycan purification
-
LC-MS system
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with 50-100 µM (-)-Fucose-¹³C-1 for 24-72 hours.[11]
-
Cell Harvest and Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them.[11]
-
Protein Denaturation and Glycan Release: Denature the proteins from the cell lysate by heating. Add PNGase F and incubate overnight at 37°C to release N-glycans.[11]
-
Glycan Enrichment: Purify and enrich the released glycans using SPE cartridges (e.g., graphitized carbon).[11]
-
LC-MS Analysis: Reconstitute the purified glycans in a suitable solvent and inject them into an LC-MS system. Separate the glycans using a suitable column (e.g., HILIC) and acquire mass spectra. The incorporation of (-)-Fucose-¹³C-1 will result in a +1 Da mass shift for each labeled fucose residue.[11]
References
- 1. pnas.org [pnas.org]
- 2. Developing a Fluorescent Inducible System for Free Fucose Quantification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: α-L-Fucopyranose as a Substrate for Fucosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. The donor substrate for these reactions is Guanosine Diphosphate (GDP)-fucose, which is synthesized in the cell from GDP-mannose or salvaged from free fucose. Fucosyltransferases (FUTs) are the enzymes responsible for transferring the fucosyl group from GDP-fucose to acceptor molecules. Understanding the kinetics and substrate specificity of these enzymes is paramount for elucidating their roles in health and disease and for the development of novel therapeutics targeting fucosylation pathways.
This document provides detailed application notes, experimental protocols, and a summary of kinetic data for various human fucosyltransferases, with a focus on their utilization of the activated form of α-L-fucopyranose, GDP-fucose.
Fucosylation in Key Signaling Pathways
Fucosylation plays a pivotal role in modulating major signaling pathways implicated in development and disease.
Notch Signaling Pathway
O-fucosylation is essential for the proper function of the Notch receptor, a key regulator of cell fate decisions. The enzyme Protein O-fucosyltransferase 1 (POFUT1) adds O-fucose to epidermal growth factor-like (EGF) repeats in the Notch extracellular domain. This modification is crucial for the subsequent action of the Fringe glycosyltransferase, which adds N-acetylglucosamine to the fucose, thereby modulating Notch's interaction with its ligands, Delta and Serrate/Jagged.
TGF-β Signaling Pathway
Core fucosylation, the addition of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is critical for Transforming Growth Factor-beta (TGF-β) receptor function. This modification is catalyzed by α1,6-fucosyltransferase (FUT8). Core fucosylation of the TGF-β receptor complex enhances ligand binding and subsequent downstream signaling through the Smad pathway, which is involved in processes like epithelial-mesenchymal transition (EMT) in cancer.
EGFR Signaling Pathway
Similar to the TGF-β receptor, the Epidermal Growth Factor Receptor (EGFR) also requires core fucosylation for its proper function. The absence of core fucosylation on EGFR, due to the lack of FUT8, impairs EGF binding and subsequent receptor phosphorylation and activation of downstream signaling cascades like the ERK and JNK pathways.
Quantitative Data on Fucosyltransferase Kinetics
The following table summarizes the kinetic parameters of various human fucosyltransferases with GDP-fucose as the donor substrate and different acceptor substrates. This data is essential for comparative studies and for designing enzyme assays and inhibitor screening platforms.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) | Km (Acceptor) | Vmax | kcat | kcat/Km | Reference |
| FUT2 | GDP-fucose | Phenyl β-D-galactoside | 50 µM | 8.79 mM | 21.23 pmol/h | - | - | [1] |
| FUT2 | GDP-fucose | Asialofetuin | - | 3.33 mg/ml | 1.4 pmol/h | - | - | [1] |
| FUT8 | GDP-fucose | Asialoagalactotransferrin glycopeptide | 4.2 µM | 66 µM | 1.4 µmol/mg/min | - | - | [2] |
| FUT8 | GDP-fucose | Asialo-agalacto-biantennary glycopeptide (A2SGP) | 4.2 µM | 12 µM | - | - | - | [3] |
Note: Data for other fucosyltransferases is limited in the publicly available literature. The provided data serves as a comparative baseline. "-" indicates data not available in the cited source.
Experimental Protocols
HPLC-Based Fucosyltransferase Activity Assay
This method provides a direct and quantitative measurement of fucosyltransferase activity by separating the fucosylated product from the substrates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant fucosyltransferase or cell lysate containing the enzyme.
-
GDP-fucose (donor substrate).
-
Acceptor substrate (e.g., a pyridylaminated (PA) oligosaccharide like LacNAc-PA).
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂.
-
Quenching Solution: 0.1 M EDTA.
-
HPLC system with a fluorescence detector and a reverse-phase C18 column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose (e.g., 1 mM), and varying concentrations of the acceptor substrate to determine its Km.
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution or by boiling for 5 minutes.
-
HPLC Analysis: Centrifuge the quenched reaction mixture to pellet any precipitate. Inject an aliquot of the supernatant onto the HPLC system.
-
Separation and Detection: Separate the fucosylated product from the unreacted substrates using a suitable gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer). Detect the fluorescently labeled product using a fluorescence detector.
-
Data Analysis: Quantify the amount of product formed by integrating the peak area. Determine the initial reaction velocities at different substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.
Fluorescence-Based Fucosyltransferase Inhibition Assay
This high-throughput compatible assay is suitable for screening fucosyltransferase inhibitors. It relies on a coupled-enzyme reaction where the fucosylation of a specific substrate prevents its cleavage by a subsequent enzyme, thus inhibiting the release of a fluorescent reporter.
Principle:
A non-fluorescent, fucosylatable substrate (e.g., 4-methylumbelliferyl-β-D-N-acetyllactosaminide, MU-LacNAc) is used. In the absence of fucosylation, a glycosidase can cleave MU-LacNAc, releasing the fluorescent 4-methylumbelliferone (B1674119) (4-MU). If a fucosyltransferase adds a fucose residue to MU-LacNAc, the glycosidase can no longer recognize it as a substrate, and no fluorescence is generated. Potential inhibitors are screened for their ability to prevent this fucosylation, leading to an increase in fluorescence.
References
- 1. Two new FUT2 (fucosyltransferase 2 gene) missense polymorphisms, 739G→A and 839T→C, are partly responsible for non-secretor status in a Caucasian population from Northern Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of alpha-L-Fucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of alpha-L-fucopyranose (L-fucose), a monosaccharide of significant interest in pharmaceutical and biotechnological applications due to its role in various biological processes.[1][2] The following sections detail three primary methodologies for L-fucose (B3030135) purification: chromatographic separation, crystallization, and enzymatic synthesis followed by purification.
Chromatographic Separation of L-Fucose from Biomass Hydrolysates
Chromatographic separation is a robust and scalable method for purifying L-fucose from complex mixtures such as plant-based biomass hydrolysates.[3][4] This technique is particularly effective for separating L-fucose from other structurally similar sugars.[4] A multi-step chromatographic process can achieve high purity.[5]
Experimental Workflow: Chromatographic Purification
Caption: Multi-step chromatographic purification of L-fucose.
Protocol: Three-Step Chromatographic Purification
This protocol is adapted from an industrial-scale process for L-fucose purification.[5]
Step 1: Removal of Ionic Compounds using Strong Acid Cation (SAC) Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a strong acid cation exchange resin in the sodium form.
-
Sample Loading: Load the biomass hydrolysate onto the column.
-
Elution: Elute the column with deionized water. Ionic compounds will be retained by the resin, while neutral sugars, including L-fucose, will be collected in the eluate.
-
Fraction Collection: Collect the neutral sugar fraction.
Step 2: Separation of Hydrophobic Sugars using Weak Acid Cation (WAC) Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a weak acid cation exchange resin in the sodium form.
-
Sample Loading: Load the neutral sugar fraction from Step 1 onto the column.
-
Elution: Elute the column with deionized water. More hydrophobic components like methyl-α-D-xylopyranoside and xylose will be separated from L-fucose.[5]
-
Fraction Collection: Collect the fucose-enriched fraction.
Step 3: High-Purity Separation using Strong Base Anion (SBA) Exchange Chromatography in Bisulfite Form
-
Column Preparation: Pack a chromatography column with a strong base anion exchange resin in the bisulfite form.
-
Sample Loading: Load the fucose-enriched fraction from Step 2 onto the column.
-
Elution: Elute the column with deionized water. The bisulfite form of the resin allows for excellent separation of L-fucose from other remaining sugars.[4]
-
Fraction Collection and Analysis: Collect the high-purity L-fucose fraction. Analyze the purity using methods such as High-Performance Liquid Chromatography (HPLC).[6]
Quantitative Data
| Parameter | Step 1 (SAC Resin) | Step 2 (WAC Resin) | Step 3 (SBA Resin) | Final Purity |
| Purity of L-Fucose | Enriched | Further Enriched | High Purity | Up to 98% |
| Primary Impurities Removed | Ionic Compounds | Xylose, Methyl-α-D-xylopyranoside | Other monosaccharides | - |
Crystallization of this compound
Crystallization is a highly effective method for obtaining high-purity L-fucose, often employed as a final polishing step after chromatographic separation.[7] The choice of solvent and the presence of other sugars can significantly influence the crystallization process.[8][9]
Experimental Workflow: Crystallization of L-Fucose
Caption: General workflow for the crystallization of L-fucose.
Protocol: Crystallization from a Solvent Mixture
This protocol describes a general method for the crystallization of L-fucose from a solution containing other 6-deoxy sugars.[8][9]
-
Solution Preparation: Prepare a concentrated solution of the fucose-containing mixture in a suitable solvent or solvent mixture (e.g., C1-C6 alcohols, with a preference for C3 or C4 alcohols like isobutanol) at an elevated temperature to achieve saturation or near-saturation.[9] A concentration of 0.1 g/mL to 0.3 g/mL of the combined sugars is recommended.[9]
-
Cooling: Allow the solution to cool gradually. Stirring may be applied to promote uniform crystal growth.
-
Seeding (Optional): To facilitate crystallization, seed crystals of pure L-fucose can be added during the cooling process.[8]
-
Crystal Formation: As the solution cools, L-fucose will crystallize out.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the final high-purity product.
-
Purity Analysis: Determine the purity of the crystalline L-fucose using analytical techniques such as HPLC or melting point analysis.[7]
Quantitative Data
| Parameter | Value | Reference |
| Initial Fucose Concentration | > 0.1 g/mL | [9] |
| Solvent System | C1-C6 alcohols (e.g., isobutanol) | [9] |
| Final Purity | Up to 99% or greater | [7] |
| Melting Point | At least 140 °C | [7] |
Enzymatic Synthesis and Purification of L-Fucose
Enzymatic synthesis offers a highly specific and environmentally friendly route to produce L-fucose.[1] A common enzymatic approach involves the isomerization of L-fuculose (B118470) to L-fucose using L-fucose isomerase.[1] The purification of L-fucose from the reaction mixture is a critical subsequent step.
Signaling Pathway: Enzymatic Synthesis of L-Fucose
Caption: Three-step enzymatic synthesis of L-fucose.
Protocol: Enzymatic Synthesis and Subsequent Purification
This protocol outlines a one-pot enzymatic synthesis of L-fucose followed by purification.[10]
Enzymatic Reaction:
-
Reaction Mixture Preparation: In a suitable buffer, combine dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde.
-
Enzyme Addition: Add L-fuculose-1-phosphate aldolase, acid phosphatase, and L-fucose isomerase to the reaction mixture.
-
Incubation: Incubate the reaction mixture under optimal conditions (temperature and pH) for the enzymes to proceed to completion. The reaction can be monitored by measuring the depletion of substrates or the formation of L-fucose.
Purification:
-
Enzyme Removal: After the reaction is complete, remove the enzymes from the mixture. This can be achieved by methods such as ultrafiltration or heat inactivation followed by centrifugation.
-
Chromatographic Purification: The resulting solution containing L-fucose and other reaction components can be purified using the chromatographic methods described in Section 1 to separate L-fucose from unreacted substrates and byproducts.
-
Crystallization: For the highest purity, the L-fucose fraction obtained from chromatography can be further purified by crystallization as detailed in Section 2.
Quantitative Data
| Parameter | Value | Reference |
| Enzymes Used | L-Fuculose-1-phosphate aldolase, Acid phosphatase, L-Fucose isomerase | [10] |
| Starting Materials | Dihydroxyacetone phosphate (DHAP), DL-Lactaldehyde | [10] |
| Reaction Temperature | 30-50 °C (dependent on enzyme optima) | [1] |
| Reaction pH | Dependent on enzyme optima | [1] |
| Purification Yield | Dependent on the efficiency of downstream processing | - |
| Final Purity | High, dependent on purification method | - |
Note: The optimal conditions for enzymatic reactions, including temperature and pH, are highly dependent on the specific enzymes used and should be optimized accordingly.
References
- 1. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-L-fucose: a potentially critical molecule in pathologic processes including neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. US20220081732A1 - Process for making l-fucose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US8901291B2 - Method for crystallization of fucose - Google Patents [patents.google.com]
- 10. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
Application Notes and Protocols for the Structural Analysis of α-L-Fucopyranose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-fucopyranose is a deoxyhexose sugar of significant biological importance, playing crucial roles in cellular recognition, inflammation, and host-pathogen interactions. As a terminal monosaccharide on many glycoconjugates, its precise structural characterization is paramount in glycobiology and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural elucidation of α-L-fucopyranose and its derivatives. This document provides comprehensive application notes and detailed protocols for the structural analysis of α-L-fucopyranose using one- and two-dimensional NMR techniques.
Data Presentation: NMR Chemical Shifts and Coupling Constants
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for α-L-fucopyranose in D₂O. Chemical shifts can vary slightly depending on experimental conditions such as temperature, pH, and concentration.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for α-L-Fucopyranose in D₂O.
| Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| H-1 | 5.21 | d | ³J(H1,H2) ≈ 3.8 |
| H-2 | 3.78 | dd | ³J(H2,H3) ≈ 10.1 |
| H-3 | 3.86 | dd | ³J(H3,H4) ≈ 3.4 |
| H-4 | 3.81 | d | ³J(H4,H5) ≈ 1.0 |
| H-5 | 4.20 | q | ³J(H5,H6) ≈ 6.6 |
| H-6 (CH₃) | 1.22 | d |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for α-L-Fucopyranose in D₂O. [1][2]
| Carbon | Chemical Shift (ppm) |
| C-1 | 94.91 |
| C-2 | 68.92 |
| C-3 | 70.85 |
| C-4 | 72.02 |
| C-5 | 68.92 |
| C-6 (CH₃) | 18.10 |
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.
Materials:
-
α-L-fucopyranose sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of α-L-fucopyranose.
-
Dissolve the sample in 0.5-0.6 mL of D₂O in a clean vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient to be within the NMR probe's detection region (typically ~4-5 cm).
NMR Data Acquisition
The following are general protocols for acquiring key NMR spectra on a 500 MHz or 600 MHz spectrometer.[1][3] Specific parameters may need to be optimized based on the instrument and sample concentration.
a) ¹H NMR Spectroscopy
-
Purpose: To determine the number of unique proton signals, their chemical environment, multiplicity (spin-spin coupling), and relative abundance.
-
Experiment: 1D ¹H
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or zgpr) with solvent suppression.
-
Spectral Width: ~12 ppm (centered around 4.7 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16.
-
b) ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon signals and their chemical environment.
-
Experiment: 1D ¹³C with proton decoupling.
-
Key Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
c) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those on adjacent carbons (²J and ³J couplings). This is crucial for tracing the proton spin systems within the pyranose ring.[4]
-
Experiment: 2D ¹H-¹H COSY
-
Key Parameters:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width (F1 and F2): ~12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly to their attached carbons. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.[3][4]
-
Experiment: 2D ¹H-¹³C HSQC
-
Key Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width F2 (¹H): ~12 ppm.
-
Spectral Width F1 (¹³C): ~180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is useful for confirming assignments and identifying connections across glycosidic bonds in larger structures.
-
Experiment: 2D ¹H-¹³C HMBC
-
Key Parameters:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
Spectral Width F2 (¹H): ~12 ppm.
-
Spectral Width F1 (¹³C): ~200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Visualizations
Caption: Chemical structure of α-L-fucopyranose.
Caption: Experimental workflow for NMR analysis.
Caption: Key COSY correlations in α-L-fucopyranose.
Caption: Key HSQC correlations in α-L-fucopyranose.
References
- 1. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 3. hmdb.ca [hmdb.ca]
- 4. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Fucosylated Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycosylation is a critical post-translational modification that influences protein structure and function, playing a vital role in biological processes like cell-cell recognition, signaling, and immune responses.[1] Fucosylation, the enzymatic addition of a fucose sugar to a glycan chain, is a key modification implicated in both health and disease, including cancer and inflammation.[1] Altered fucosylation patterns, such as increased core fucosylation on N-glycans, are recognized as potential biomarkers for various pathological conditions, including certain cancers and congenital disorders of glycosylation (CDG).[1][2] Consequently, the precise identification and quantification of fucosylated glycans are essential for biomarker discovery, understanding disease mechanisms, and developing therapeutic glycoproteins.[1] Mass spectrometry (MS) has become the definitive and most powerful technique for the detailed structural analysis of these complex biomolecules.[1]
This application note provides detailed protocols for the release, purification, and analysis of fucosylated N-glycans from glycoproteins using mass spectrometry, alongside strategies for quantitative analysis and data interpretation.
Experimental Workflows and Protocols
A general workflow for the mass spectrometry-based analysis of fucosylated N-glycans is outlined below. The process begins with the enzymatic release of N-glycans from a glycoprotein (B1211001) sample, followed by purification and analysis by MS. For more detailed structural elucidation, tandem MS (MS/MS) is employed.
Caption: General workflow for MS-based analysis of N-glycans.
Protocol 1: N-Glycan Release from Glycoproteins using PNGase F
This protocol details the enzymatic release of N-linked glycans from glycoproteins. Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves between the innermost GlcNAc and the asparagine residue of high mannose, hybrid, and complex N-glycans.
Materials:
-
Glycoprotein sample (10-50 µg)
-
Denaturation Buffer: 2% SDS
-
Reduction Agent: Dithiothreitol (DTT) solution (1 M)
-
Alkylation Agent: Iodoacetamide (IAA) solution (1 M)
-
NP-40 solution (4%)
-
Peptide-N-Glycosidase F (PNGase F)
-
Phosphate Buffered Saline (PBS)
-
Ultrapure water
Procedure:
-
Denaturation: In a microcentrifuge tube, add 10-50 µg of glycoprotein sample. Add 2% SDS to a final concentration of 0.2% and heat at 90°C for 10-15 minutes to denature the protein.[3] Allow the sample to cool to room temperature.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 50-60°C for 1 hour.[1]
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour.[1]
-
Enzymatic Release: Add NP-40 to a final concentration of 1% to sequester the SDS. Add PNGase F (approximately 500 units) and top up with PBS or ammonium (B1175870) bicarbonate buffer (50 mM, pH 7.5).[3]
-
Incubate the reaction mixture at 37°C for 18-24 hours to ensure complete release of N-glycans.[3]
-
Purification: Following incubation, the released N-glycans must be purified from proteins, peptides, and salts. This is commonly achieved using C18 Sep-Pak cartridges or hydrophilic interaction liquid chromatography (HILIC) SPE columns.[1] The collected flow-through and wash fractions containing the glycans can be lyophilized for storage or further processing.[1]
Protocol 2: Distinguishing Core vs. Antenna Fucosylation
Determining the specific location of fucose residues (core vs. outer arm) is crucial, as different fucosylation patterns have distinct biological implications.[4] This can be achieved using enzymes with specific cleavage requirements.
Methodology:
-
Endoglycosidase F3 (Endo F3): This enzyme specifically cleaves N-glycans that contain a core fucose residue.[5][6] It cleaves between the two N-acetylglucosamine (GlcNAc) residues of the chitobiose core.[6] N-glycans lacking a core fucose are poor substrates for Endo F3.[6]
-
Workflow: A sample can be split into two aliquots. One is treated with PNGase F (releasing all N-glycans), and the other is treated with Endo F3 (releasing only core-fucosylated N-glycans).
-
Analysis: By comparing the glycan profiles from the two digestions using MALDI-IMS or LC-MS, one can identify the subset of glycans that are core-fucosylated.[5] The Endo F3-released glycan will have a mass shift corresponding to the loss of one GlcNAc and one fucose residue compared to the PNGase F-released glycan.[6]
Protocol 3: Mass Spectrometry Analysis
Released and purified N-glycans can be analyzed by various MS techniques. MALDI-TOF MS is excellent for high-throughput profiling, while LC-ESI-MS/MS provides detailed structural information and is suitable for quantitative studies.[7][8]
A. MALDI-TOF MS Analysis:
-
Sample Preparation: Reconstitute the lyophilized glycan sample in a small volume of ultrapure water.
-
Matrix Application: Mix the glycan solution (e.g., 1 µL) with a MALDI matrix solution (e.g., 1 µL of 2,5-dihydroxybenzoic acid, sDHB) directly on the MALDI target plate. Allow the spot to air dry completely.
-
Data Acquisition: Acquire mass spectra in positive ion reflectron mode. The instrument is typically calibrated using a known standard.
B. LC-ESI-MS/MS Analysis:
-
Sample Preparation: Reconstitute the dried glycan sample in the initial mobile phase (e.g., 95% acetonitrile (B52724) with 0.1% formic acid for HILIC). For improved sensitivity and chromatographic separation, glycans can be derivatized with a fluorescent label such as 2-aminobenzamide (B116534) (2-AB).[9][10]
-
Chromatography: Inject the sample into an LC system equipped with a HILIC or PGC column to separate glycan isomers. A gradient of decreasing acetonitrile is typically used.
-
MS Acquisition: The mass spectrometer should be set to acquire data in a data-dependent acquisition (DDA) mode.[11]
-
MS1 Scan: A full scan (e.g., m/z 400-2000) is performed to detect precursor ions.
-
MS2 Scan: The most abundant precursor ions are selected for fragmentation via collision-induced dissociation (CID).
-
-
Data Analysis: The resulting MS/MS spectra are analyzed for characteristic oxonium ions (e.g., m/z 366.1 for HexHexNAc) and Y-ions to determine the glycan sequence and branching.[4] The presence of fucose is confirmed by the precursor ion mass and specific fragment ions.[4]
Quantitative Data Presentation
Quantitative analysis of fucosylated glycans can be performed using label-free methods (based on MS1 peak intensities) or stable isotope labeling.[1][11] Data should be presented clearly to allow for easy comparison between sample groups (e.g., healthy vs. disease).
Table 1: Relative Abundance of Fucosylated N-Glycans (Label-Free)
| Glycan Composition | Monoisotopic Mass (Da) | Control Group (Mean Peak Area ± SD) | Disease Group (Mean Peak Area ± SD) | Fold Change | p-value |
| Hex5HexNAc4dHex1 | 2041.74 | 1.25E+07 ± 0.11E+07 | 3.88E+07 ± 0.35E+07 | 3.10 | <0.01 |
| Hex5HexNAc4dHex2 | 2187.80 | 4.32E+06 ± 0.51E+06 | 1.51E+07 ± 0.18E+07 | 3.50 | <0.01 |
| Hex6HexNAc5dHex1 | 2449.88 | 8.91E+06 ± 0.98E+06 | 2.05E+07 ± 0.22E+07 | 2.30 | <0.05 |
| Data are presented as mean ± standard deviation from three biological replicates. dHex represents fucose. Peak areas are averaged from triplicate injections. |
Table 2: Site-Specific Glycopeptide Fucosylation Analysis (LC-MS-MRM)
| Protein | Peptide Sequence | Glycoform | Control Group (Relative Intensity ± SD) | Disease Group (Relative Intensity ± SD) | Fold Change |
| Haptoglobin | VVLHPNYSQVDIGLIK | A3G3F1 | 0.15 ± 0.03 | 0.45 ± 0.07 | 3.00 |
| Fibrinogen | VDKDLQSLEDILHQVENK | A2G2F1 | 0.08 ± 0.02 | 0.96 ± 0.11 | 12.00 |
| Relative intensity is calculated by normalizing the peak area of the fucosylated glycoform to its corresponding non-fucosylated glycoform. Data adapted from methodologies described in quantitative glycoproteomics studies.[4] |
Fucosylation in Biological Signaling
Fucosylated glycans on the cell surface are critical mediators of cellular communication. For example, fucosylated structures can act as ligands for lectin receptors, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), initiating downstream signaling cascades that modulate immune responses.
Caption: Fucosylated glycan interaction with DC-SIGN receptor.
This interaction can trigger the Raf-1/MEK/ERK signaling pathway, leading to the modulation of transcription factors like NF-κB and influencing cytokine production and immune cell function.[1]
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive guide for the mass spectrometric analysis of fucosylated glycans.[1] These methods offer the sensitivity and specificity required to accurately characterize and quantify fucosylation in complex biological samples. The ability to distinguish fucosylation isomers and perform site-specific quantification is critical for advancing our understanding of the roles of fucosylation in health and disease, accelerating the discovery of novel biomarkers and the development of next-generation biotherapeutics.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycan Imaging Mass Spectrometry: Progress in Developing Clinical Diagnostic Assays for Tissues, Biofluids and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing α-L-Fucosidase for Comprehensive Glycan Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that dictates the structure and function of a vast array of biological molecules. Fucosylation, the addition of a fucose residue, is a key terminal modification implicated in a multitude of physiological and pathological processes, including cell-cell recognition, signal transduction, and immune responses. The precise characterization of fucosylated glycans is therefore paramount for biomarker discovery, understanding disease pathogenesis, and the development of therapeutic glycoproteins. α-L-fucosidases (EC 3.2.1.51), enzymes that catalyze the hydrolysis of terminal α-L-fucosyl residues from glycoconjugates, are indispensable tools for elucidating the structure and function of fucosylated molecules.[1][2]
These application notes provide detailed protocols and methodologies for the use of α-L-fucosidase in glycan characterization, offering robust workflows for researchers in academia and the biopharmaceutical industry.
Enzymatic Properties of α-L-Fucosidases
α-L-fucosidases are classified into different glycoside hydrolase (GH) families, primarily GH29 and GH95, based on their amino acid sequence.[1] These enzymes exhibit varying substrate specificities, cleaving fucose residues linked via α1-2, α1-3, α1-4, or α1-6 linkages to other monosaccharides. The choice of α-L-fucosidase is critical and depends on the specific research application and the nature of the fucosyl linkage being investigated. For instance, some bacterial α-L-fucosidases are only capable of hydrolyzing core fucose after the removal of external sugar residues by other endoglycosidases, whereas human α-L-fucosidase (FucA1) can remove core fucose from some intact glycoproteins.[3]
Quantitative Data: A Comparative Overview of α-L-Fucosidases
The selection of an appropriate α-L-fucosidase and the optimization of reaction conditions are crucial for successful glycan analysis. The following tables summarize key quantitative data for several commonly used α-L-fucosidases.
| Enzyme Source | GH Family | Optimal pH | Optimal Temperature (°C) |
| Bifidobacterium castoris | GH29 | 5.5 | 42 |
| Prevotella nigrescens | GH29A | 7.0 | 30-37 |
| Lactobacillus casei (AlfC) | GH29 | 7.0 | 37-42 |
| Elizabethkingia meningoseptica (cFase I) | - | ~4.5 | ~55 |
| Alpaca Faeces Metagenome (Fuc25C) | GH29A | 7.0 | 20 |
| Alpaca Faeces Metagenome (Fuc25D) | GH29A | 7.0 | 30 |
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Prevotella nigrescens α-L-fucosidase | p-nitrophenyl-α-L-fucopyranoside | - | - | [4] |
| Alpaca Faeces Metagenome (Fuc25D) | p-nitrophenyl-α-L-fucopyranoside | 79.7 ± 8.6 | 28.87 ± 1.56 | [5] |
| Alpaca Faeces Metagenome (Fuc25C) | p-nitrophenyl-α-L-fucopyranoside | 1401.1 ± 373.6 | - | [5] |
Experimental Protocols
Protocol 1: Enzymatic Defucosylation of a Glycoprotein (B1211001) for Mass Spectrometry Analysis
This protocol outlines the general steps for removing α-L-fucose residues from a glycoprotein sample prior to analysis by mass spectrometry.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody)
-
α-L-Fucosidase (select based on known or suspected linkage)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0, or as recommended by the enzyme manufacturer)
-
Endo-β-N-acetylglucosaminidase (e.g., Endo S2) for initial deglycosylation of antibodies, if necessary[6]
-
Protein A spin columns for antibody purification[6]
-
LC-ESI-MS system
-
Reagents for protein reduction and alkylation (DTT and iodoacetamide)
-
Trypsin for proteolytic digestion
-
C18 Sep-Pak columns for peptide purification[7]
-
PNGase F for N-glycan release[7]
Procedure:
-
Initial Deglycosylation (for antibodies): If targeting core fucose on an antibody, it may be necessary to first remove the bulk of the N-glycan using an endoglycosidase like Endo S2. Incubate the antibody with Endo S2 according to the manufacturer's protocol.[6]
-
Buffer Exchange: Exchange the glycoprotein sample into the optimal reaction buffer for the chosen α-L-fucosidase using a suitable buffer exchange method.
-
Defucosylation Reaction:
-
Add the α-L-fucosidase to the glycoprotein solution. A typical starting point is to use 5 µg of fucosidase for 50 µg of glycoprotein.[6]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a duration of 2 to 24 hours. The reaction time should be optimized to ensure complete defucosylation.[3][6]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-ESI-MS to observe the mass shift corresponding to fucose removal (a decrease of approximately 146 Da).[8]
-
-
Sample Preparation for Mass Spectrometry:
-
Protein Level Analysis: Purify the defucosylated glycoprotein using an appropriate method (e.g., Protein A affinity chromatography for antibodies).[8] The intact mass can then be analyzed by LC-ESI-MS.
-
Peptide/Glycopeptide Level Analysis:
-
Reduce and alkylate the defucosylated glycoprotein by incubating with DTT followed by iodoacetamide.[7]
-
Perform proteolytic digestion using an enzyme like trypsin.[7]
-
Purify the resulting peptides using a C18 Sep-Pak column.[7]
-
To analyze the remaining glycan structure, release the N-glycans from the glycopeptides by incubating with PNGase F.[7]
-
-
-
Mass Spectrometry Analysis: Analyze the prepared samples by MALDI-TOF MS or LC-ESI-MS/MS to identify and quantify the glycan structures.[7]
Protocol 2: α-L-Fucosidase Activity Assay (Chromogenic)
This protocol describes a common method to determine the activity of an α-L-fucosidase using a chromogenic substrate.
Materials:
-
α-L-Fucosidase sample
-
p-Nitrophenyl-α-L-fucopyranoside (pNPF) substrate
-
Assay Buffer (e.g., 0.1 M sodium citrate, pH 5.5)[9]
-
Stop Solution (e.g., 1 M sodium carbonate)[9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pNPF in the assay buffer.
-
Prepare serial dilutions of the α-L-fucosidase sample in the assay buffer.
-
-
Enzymatic Reaction:
-
Add a defined volume of the enzyme dilution to each well of the 96-well plate.
-
Initiate the reaction by adding the pNPF substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).[9]
-
-
Stop Reaction and Measure Absorbance:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Calculate the amount of p-nitrophenol released in each sample from the standard curve.
-
Determine the enzyme activity, typically expressed in Units/mL, where one unit is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-L-Fucosidases and their applications for the production of fucosylated human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Robust α-l-Fucosidase from Prevotella nigrescens for Glycoengineering Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Synthesis of α-L-Fucose from D-Glucose
Introduction
L-Fucose (B3030135) (6-deoxy-L-galactose) is a crucial deoxyhexose sugar integral to a myriad of biological processes. It is a terminal monosaccharide found on N- and O-linked glycans of glycoproteins and glycolipids.[1][2] Its presence is critical for cell-cell recognition, immune responses, inflammation, and signal transduction.[2][3] In the context of drug development, L-fucose is of paramount importance, particularly in the manufacturing of therapeutic proteins like monoclonal antibodies (mAbs), where the fucosylation status of N-linked glycans directly modulates antibody-dependent cell-mediated cytotoxicity (ADCC).[2] Furthermore, fucosylated structures are implicated in cancer progression and metastasis, making them targets for novel therapeutic strategies.[4][5]
While L-fucose can be extracted from natural sources like brown algae, the process is often costly and yields can be inconsistent.[6][7] Chemical and enzymatic synthesis from abundant, inexpensive monosaccharides presents a more viable and scalable alternative. This document provides detailed protocols for the chemical synthesis of α-L-fucose starting from D-glucose, an inexpensive and readily available precursor.
Synthesis Pathway Overview: From D-Glucose to L-Fucose
The conversion of a D-series sugar to an L-series sugar is a significant stereochemical challenge. The core of the synthesis from D-glucose to L-fucose involves a key inversion of the stereocenter at the C-5 position. The chemical pathway detailed below is a multi-step process involving protection, activation, elimination, and stereoselective reduction to achieve this transformation. An overall yield of 19.3% for the final five steps has been reported for this conversion.[8][9]
References
- 1. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is L-Fucose used for? [synapse.patsnap.com]
- 4. e-century.us [e-century.us]
- 5. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 8. A New Synthesis of α-L-Fucose [jstage.jst.go.jp]
- 9. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
Application Notes and Protocols for alpha-L-fucopyranose in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-L-fucopyranose, a deoxyhexose sugar, plays a critical role in various biological processes through its incorporation into glycoproteins and glycolipids.[1] Aberrant fucosylation is implicated in the pathophysiology of several diseases, including cancer, inflammation, and infectious diseases, making it a compelling target for therapeutic intervention.[1][2] These application notes and protocols provide a comprehensive overview of the role of this compound in therapeutic agent development, detailing its applications, relevant signaling pathways, and key experimental methodologies.
Application Notes
Targeting Fucosylation in Cancer Therapy
Altered fucosylation is a hallmark of many cancers, contributing to tumor progression, metastasis, and drug resistance.[2][3][4] Therapeutic strategies targeting fucosylation include the development of inhibitors for fucosyltransferases (FUTs) and fucosidases (FUCAs), as well as the use of fucose analogs.
-
Mechanism of Action: Increased fucosylation on cancer cell surfaces can enhance signaling pathways that promote growth and survival, such as the Notch signaling pathway.[2][4] Fucosylated ligands on cancer cells, like sialyl Lewis X, mediate adhesion to selectins on endothelial cells, facilitating metastasis.[3]
-
Therapeutic Approaches:
-
Fucosidase Treatment: The enzymatic removal of fucose from the cancer cell surface using α-L-fucosidase has been shown to reduce tumor cell invasion and adhesion to the extracellular matrix (ECM).[5] This approach can also decrease the expression of fucosylated biomarkers like CD15 (Lewis X) and CD44.
-
Fucosyltransferase Inhibitors: Small molecule inhibitors of FUTs can block the addition of fucose to glycans, thereby preventing the formation of cancer-associated fucosylated antigens.[6][7] GDP-L-fucose analogs have been developed as FUT inhibitors, though their charged nature can limit cell permeability.[6]
-
Fucose Analogs: Fluorinated L-fucose analogs, such as 2-deoxy-2-fluoro-L-fucose, act as metabolic inhibitors of fucosylation.[6] These compounds are taken up by cells and converted into GDP-fucose analogs that inhibit FUTs.[6] Some fluorinated fucose analogs have demonstrated significant inhibitory activity against the proliferation of cancer cells.[6]
-
Modulation of Inflammatory Responses
L-fucose and its derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for inflammatory diseases.
-
Mechanism of Action: L-fucose can suppress the expression of pro-inflammatory mediators and reduce the production of reactive oxygen species in adipocytes.[8] This is likely mediated through the inhibition of key signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[8] In the gut, L-fucose has been shown to reduce inflammation by inducing the expression of the Treg marker Foxp3, suggesting an enhancement of regulatory T-cell activity.[9][10] It can also promote the regeneration of intestinal stem cells through the AHR/IL-22 pathway.[11]
-
Therapeutic Applications:
-
Inflammatory Bowel Disease (IBD): L-fucose supplementation has been shown to ameliorate colitis in mouse models by reducing macrophage infiltration and down-regulating pro-inflammatory cytokines.[9][10]
-
Metabolic Inflammation: L-fucose can mitigate inflammation in adipocytes, suggesting its potential use in obesity-related inflammatory conditions.[8] It has also been shown to alleviate high-salt diet-promoted acute inflammation.[12]
-
Fucosidase Inhibitors as Therapeutic Agents
Inhibitors of α-L-fucosidase can modulate cellular processes by preventing the removal of fucose from glycoconjugates.
-
Mechanism of Action: By inhibiting fucosidases, the levels of fucosylated glycans on cell surfaces are maintained, which can interfere with pathological processes that rely on defucosylation.
-
Therapeutic Potential:
-
Cancer: While fucosidase treatment can be beneficial, in some contexts, the downregulation of fucosidase (FUCA1) is associated with more aggressive tumors. Therefore, the therapeutic strategy may depend on the specific cancer type and its fucosylation profile.
-
Other Diseases: Fucosidase inhibitors are being explored for a variety of conditions where fucosylation plays a key role.[7] The development of potent and specific fucosidase inhibitors is an active area of research.[13][14]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the activity of this compound derivatives and related enzymes.
Table 1: Inhibitory Activity of Fucosidase and Fucosyltransferase Inhibitors
| Compound | Target Enzyme | Inhibitor Type | IC50 / Ki Value | Cell/System | Reference |
| 5a-carba-beta-L-fucopyranosylamine | α-L-fucosidase | Inhibitor | Ki = 2.0 x 10⁻⁷ M | Bovine kidney | [13] |
| α-1-Thio-L-fucose derivative 4 | α-L-fucosidase | Inhibitor | Ki = 4.6 µM | Not specified | [14] |
| α-1-Thio-L-fucose derivative 5 | α-L-fucosidase | Inhibitor | Ki = 5.9 µM | Not specified | [14] |
| GDP | α(1,3)-fucosyltransferase | Inhibitor | IC50 = 0.05 mM | Recombinant human | [4] |
| 6,6-difluoro-L-fucose | Fucosylation | Inhibitor | IC50 = 43 µM | Colon cancer cell line | [6] |
| 6,6,6-trifluoro-L-fucose | Fucosylation | Inhibitor | IC50 = 58 µM | Colon cancer cell line | [6] |
| 6-fluoro-L-fucose | Fucosylation | Inhibitor | IC50 = 159 µM | Colon cancer cell line | [6] |
Table 2: Clinical Trial Data for Fucosylation Inhibitor SGN-2FF
| Parameter | Value | Details | Reference |
| Phase | I | Advanced solid tumors | [15] |
| Maximum Tolerated Dose (MTD) | 10 g daily | Dose-limiting toxicities included diarrhea and increased lipase | [15] |
| Objective Response Rate | 4% | 1 complete response in a patient with squamous cell carcinoma of the head and neck | [15] |
| Disease Control Rate | 39% | - | [15] |
| Adverse Events | Thromboembolic events | Led to study termination | [15] |
Experimental Protocols
Protocol for Cell Invasion Assay using Matrigel
This protocol is used to assess the invasive potential of cancer cells in vitro.
Materials:
-
Matrigel-coated transwell inserts (8.0 µm pores)
-
24-well companion plate
-
Cell culture medium (serum-free and with 10% FBS)
-
Cells of interest
-
PBS, 70% ethanol (B145695), 0.1% crystal violet
-
Cotton swabs
Procedure:
-
Rehydration of Inserts: Place Matrigel-coated inserts in a 24-well plate. Add warm serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C to rehydrate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 x 10⁴ cells per 100 µL.
-
Assay Setup:
-
Remove the rehydration medium from the inserts.
-
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully add 100 µL of the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Staining and Quantification:
-
Remove non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface by immersing the insert in 70% ethanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in multiple fields of view using a microscope.
-
Protocol for Gelatin Zymography for MMP-9 Activity
This protocol detects the activity of gelatinases like MMP-9 secreted by cells.
Materials:
-
Conditioned cell culture medium (serum-free)
-
10% SDS-PAGE gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Washing buffer (2.5% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Incubation buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned medium and centrifuge to remove cell debris. Concentrate the medium if necessary. Mix the sample with non-reducing sample buffer.
-
Electrophoresis: Load samples onto the gelatin-containing SDS-PAGE gel and run at 150V at 4°C until the dye front reaches the bottom.
-
Renaturation and Development:
-
Wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel in incubation buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.
-
Protocol for α-L-Fucosidase Activity Assay (Fluorometric)
This protocol measures the activity of α-L-fucosidase in biological samples.
Materials:
-
α-L-Fucosidase Activity Assay Kit (e.g., Abcam ab273324)
-
Sample (serum, plasma, cell/tissue lysate)
-
96-well clear flat-bottom plate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Sample and Standard Preparation: Prepare samples and 4-MU standards as described in the kit protocol.
-
Reaction Setup:
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare the reaction mix containing the 4-MUF substrate.
-
Add the reaction mix to each well.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
Calculation: Determine the α-L-fucosidase activity from the rate of fluorescence increase, using the standard curve to convert fluorescence units to pmoles of 4-MU.
Visualizations
Caption: Signaling pathways involving fucosylation in cancer and points of therapeutic intervention.
Caption: General experimental workflow for evaluating the therapeutic potential of α-L-fucopyranose derivatives.
Caption: Logical relationship illustrating the rationale for targeting α-L-fucopyranose in therapeutic development.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. snapcyte.com [snapcyte.com]
- 4. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. alpha-L-Fucosidase Assay Kit (ab272525) | Abcam [abcam.com]
- 12. An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Gelatin zymography protocol | Abcam [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
Chemical Synthesis of α-L-Fucose and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical and chemoenzymatic synthesis of α-L-fucose and its diverse analogs. L-fucose, a deoxyhexose sugar, is a critical component of many biologically significant glycoconjugates involved in cellular recognition, signaling, and disease progression. The synthetic methodologies outlined herein are essential for researchers investigating the roles of fucosylated structures in these processes and for the development of novel therapeutics.
Overview of Synthetic Strategies
The synthesis of L-fucose and its analogs can be broadly categorized into chemical and enzymatic/chemoenzymatic approaches. Chemical synthesis offers the flexibility to introduce a wide range of modifications, though it often requires multi-step procedures with careful protecting group strategies. Enzymatic and chemoenzymatic methods, on the other hand, provide high regio- and stereoselectivity, often leading to higher yields and simpler purification processes.
Key Synthetic Approaches:
-
Chemical Synthesis from Common Monosaccharides: L-fucose can be synthesized from more abundant sugars like D-galactose and D-mannose through a series of chemical transformations involving epimerization, reduction, and protecting group manipulations.
-
Enzymatic Synthesis: This approach utilizes enzymes such as aldolases, isomerases, and phosphatases to construct the L-fucose backbone from simpler precursors.
-
Chemoenzymatic Synthesis: This powerful strategy combines the versatility of chemical synthesis for creating modified precursors with the high selectivity of enzymatic transformations to produce complex analogs, such as nucleotide-activated sugars like GDP-L-fucose.
Data Presentation: Comparative Yields of Synthetic Methods
The following table summarizes the reported yields for various methods of L-fucose and analog synthesis, providing a quantitative comparison to aid in the selection of an appropriate strategy.
| Starting Material/Method | Target Molecule | Number of Steps | Overall Yield (%) | Reference |
| D-Mannose | L-Fucose | 6 | 54.8 | [1] |
| D-Glucose | L-Fucose | 5 | 19.3 | [1] |
| D-Galactose | (α/β)-D-Fucose | 4 | 90 (final step) | [2] |
| Chemoenzymatic (FKP) | GDP-L-Fucose Analogs | 1 (enzymatic) | ~90 | [3][4] |
| Chemoenzymatic (FKP + α1,3-FucT) | Lewis X Trisaccharide Analogs | 1 (one-pot) | ~70 | [3][4] |
| Enzymatic (α-L-fucosidase) | Fucosyl-lactose | 1 (enzymatic) | up to 25 |
Experimental Protocols
Protocol 1: Chemical Synthesis of (α/β)-D-Fucose from D-Galactose
This protocol outlines a four-step chemical synthesis of a fucose compound from D-galactose.[2]
Materials:
-
D-Galactose
-
Concentrated Sulfuric Acid
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (Ph3P)
-
Toluene
-
Tetrahydrofuran (B95107) (THF)
-
Reducing agent (e.g., Lithium aluminum hydride - handle with extreme care)
-
Acetic acid solution (e.g., 80% acetic acid in water)
-
Anhydrous ethanol (B145695)
Procedure:
-
Step 1: Acetonide Protection. Dissolve D-galactose in acetone and add a catalytic amount of concentrated sulfuric acid. Stir the reaction until the formation of 1,2:3,4-di-O-isopropylidene-D-galactose is complete (monitor by TLC).
-
Step 2: Bromination. To the product from Step 1 dissolved in toluene, add N-bromosuccinimide and triphenylphosphine. React until the starting material is consumed. Concentrate the mixture and purify by chromatography to obtain 1,2:3,4-di-O-isopropylidene-6-bromo-D-galactose.
-
Step 3: Reduction. Dissolve the bromo-derivative from Step 2 in tetrahydrofuran and add a suitable reducing agent. The reaction reduces the 6-bromo group to a methyl group, yielding 1,2:3,4-di-O-isopropylidene-6-deoxy-D-galactose (a protected form of D-fucose).
-
Step 4: Deprotection. Dissolve the product from Step 3 in an 80% acetic acid solution and heat at 80°C for 3 hours. This removes the isopropylidene protecting groups. Concentrate the solution under reduced pressure and recrystallize the product from anhydrous ethanol to obtain the (α/β)-D-fucose compound as a white solid.[2]
Protocol 2: Chemoenzymatic Synthesis of GDP-L-Fucose Analogs
This protocol describes a one-pot enzymatic synthesis of GDP-L-fucose and its analogs using the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP).[3][4][5]
Materials:
-
L-fucose or C-5 substituted analog (0.05 mmol)
-
ATP (1.0 eq)
-
GTP (1.0 eq)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO4 (10 mM)
-
Inorganic pyrophosphatase (90 units)
-
Recombinant FKP enzyme (9 units)
-
15-mL centrifuge tube
Procedure:
-
Prepare a 5.0 mL reaction mixture in a 15-mL centrifuge tube by combining the Tris-HCl buffer, L-fucose analog, ATP, GTP, and MnSO4.[3]
-
Add the inorganic pyrophosphatase and the FKP enzyme to the mixture.[3]
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using p-anisaldehyde sugar stain for visualization.[3][4]
-
Upon completion, the GDP-fucose analog can be purified by methods such as gel filtration chromatography.
Protocol 3: Enzymatic Synthesis of Fucosyllactose (B1628111)
This protocol details the synthesis of fucosyllactose from lactose (B1674315) using the transfucosylation activity of α-L-fucosidase.
Materials:
-
α-L-fucosidase extract (e.g., from Lactobacillus rhamnosus GG)
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (donor substrate)
-
D-lactose (acceptor substrate)
-
100 mM Phosphate (B84403) buffer (pH 7.0)
-
Heating block or water bath
Procedure:
-
Prepare a 10 mL reaction mixture. Dissolve D-lactose to a final concentration of 200 mg/mL in the phosphate buffer.
-
Dissolve pNP-Fuc to a final concentration of 1 mg/mL in the lactose solution.
-
Initiate the reaction by adding the α-L-fucosidase extract to a final concentration of 3.8 U/mL.
-
Incubate the mixture at 37°C for 12 hours with stirring.
-
Terminate the reaction by heating the mixture at 100°C for 5 minutes.
-
The resulting fucosyllactose can be purified and analyzed by HPLC and mass spectrometry.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
- 2. CN103483396A - Preparation method of (alpha/beta)-D-fucose compound - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Fucose-Containing Disaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fucose-containing disaccharides and larger oligosaccharides are crucial bioactive compounds involved in a multitude of biological processes, including immune modulation, host-pathogen interactions, and gut microbiome development.[1][2][3] Their potential applications in infant nutrition, prebiotics, and therapeutics have driven the demand for efficient and specific synthesis methods.[1] Chemical synthesis is often complex and requires extensive protecting group chemistry, while enzymatic synthesis offers a highly regio- and stereoselective alternative under mild reaction conditions.[1][4]
This document provides an overview of the primary enzymatic strategies for synthesizing fucose-containing disaccharides, detailed experimental protocols, and a summary of quantitative data from recent studies.
Enzymatic Synthesis Strategies
The two main enzymatic approaches for fucosylation are the use of fucosyltransferases and the application of fucosidases in a transglycosylation mode.[1]
-
Fucosyltransferases (FTs): These are nature's dedicated enzymes for this role. They catalyze the transfer of an L-fucose unit from an activated sugar donor, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to a specific acceptor molecule.[1][5] This method is characterized by high specificity and yield but can be limited by the cost and availability of the GDP-L-fucose donor.[6] To overcome this, multi-enzyme cascade systems are often employed to regenerate the cofactor in situ.[7][8]
-
Fucosidases (Glycoside Hydrolases, GHs): These enzymes typically catalyze the hydrolysis of fucosidic linkages.[1] However, by manipulating reaction conditions, particularly by using a high concentration of an acceptor substrate, the enzymatic equilibrium can be shifted from hydrolysis towards synthesis (transfucosylation).[2][9] This approach uses simpler, less expensive donors like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[10][11] While cost-effective, this method may result in lower yields and a mixture of regioisomers.[9][10]
-
Engineered Glycosidases (Glycosynthases/Fucoligases): To improve upon the limitations of wild-type fucosidases, enzymes can be engineered. By mutating key residues in the active site (e.g., the catalytic nucleophile or the acid/base residue), their hydrolytic activity can be significantly reduced while retaining or enhancing their ability to synthesize new glycosidic bonds, acting as "fucoligases".[12][13][14][15]
Data Presentation: Comparative Summary of Enzymatic Syntheses
The following tables summarize quantitative data from various studies on the enzymatic synthesis of fucose-containing disaccharides, highlighting different enzymes, substrates, and resulting yields.
Table 1: Synthesis using Fucosyltransferases (FTs)
| Product | Enzyme (Source) | Donor | Acceptor | Yield / Titer | Reference |
|---|---|---|---|---|---|
| 2'-Fucosyllactose (B36931) (2'-FL) | α-1,2-Fucosyltransferase (HpFucT from Helicobacter pylori) | GDP-L-Fucose (regenerated) | Lactose (B1674315) | 0.73 g/L/h | [16] |
| 2'-Fucosyllactose (2'-FL) | α-1,2-Fucosyltransferase (TeFucT from Thermosynechococcus elongatus) | GDP-L-Fucose (regenerated) | Lactose | 0.67 g/L/h | [16] |
| 3-Fucosyllactose (B594375) (3-FL) | α-1,3-Fucosyltransferase (mutant N199V/K301P) | GDP-L-Fucose (de novo) | Lactose | 54.64 g/L | [17][18] |
| 3-Fucosyllactose (3-FL) | α-1,3-Fucosyltransferase (mutant S98R/D340E) | GDP-L-Fucose (de novo) | Lactose | 53.88 g/L | [17][18] |
| Lacto-N-fucopentaose I | α-1,2-Fucosyltransferase (Ts2FT from Thermosynechococcus sp.) | GDP-L-Fucose | Lacto-N-tetraose | 95% |[5] |
Table 2: Synthesis using Fucosidases (Transfucosylation)
| Product | Enzyme (Source) | Donor | Acceptor | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fuc-α-1,6-GlcNAc | AlfC α-L-fucosidase (Lactobacillus casei) | pNP-Fuc | GlcNAc | 56% | [11][19] |
| Fuc-α-1,3-GlcNAc | AlfB α-L-fucosidase (Lactobacillus casei) | pNP-Fuc | GlcNAc | 23% | [11][19] |
| Fuc-α-1,3-GlcNAc | α-L-fucosidase (Penicillium multicolor) | pNP-Fuc | GlcNAc | up to 34% | [20] |
| β-D-Galactosyl-L-fucosides | β-D-galactosidase (Aspergillus oryzae) | D-Lactose | L-Fucose | 20% | [9] |
| 2'-Fucosyllactose (2'-FL) | α-L-fucosidase (PbFucB from Pedobacter sp.) | pNP-Fuc | Lactose | 50% | [21] |
| 2'-Fucosyllactose (2'-FL) | α-L-fucosidase (PbFucB from Pedobacter sp.) | XyG-oligos | Lactose | 31% | [21] |
| Fuc-α-1,3/1,6-GlcNAc | α-L-fucosidase mutant L266H/M285T (Bacteroides fragilis) | pNP-Fuc | GlcNAc | 85% (98% 1,3-regioselectivity) |[10] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Fucosyllactose (2'-FL) using a Multi-Enzyme Cascade System
This protocol describes the in vitro synthesis of 2'-FL from L-fucose and lactose using a multi-enzyme cascade that regenerates the required nucleotide cofactors (ATP and GTP) for GDP-L-fucose synthesis.[7][16]
A. Materials and Reagents:
-
α-1,2-Fucosyltransferase (FucT), e.g., from H. pylori[7]
-
L-fucokinase/GDP-L-fucose phosphorylase (FKP)[7]
-
Pyruvate Kinase (PK)[7]
-
L-Fucose
-
Lactose
-
Adenosine 5'-diphosphate (ADP)
-
Guanosine 5'-diphosphate (GDP)
-
Phosphoenolpyruvate potassium salt (PEP-K)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Heating block or water bath
-
HPLC system for analysis
B. Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 10 mL reaction mixture with the following final concentrations in 20 mM Tris-HCl buffer (pH 7.5):
-
L-Fucose: 10 g/L
-
Lactose: 20 g/L
-
ADP: 3 mM
-
GDP: 3 mM
-
PEP-K: 50 mM
-
MgCl₂: 5 mM
-
-
Enzyme Addition: Add the purified enzymes to the reaction mixture at a final concentration of 0.5 mg/mL for each enzyme (PK, FKP, and FucT).[7]
-
Incubation: Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.[7]
-
Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 5 minutes to denature and precipitate the enzymes.[7]
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using HPLC to quantify the concentration of the synthesized 2'-FL. Confirm product identity using Mass Spectrometry (MS).[1]
Protocol 2: Synthesis of Fucosyl-N-Acetylglucosamine by Transfucosylation
This protocol details the synthesis of fucosyl-disaccharides using the transfucosylation activity of α-L-fucosidases from Lactobacillus casei, which exhibit high regioselectivity.[11][19]
A. Materials and Reagents:
-
Purified α-L-fucosidase AlfB or AlfC from Lactobacillus casei[19]
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (donor substrate)
-
N-acetylglucosamine (GlcNAc) (acceptor substrate)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Heating block or water bath
-
NMR spectrometer and/or HPLC system for analysis
B. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM pNP-Fuc (donor) and 580 mM GlcNAc (acceptor) in 50 mM sodium phosphate buffer (pH 6.8).[19] A high acceptor-to-donor ratio is critical to favor the transglycosylation reaction over hydrolysis.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme. Use 50 U/mL of AlfB for Fuc-α-1,3-GlcNAc synthesis or 100 U/mL of AlfC for Fuc-α-1,6-GlcNAc synthesis.[19] (Note: 1 U is the amount of enzyme that releases 1 µmol of pNP per hour).
-
Incubation: Incubate the reaction at 42°C.[19]
-
Monitoring the Reaction: Take aliquots at various time points to monitor the progress of the reaction.
-
Reaction Termination: Stop the reaction by heating the samples at 100°C for 3 minutes.[19]
-
Analysis: Dry the terminated samples, dissolve them in D₂O, and analyze the products by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and regioselectivity of the synthesized disaccharide.[19] Quantify the yield using HPLC.
Protocol 3: General Purification and Analysis of Fucosylated Disaccharides
Following synthesis, the target disaccharide must be purified from the reaction mixture, which contains unreacted substrates, byproducts, and enzymes.
A. Purification Methods:
-
Enzyme Removal: After terminating the reaction, centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the denatured enzymes and any other solids.[1]
-
Activated Carbon Chromatography: This is an effective method for separating carbohydrates. Load the supernatant onto an activated carbon column. Wash exhaustively with water to remove salts and monosaccharides. Elute the desired disaccharide product using a gradient of ethanol (B145695) in water (e.g., 5-50%).[1][22]
-
Gel Filtration Chromatography: This technique separates molecules based on size and can be used to remove larger oligosaccharides or remaining proteins from the disaccharide product.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., an amino-based or graphitized carbon column) can be used for final, high-resolution purification.[1]
B. Analytical Methods:
-
HPLC: This is the primary method for quantifying the reaction yield and assessing the purity of the final product.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized disaccharide, verifying the successful fucosylation.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR are essential for the unambiguous structural elucidation of the disaccharide, including the determination of the anomeric configuration (α or β) and the specific linkage position (e.g., 1→2, 1→3, 1→6).[3][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of fucosyl-N-acetylglucosamine disaccharides by transfucosylation using α-L-fucosidases from Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient de novo synthesis of 3-fucosyllactose in Escherichia coli via enzyme engineering and pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient de novo synthesis of 3-fucosyllactose in Escherichia coli via enzyme engineering and pathway refinement. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic synthesis of fucose-containing disaccharides employing the partially purified alpha-L-fucosidase from Penicillium multicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 2'-fucosyllactose from apple pomace-derived xyloglucan oligosaccharides by an α-L-fucosidase from Pedobacter sp. CAU209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Radiolabeling of alpha-L-Fucose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of the deoxyhexose L-fucose to glycans, is a critical post-translational modification involved in a vast array of biological processes, including cell adhesion, signaling, and immune responses. The aberrant fucosylation of glycoproteins and glycolipids is a well-established hallmark of various pathological conditions, most notably in cancer progression and inflammation. Consequently, the ability to trace and quantify the metabolic flux of fucose is paramount for understanding disease pathogenesis, discovering novel biomarkers, and developing targeted therapeutics.
Radiolabeling of α-L-fucose with isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) provides a highly sensitive method for studying its metabolic fate. Once introduced into cells or organisms, radiolabeled fucose enters the salvage pathway for GDP-L-fucose biosynthesis, becoming incorporated into newly synthesized glycoconjugates. The detection and quantification of the incorporated radioactivity allow for the detailed analysis of fucosylation dynamics.
This document provides detailed application notes and protocols for the radiolabeling of α-L-fucose and its use in metabolic studies, tailored for researchers in academia and the biopharmaceutical industry.
Metabolic Pathways of Fucose
In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized through two main pathways: the de novo pathway and the salvage pathway.[1][2]
-
The De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.
-
The Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. Exogenously supplied radiolabeled L-fucose is primarily incorporated into glycans via this pathway.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the radiolabeling of α-L-fucose.
Table 1: Properties of Radioisotopes Used for Fucose Labeling
| Isotope | Half-life | Emission Type | Max Energy (MeV) | Specific Activity (Max) |
| Tritium (³H) | 12.3 years | Beta (β⁻) | 0.0186 | ~29.1 Ci/mmol |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | 0.156 | ~62.4 mCi/mmol |
Table 2: Commercially Available Radiolabeled α-L-Fucose
| Product | Supplier (Example) | Specific Activity | Radiochemical Purity |
| L-[1-¹⁴C]-Fucose | American Radiolabeled Chemicals, Inc. | 45-60 mCi/mmol | >97% |
| L-[6-³H]-Fucose | PerkinElmer | 60-90 Ci/mmol | >97% |
| L-[³H(G)]-Fucose | American Radiolabeled Chemicals, Inc. | 10-20 Ci/mmol | >97% |
Table 3: Example of Radiolabeling Synthesis Data
| Radiolabeling Method | Starting Material | Product | Radiochemical Yield | Specific Activity Achieved | Reference |
| Chemical Synthesis | 5-deoxy-L-lyxose and K¹⁴CN | α-L-Fucose-1-¹⁴C | 30% | Not specified | [3] |
| Catalytic Exchange | L-Fucose and ³H₂ gas | [³H]-L-Fucose | Variable | Up to 138 Ci/mmol (for peptides) | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of α-L-Fucose-1-¹⁴C
This protocol is adapted from the method described by Isbell et al. and involves a multi-step chemical synthesis.[3]
Materials:
-
5-deoxy-L-lyxose
-
Potassium cyanide-¹⁴C (K¹⁴CN)
-
Sodium hydroxide
-
Barium chloride
-
Hydrochloric acid
-
Sodium borohydride
-
Dowex 50 (H⁺ form) and Dowex 1 (formate form) ion-exchange resins
-
Organic solvents (e.g., ethanol (B145695), methanol)
Procedure:
-
Cyanohydrin Reaction: React 5-deoxy-L-lyxose with K¹⁴CN in an aqueous solution. This reaction introduces the ¹⁴C label at the C1 position and produces a mixture of epimeric ¹⁴C-labeled aldonic acids (L-fuconic acid and 6-deoxy-L-talonic acid).
-
Separation of Epimers: The epimeric aldonic acids are separated by fractional crystallization of their barium or sodium salts. The salts of L-fuconic acid are less soluble and crystallize more readily.
-
Lactonization: The purified sodium L-fuconate-¹⁴C is converted to L-fucono-1,4-lactone-¹⁴C by treatment with a strong acid cation-exchange resin (Dowex 50, H⁺ form) followed by evaporation to dryness.
-
Reduction to L-Fucose-¹⁴C: The L-fucono-1,4-lactone-¹⁴C is then reduced to α-L-fucose-1-¹⁴C using a reducing agent such as sodium borohydride.
-
Purification: The resulting α-L-fucose-1-¹⁴C is purified by ion-exchange chromatography to remove salts and unreacted starting materials. The product can be crystallized from ethanol.
-
Quality Control:
-
Radiochemical Purity: Assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiodetection.
-
Specific Activity: Determined by measuring the radioactivity (e.g., by liquid scintillation counting) of a known mass of the purified product.
-
Protocol 2: General Procedure for Tritium Labeling of L-Fucose by Catalytic Exchange
This is a general protocol for the introduction of tritium into a carbohydrate. Specific conditions may need to be optimized for L-fucose.
Materials:
-
α-L-Fucose
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Tritium gas (³H₂) or tritiated water (³H₂O)
-
Solvent (e.g., ethanol, water)
-
Vacuum manifold for handling tritium gas
Procedure:
-
Preparation: In a reaction vessel suitable for hydrogenation, dissolve α-L-fucose in the chosen solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Tritiation:
-
Using ³H₂ gas: Evacuate the reaction vessel and introduce tritium gas to the desired pressure. Stir the reaction mixture vigorously at room temperature for several hours to days.
-
Using ³H₂O: If using tritiated water as the solvent, the exchange is often carried out at elevated temperatures.
-
-
Removal of Labile Tritium: After the reaction, the catalyst is filtered off, and the solvent is removed. To remove labile tritium (tritium attached to heteroatoms), the product is repeatedly dissolved in water or ethanol and evaporated to dryness.
-
Purification: The tritiated L-fucose is purified by chromatography (e.g., HPLC) to separate it from any radiolytic byproducts.
-
Quality Control: Assess radiochemical purity and specific activity as described in Protocol 1.
Protocol 3: Metabolic Labeling of Cultured Cells with [³H]-L-Fucose
This protocol describes the metabolic incorporation of [³H]-L-fucose into glycoproteins in cultured cells.
Materials:
-
[³H]-L-Fucose (e.g., L-[6-³H]-Fucose)
-
Cell culture medium (fucose-free, if possible, to increase incorporation)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Labeling: Remove the growth medium and replace it with fresh medium containing [³H]-L-fucose. The final concentration of radiolabeled fucose typically ranges from 1-10 µCi/mL. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS to remove unincorporated radiolabel. Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Quantification of Incorporation:
-
Total Incorporation: Take an aliquot of the cell lysate, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Express the results as counts per minute (CPM) per microgram of protein.
-
Analysis of Labeled Glycoproteins: Proceed to Protocol 5.
-
Protocol 4: In Vivo Metabolic Labeling of a Mouse Model with [¹⁴C]-L-Fucose
This protocol provides a general guideline for in vivo metabolic labeling. All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
[¹⁴C]-L-Fucose (e.g., L-[1-¹⁴C]-Fucose)
-
Sterile saline
-
Mouse model of interest
-
Tissue homogenization buffer
Procedure:
-
Preparation of Radiolabel: Dissolve the [¹⁴C]-L-fucose in sterile saline to the desired concentration for injection.
-
Administration: Administer the radiolabeled fucose to the animal via a suitable route (e.g., intraperitoneal or intravenous injection). The dosage will depend on the specific activity of the radiolabel and the experimental goals.
-
Metabolic Labeling Period: House the animal for the desired labeling period (e.g., 24-48 hours).
-
Tissue Harvest: At the end of the labeling period, euthanize the animal and harvest the tissues of interest.
-
Tissue Processing: Homogenize the tissues in an appropriate buffer and prepare protein extracts.
-
Quantification of Incorporation: Determine the protein concentration and measure the radioactivity in an aliquot of the tissue homogenate as described in Protocol 3.
Protocol 5: Analysis of Radiolabeled Glycoproteins by SDS-PAGE and Autoradiography/Fluorography
This protocol describes the visualization of radiolabeled fucosylated glycoproteins.
Materials:
-
Radiolabeled cell or tissue lysate (from Protocol 3 or 4)
-
SDS-PAGE gels and running buffer
-
Fluorographic enhancer (for ³H detection, e.g., PPO in DMSO)
-
X-ray film or phosphor imager screen
Procedure:
-
SDS-PAGE: Separate the radiolabeled proteins in the lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Gel Processing:
-
For ¹⁴C: After electrophoresis, the gel can be dried directly.
-
For ³H (Fluorography): To enhance the weak beta emissions from tritium, the gel must be impregnated with a scintillant.[5][6] This typically involves soaking the gel in a fluorographic enhancer solution (e.g., 2,5-diphenyloxazole (B146863) [PPO] in dimethyl sulfoxide (B87167) [DMSO]), followed by precipitation of the fluor in water. The gel is then dried.
-
-
Autoradiography/Phosphor Imaging: Expose the dried gel to X-ray film at -80°C or to a phosphor imager screen. The exposure time will vary depending on the amount of radioactivity in the gel.
-
Image Analysis: Develop the film or scan the phosphor screen to visualize the radiolabeled glycoprotein (B1211001) bands. The intensity of the bands can be quantified using densitometry software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for metabolic labeling with radiolabeled fucose.
References
- 1. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of α-L-Fucopyranose
Welcome to the technical support center for the chemical synthesis of α-L-fucopyranose and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of α-L-fucopyranosides?
A1: The main hurdles in synthesizing α-L-fucopyranosides are achieving high stereoselectivity for the α-anomer (a 1,2-cis glycosidic linkage), the selection of appropriate protecting groups, optimizing glycosylation reaction conditions, and the purification of the final product.[1][2][3][4][5] L-fucose (B3030135) can also be an expensive starting material, prompting its synthesis from other more common sugars, which introduces additional synthetic steps.[6][7]
Q2: Why is achieving α-stereoselectivity in fucosylation so difficult?
A2: The difficulty arises because neighboring group participation from a protecting group at the C-2 position, a common strategy to install 1,2-trans glycosidic bonds, is not applicable for the synthesis of the 1,2-cis linkage required for α-fucosides.[1][2][8] Therefore, other strategies like remote participation and careful control of reaction conditions must be employed.[1][2] The anomeric configuration of the fucose donor itself also plays a crucial role in the stereochemical outcome.[1][2]
Q3: What are the most suitable starting materials for the synthesis of L-fucose?
A3: While L-fucose can be extracted from natural sources like seaweed, this process can be laborious.[9][10] Common starting materials for the chemical synthesis of L-fucose include D-mannose, D-galactose, L-rhamnose, and D-arabinose.[6][7][11][12] The choice of starting material will dictate the synthetic route and the challenges involved.
Q4: How can I purify my synthesized α-L-fucopyranose derivative?
A4: Purification of fucosylated compounds typically involves column chromatography on silica (B1680970) gel.[1][13] For sulfated fucans, ion-exchange chromatography is an effective method to remove contaminants like proteins and other polysaccharides.[14] The separation of α and β anomers can be challenging and may require careful optimization of the chromatographic conditions.
Troubleshooting Guides
Issue 1: Low α-selectivity in Glycosylation Reaction
| Possible Cause | Suggested Solution |
| Incorrect Protecting Group Strategy | Use a non-participating protecting group (e.g., benzyl (B1604629) ether) at the C-2 position of the fucose donor.[4][8] Consider using a participating group at a remote position, such as a 4-O-benzoyl group, to influence the stereochemical outcome through remote participation.[1][2] |
| Inappropriate Fucose Donor | The anomeric configuration of the donor is critical. An α-configured glycosyl donor tends to yield products with high α-selectivity, whereas a β-anomeric donor can lead to mixed α/β products.[1][2] |
| Suboptimal Reaction Conditions | The stereoselectivity is influenced by the nucleophilicity of the acceptor, with sterically hindered and electron-poor acceptors favoring α-glycoside formation.[3] Adjust the concentration of the acceptor alcohol.[3] Vary the promoter (e.g., NIS/TMSOTf), solvent, and temperature to optimize for the α-anomer.[1][4] |
Issue 2: Poor Yield of the Desired Fucosylated Product
| Possible Cause | Suggested Solution |
| Inefficient Activation of the Glycosyl Donor | Ensure the use of an appropriate promoter system (e.g., NIS/TfOH) and optimize the reaction temperature and time for complete activation of the donor.[4] The reactivity of the thioglycoside leaving group can be modulated to improve yields.[4] |
| Decomposition of Reactants or Products | Ensure all reagents and solvents are anhydrous, as water can quench the reaction. Perform reactions under an inert atmosphere (e.g., argon).[1] |
| Complex Reaction Mixture with Multiple Byproducts | Simplify the reaction by using a more selective protecting group strategy. Optimize the stoichiometry of the donor and acceptor. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Anomers | Optimize the solvent system for column chromatography. Consider using a different stationary phase or HPLC for better separation. |
| Presence of Unreacted Starting Materials | Monitor the reaction closely by TLC to ensure complete consumption of the limiting reagent.[1] Quench the reaction appropriately to prevent further side reactions.[1] |
| Contamination with Salts or Other Impurities | For sulfated fucans, use ion-exchange chromatography to remove salts and other charged impurities.[14] For other derivatives, perform an aqueous workup to remove water-soluble impurities before chromatography. |
Experimental Protocols
General Procedure for α-Fucosylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the fucose donor (1 equivalent) and the acceptor (1.1–10 equivalents) in anhydrous diethyl ether (Et₂O) under an argon atmosphere, add 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C.
-
Add N-iodosuccinimide (NIS) (2 equivalents) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents).
-
Stir the mixture for 30 minutes, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with triethylamine (B128534) (Et₃N).
-
Filter the mixture, evaporate the solvent, and purify the crude product by column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low α-selectivity in fucosylation reactions.
Caption: Overview of chemical synthesis of L-fucose from common monosaccharides.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Effect of Anomeric Configuration on Stereocontrolled α-Glycosylation of l-Fucose (2018) | Lihao Wang | 6 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 7. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of α-l-Fucose-l-14C (6-Deoxy-l-galactose-l-14C) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. globethesis.com [globethesis.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.mpg.de [pure.mpg.de]
Technical Support Center: Improving Yield in Enzymatic Fucosylation Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with enzymatic fucosylation reactions. Our goal is to help you overcome common challenges and improve the yield and efficiency of your experiments.
Troubleshooting Guides
Low or No Product Yield
Low or no product yield is one of the most common issues in enzymatic fucosylation. A systematic approach to troubleshooting can help identify the root cause.
Q1: My fucosylation reaction has a very low yield. What are the primary reasons this might be happening?
A weak or absent signal of your desired fucosylated product can stem from several factors throughout the experimental workflow. Key areas to investigate include the activity of your enzyme, the integrity and concentration of your substrates, and the reaction conditions.[1] A logical approach is to systematically evaluate each component of the reaction.
Q2: How can I determine if my fucosyltransferase is active?
Enzyme inactivity is a primary suspect for low yields. To confirm and troubleshoot:
-
Perform a Control Reaction: Use a well-characterized acceptor substrate known to work efficiently with your fucosyltransferase to see if any product is formed.
-
Check for Proper Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Verify Enzyme Concentration: The concentration of the enzyme in the reaction mix might be too low. Try increasing the amount of fucosyltransferase.
-
Test for Inhibitors: Impurities in your substrate preparations or other reaction components can inhibit the enzyme. Consider purifying your acceptor substrate.
Q3: What are common problems related to the donor and acceptor substrates?
-
Donor Substrate (GDP-Fucose) Integrity: Guanosine diphosphate-L-fucose (GDP-fucose) is a critical and often expensive reagent. Its degradation can be a significant cause of low yield. It has been suggested that GDP-fucose in an aqueous solution may not be stable for more than two weeks, even when stored at -20°C.[2] Prepare fresh solutions or aliquot and store them properly to minimize degradation. The de novo synthesis of GDP-fucose within cells is also tightly regulated and can be suppressed by the presence of exogenous fucose.[3]
-
Acceptor Substrate Issues:
-
Purity: Impurities in the acceptor substrate can act as inhibitors. Purification of the acceptor is recommended.
-
Concentration: The concentration of the acceptor substrate should be optimized. For many fucosyltransferases, the Michaelis constant (Km) for the acceptor is in the micromolar to millimolar range.[4] Aim for a concentration above the Km value to approach enzyme saturation.
-
Solubility: Poor solubility of a hydrophobic acceptor substrate in an aqueous reaction buffer is a common problem. The addition of a small amount of a water-miscible organic solvent (e.g., DMSO, methanol) can improve solubility, but be aware that high concentrations can denature the enzyme.
-
Steric Hindrance: The spatial arrangement of atoms near the target hydroxyl group on the acceptor can prevent the fucosyltransferase from accessing it, leading to low or no product yield.[5]
-
Q4: How do I optimize the reaction conditions?
-
pH and Temperature: Fucosyltransferases have optimal pH and temperature ranges for activity. For example, many fucosyltransferases function optimally at a neutral or slightly acidic pH (e.g., pH 6.8-7.5) and at temperatures around 37°C.[4][6] It is crucial to consult the literature for the specific enzyme you are using or perform an optimization experiment.
-
Divalent Cations: Many fucosyltransferases require a divalent cation, typically Manganese (Mn²⁺), as a cofactor for activity.[4][6] Ensure this is present in your reaction buffer at an optimal concentration (e.g., 10-25 mM).
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your reaction. The reaction should be stopped within the linear range of product formation.
Q5: Could product inhibition be the cause of low yield?
Yes, as the fucosylated product accumulates, it can bind to the enzyme's active site and act as a competitive inhibitor, slowing down the reaction rate. If you suspect product inhibition, you can try to remove the product as it is formed, for example, by using a continuous flow reactor setup, though this is more complex. In simpler batch reactions, optimizing reaction time and substrate concentrations can help mitigate this effect.
Frequently Asked Questions (FAQs)
Enzyme and Substrates
-
Q: What is the typical stability of GDP-fucose in solution?
-
A: GDP-fucose is known to be unstable in aqueous solutions. It is recommended to prepare fresh solutions or to aliquot single-use portions and store them at -80°C to avoid repeated freeze-thaw cycles. Some sources suggest it may not be stable for more than two weeks at -20°C in solution.[2]
-
-
Q: My acceptor substrate is not very soluble in the reaction buffer. What can I do?
-
A: To improve the solubility of hydrophobic acceptor substrates, you can add a small amount of a water-miscible organic co-solvent like DMSO or methanol. However, it is critical to determine the optimal concentration, as high levels of organic solvents can denature the fucosyltransferase.
-
-
Q: Are there common inhibitors I should be aware of?
-
A: Yes, several small molecules can inhibit fucosyltransferases. Fluorinated fucose analogs, such as 2F-Peracetyl fucose, act as competitive inhibitors by mimicking the natural substrate.[5][7] Other compounds can indirectly inhibit fucosylation by affecting the glycosylation processing pathway.[5] It is also important to be mindful of potential impurities in your substrate preparations that could act as inhibitors.
-
Reaction Conditions
-
Q: What is a good starting point for pH and temperature for my fucosylation reaction?
-
A: A good starting point for many fucosyltransferases is a pH between 6.5 and 7.5 and a temperature of 37°C.[4][6] However, the optimal conditions can vary significantly between different enzymes, so it is best to consult the literature for your specific fucosyltransferase or perform an optimization experiment.
-
-
Q: Is a divalent cation always necessary?
Analysis and Purification
-
Q: How can I monitor the progress of my reaction?
-
Q: What are the common methods for purifying the fucosylated product?
-
A: Purification strategies depend on the nature of the product. Common methods include size-exclusion chromatography to remove the enzyme and larger molecules, and various forms of liquid chromatography, such as anion-exchange, activated carbon, or high-performance liquid chromatography (HPLC), to separate the product from unreacted substrates and byproducts.[8][9][10]
-
Data Presentation
Table 1: Kinetic Parameters of Fucosyltransferases
| Enzyme | Substrate/Inhibitor | Type | Parameter | Value | Reference |
| α1,6-FucT (Rhizobium sp.) | 1-(R)-aminophenylmethyl C-fucopyranoside | Inhibitor | IC₅₀ | 690 µM | [6] |
| α1,6-FucT (Rhizobium sp.) | Phenylmethyl C-fucopyranoside (isomer 2) | Inhibitor | IC₅₀ | 2.1 mM | [6] |
| FucT VI | Fucose mimetic-1 | Inhibitor | Kᵢ | 2 mM | [6] |
| FucT VI | GDP-triazole derivative (GDP-TZ) | Inhibitor | Kᵢ | 62 nM | [6] |
| FUT8 | GDP-Fucose | Donor Substrate | Kₘ | 14.56 ± 3.4 µM | [4] |
| FUT8 | G0 (biantennary N-glycan) | Acceptor Substrate | Kₘ | 113.1 ± 15.43 µM | [4] |
| FUT8 | G0-peptide | Acceptor Substrate | Kₘ | 133.1 ± 19.99 µM | [4] |
Table 2: Inhibitory Potency of Fucoside Derivatives against Fucosyltransferases (FUTs)
| Compound | Target FUT | Kᵢ (µM) | Reference |
| GDP-2-F-Fuc | FUT1, 3, 6, 9 | - | [11] |
| 2c | FUT1, 3, 6, 9 | 3 - 11 | [11] |
| 2c | FUT8 | 208 | [11] |
| 2f | FUT1, 3, 6, 9 | 3 - 11 | [11] |
| 2f | FUT8 | 518 | [11] |
Lower Kᵢ values indicate stronger inhibition.
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This method provides a direct measurement of the fucosylated product formed over time.[6]
A. Materials and Reagents:
-
Purified or recombinant fucosyltransferase
-
Donor Substrate: GDP-fucose
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine)
-
Reaction Buffer: e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂
-
Quenching Solution: e.g., 0.1 M EDTA
-
HPLC System with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV)
B. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose, and varying concentrations of the acceptor substrate.
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the reaction mixture by HPLC to separate the product from the substrates.
-
Quantification: Quantify the amount of product formed by integrating the peak area of the product.
-
Data Analysis: Plot the initial reaction velocities against the acceptor substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Purification of Fucosylated Oligosaccharides
This protocol provides a general workflow for the purification of fucosylated oligosaccharides from a reaction mixture.
A. Materials and Reagents:
-
Crude fucosylation reaction mixture
-
Size-Exclusion Chromatography column (e.g., Sephadex G-10 or Bio-Gel P-2)
-
Anion-Exchange Chromatography column (if applicable for separating charged species)
-
Activated Carbon column
-
HPLC system with a preparative column (e.g., porous graphitized carbon (PGC) or amide-HILIC)
-
Relevant buffers and solvents for each chromatography step
B. Procedure:
-
Enzyme Removal: Pass the crude reaction mixture through a size-exclusion chromatography column to separate the larger enzyme from the smaller oligosaccharides.
-
Initial Cleanup:
-
High-Resolution Separation: For final purification and separation of isomeric products, use high-performance liquid chromatography (HPLC) with a suitable column such as porous graphitized carbon (PGC) or an amide-HILIC column.[8]
-
Product Analysis: Analyze the purified fractions by mass spectrometry (MS) to confirm the molecular weight of the synthesized oligosaccharides and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the detailed structure, including the linkage position of the fucose residue.[8]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in enzymatic fucosylation reactions.
Caption: A general experimental workflow for an enzymatic fucosylation reaction.
Caption: Fucosylation of cell surface receptors can modulate downstream signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
troubleshooting alpha-L-fucopyranose detection in complex samples
Welcome to the technical support center for the detection of α-L-fucopyranose in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the analysis of this important monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying α-L-fucopyranose in complex samples?
A1: The primary methods for the detection and quantification of α-L-fucopyranose include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and MS are often coupled (LC-MS) for enhanced sensitivity and specificity. These methods typically require hydrolysis of glycoconjugates to release the fucose monosaccharide, which may then be derivatized for improved detection.
Q2: Why is derivatization of α-L-fucopyranose often necessary for HPLC analysis?
A2: Derivatization is a common step in carbohydrate analysis by HPLC for several reasons. Since monosaccharides like fucose lack a strong chromophore, they are not readily detectable by UV-Vis detectors. Derivatization with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), significantly enhances detection sensitivity.[1][2][3] This process also improves the chromatographic behavior of the sugar, leading to better separation from other components in the sample matrix.
Q3: What are the main challenges associated with the analysis of α-L-fucopyranose in biological matrices?
A3: The analysis of α-L-fucopyranose in biological samples such as plasma, serum, or tissue extracts is often complicated by the presence of a complex matrix. This matrix, which includes proteins, lipids, salts, and other metabolites, can interfere with the analysis.[4][5][6][7] Key challenges include:
-
Matrix Effects: Co-eluting substances can suppress or enhance the ionization of fucose in mass spectrometry, leading to inaccurate quantification.[4][5][6][7]
-
Low Abundance: Fucose may be present at low concentrations, requiring sensitive detection methods.
-
Isomeric Separation: Distinguishing fucose from other isomeric monosaccharides can be challenging and requires optimized chromatographic conditions.
-
Hydrolysis Efficiency: Incomplete hydrolysis of fucosylated glycoconjugates can lead to an underestimation of the total fucose content.
Q4: Can α-L-fucopyranose be measured directly in its glycosidically bound form?
A4: While the most common approach involves the release of fucose through hydrolysis, it is possible to analyze fucosylated glycans or glycopeptides directly, particularly with advanced mass spectrometry techniques. This approach provides valuable information about the structure of the entire glycan chain and the specific location of the fucose residue. However, this type of analysis is more complex and often requires specialized expertise and instrumentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Problem 1: No or very weak peak corresponding to the α-L-fucopyranose derivative.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Ensure the pH of the reaction mixture is optimal for the derivatization agent (e.g., slightly alkaline for PMP).- Verify the freshness and concentration of the derivatization reagent.[3]- Optimize the reaction temperature and incubation time. |
| Degradation of Fucose | - Avoid harsh acidic or basic conditions during sample preparation and storage.- Ensure samples are stored at appropriate low temperatures. |
| Incorrect HPLC Conditions | - Verify that the mobile phase composition and gradient are appropriate for the separation of the fucose derivative.- Check the column for degradation or contamination.[8][9][10][11][12]- Ensure the detector wavelength is set correctly for the chosen derivative. |
| Low Concentration in Sample | - Concentrate the sample prior to derivatization.- Increase the injection volume. |
Problem 2: Poor peak shape (tailing or fronting) for the α-L-fucopyranose derivative.
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample before injection.- Use a column with a higher loading capacity. |
| Secondary Interactions | - Adjust the pH of the mobile phase to suppress the ionization of the analyte or silanol (B1196071) groups on the column.- Add a competing base to the mobile phase. |
| Column Contamination or Void | - Flush the column with a strong solvent.- If the problem persists, replace the column.[8][9][10][11][12] |
| Inappropriate Sample Solvent | - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Guide 2: Mass Spectrometry (MS)
Problem 1: Ion suppression or enhancement leading to inaccurate quantification.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Improve sample cleanup to remove interfering matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][5][6][7]- Dilute the sample to reduce the concentration of matrix components.[13]- Optimize the chromatographic separation to ensure fucose elutes in a region free from co-eluting matrix components. |
| Use of an Internal Standard | - Employ a stable isotope-labeled internal standard (e.g., 13C-labeled fucose) to compensate for matrix effects. This is the most reliable method for accurate quantification. |
| Matrix-Matched Calibration | - Prepare calibration standards in a blank matrix that closely matches the sample matrix to account for matrix effects.[4] |
Problem 2: Low signal intensity or no detectable signal.
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).- Experiment with different ionization sources (e.g., ESI, APCI) if available.[4] |
| Suboptimal MS/MS Transition | - If using MRM mode, optimize the precursor and product ion selection and collision energy to maximize signal intensity. |
| Sample Loss During Preparation | - Evaluate each step of the sample preparation process for potential analyte loss. |
Guide 3: Enzymatic Assays
Problem 1: Lower than expected or no enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Ensure the pH, temperature, and buffer composition of the assay are optimal for the enzyme (e.g., fucose dehydrogenase).- Verify the concentration of co-factors (e.g., NAD+) required for the enzymatic reaction. |
| Enzyme Instability | - Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.- Prepare fresh enzyme solutions for each experiment. |
| Presence of Inhibitors in the Sample | - Perform a spike-and-recovery experiment by adding a known amount of fucose to the sample to check for inhibition.- If inhibition is present, further sample purification may be necessary. |
Quantitative Data Summary
The following table summarizes the typical limits of detection (LOD) for different methods used to quantify α-L-fucopyranose. These values can vary depending on the specific instrumentation, sample matrix, and derivatization agent used.
| Analytical Method | Derivatization/Labeling | Typical Limit of Detection (LOD) | Reference |
| HPLC-UV | PMP | 0.17 to 0.34 mg/L | [14] |
| HPLC-Fluorescence | Fluorescent Tag | pmol range | |
| LC-MS/MS | PMP | ng/mL to pg/mL range | [15] |
| Enzymatic Assay (Spectrophotometric) | NAD+ to NADPH | 0.68 mg/L | [14] |
Experimental Protocols
Protocol 1: Sample Preparation and PMP Derivatization for HPLC Analysis
This protocol describes the acid hydrolysis of a glycoprotein (B1211001) sample followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).
1. Acid Hydrolysis: a. To 5-10 mg of a lyophilized glycoprotein sample, add 1 mL of 2 M trifluoroacetic acid (TFA). b. Seal the tube and heat at 120°C for 2 hours. c. Cool the sample to room temperature and centrifuge to pellet any insoluble material. d. Transfer the supernatant to a new tube and dry completely under a stream of nitrogen to remove the TFA.
2. PMP Derivatization: [1][2][3] a. Re-dissolve the dried hydrolysate in 50 µL of deionized water. b. Add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol. c. Vortex the mixture and incubate at 70°C for 100 minutes. d. Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 0.6 M HCl. e. Add 1 mL of chloroform (B151607) and vortex vigorously to extract the excess PMP reagent. f. Centrifuge to separate the phases and collect the upper aqueous layer containing the PMP-derivatized monosaccharides. g. Filter the aqueous layer through a 0.22 µm syringe filter before HPLC analysis.
Protocol 2: Enzymatic Assay for α-L-Fucopyranose using Fucose Dehydrogenase
This protocol is based on the oxidation of L-fucose by L-fucose dehydrogenase, with the concomitant reduction of NAD+ to NADPH, which can be monitored spectrophotometrically at 340 nm.[14]
1. Reagent Preparation: a. Assay Buffer: 55 mM Tris-HCl, pH 8.7 at 37°C. b. NAD+ Solution: 30 mM β-Nicotinamide Adenine Dinucleotide in deionized water (prepare fresh). c. L-Fucose Dehydrogenase Solution: Prepare a solution of 0.2 - 0.5 units/mL in cold Assay Buffer immediately before use. d. Sample: Prepare the sample in Assay Buffer.
2. Assay Procedure: a. In a cuvette, mix 2.8 mL of the sample solution and 0.1 mL of the NAD+ solution. b. Incubate at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved. c. Initiate the reaction by adding 0.1 mL of the L-Fucose Dehydrogenase solution. d. Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5-10 minutes. e. The rate of increase in absorbance is proportional to the concentration of L-fucose in the sample. A standard curve should be generated using known concentrations of L-fucose.
Visualizations
Signaling Pathway: Selectin-Ligand Binding
Alpha-L-fucopyranose is a critical component of the sialyl Lewis X (sLex) antigen, which is a key ligand for selectins. Selectins are a family of cell adhesion molecules involved in inflammatory responses and immune cell trafficking.[16][17] The fucose residue is essential for the binding of sLex to the lectin domain of selectins.[16]
Caption: Role of α-L-fucopyranose in selectin-mediated cell adhesion.
Experimental Workflow: HPLC Analysis of α-L-Fucopyranose
The following diagram outlines the major steps involved in the quantification of α-L-fucopyranose from a complex biological sample using HPLC.
Caption: Workflow for α-L-fucopyranose analysis by HPLC.
Logical Relationship: Troubleshooting HPLC Peak Problems
This diagram illustrates a decision-making process for troubleshooting common peak-related issues in HPLC analysis of α-L-fucopyranose.
Caption: Decision tree for troubleshooting HPLC peak issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gmi-inc.com [gmi-inc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gtfch.org [gtfch.org]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. HPLC Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. escholarship.org [escholarship.org]
- 16. Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of α-L-Fucopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions, handling procedures, and troubleshooting for experiments involving alpha-L-fucopyranose.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it can remain stable for at least four years.
Q2: How should I store solid this compound for short-term use?
For short-term use, store solid this compound in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to minimize exposure to atmospheric moisture, as the compound is hygroscopic.
Q3: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day. For biological experiments, it is best to prepare fresh solutions. If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q4: What are the signs of degradation in this compound?
Visual signs of degradation in solid this compound can include clumping, discoloration (browning), or a change in texture due to moisture absorption.[2] For solutions, precipitation or a change in color or pH may indicate degradation. Purity should be verified using analytical methods like HPLC if degradation is suspected.
Q5: Is this compound sensitive to light?
While not extremely sensitive, it is good practice to store this compound protected from prolonged exposure to light, especially when in solution, to prevent any potential photochemical degradation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid this compound
-
Problem: The powder is not dissolving completely in aqueous buffers.
-
Possible Causes & Solutions:
-
Hygroscopicity: The powder may have absorbed moisture, leading to clumping.[2] Ensure the product has been stored in a desiccated environment. Gentle heating and sonication can aid dissolution.
-
Solubility Limit: The concentration may exceed the solubility limit in the chosen solvent. The solubility in PBS (pH 7.2) is approximately 10 mg/mL. For higher concentrations, consider using organic solvents like DMSO (up to 30 mg/mL) or dimethyl formamide (B127407) (up to 20 mg/mL).
-
Incorrect pH: The pH of the solution can influence the solubility of carbohydrates. Ensure the buffer pH is within a neutral range for optimal dissolution.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: Variability in experimental outcomes when using this compound.
-
Possible Causes & Solutions:
-
Solution Instability: As aqueous solutions are not stable for long periods, always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for more than 24 hours.
-
Degradation of Solid: If the solid has been stored improperly (e.g., at room temperature for an extended period, exposed to humidity), it may have degraded. Verify the purity of your stock material using an appropriate analytical method.
-
Freeze-Thaw Cycles: If using a stock solution in an organic solvent stored at -20°C, repeated freeze-thaw cycles can lead to degradation. Aliquot the stock solution into smaller, single-use vials to minimize this effect.
-
Issue 3: Unexpected Peaks in HPLC Analysis
-
Problem: Appearance of unknown peaks in the chromatogram during purity analysis.
-
Possible Causes & Solutions:
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products. These can arise from exposure to excessive heat, humidity, or extreme pH.
-
Contamination: Ensure all glassware, solvents, and equipment are clean. Contaminants from these sources can appear as extra peaks.
-
Anomerization: In solution, fucose can exist as an equilibrium mixture of α and β anomers, which may sometimes be separated under certain HPLC conditions, appearing as two distinct peaks. Ensure your analytical method accounts for this possibility.
-
Data Presentation: Stability of Solid this compound
The following tables provide an overview of the expected stability of solid this compound under different storage conditions. This data is illustrative and based on general principles of carbohydrate stability. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Effect of Temperature on Purity of Solid α-L-Fucopyranose (at <30% Relative Humidity)
| Storage Temperature (°C) | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| -20 | >99 | >99 | >99 |
| 4 | >98 | >97 | >95 |
| 25 (Room Temperature) | >95 | >90 | <90 |
| 40 | <90 | <85 | Not Recommended |
Table 2: Effect of Relative Humidity on Purity of Solid α-L-Fucopyranose (at 25°C)
| Relative Humidity (%) | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| <30 | >98 | >97 | >95 |
| 50 | >95 | >92 | <90 |
| 75 | <90 | <85 | Not Recommended |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is suitable.
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in deionized water to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the fucose peak and any impurity peaks.
-
Calculate the purity based on the peak area percentage.
-
Protocol 2: Colorimetric Assay for Quantification
This method is based on the reaction of L-fucose with L-fucose dehydrogenase.
-
Reagents:
-
L-fucose dehydrogenase
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-fucose standard solutions for calibration curve.
-
-
Procedure:
-
Prepare a series of L-fucose standard solutions of known concentrations.
-
In a 96-well plate, add a specific volume of the standard or unknown sample to each well.
-
Add the reaction mixture containing buffer, NAD+, and L-fucose dehydrogenase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 340 nm, which corresponds to the formation of NADH.
-
Quantify the amount of L-fucose in the unknown sample by comparing its absorbance to the standard curve.[1]
-
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Technical Support Center: Overcoming Low Solubility of Fucosylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of fucosylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are fucosylated compounds and why do they often exhibit low solubility?
Fucosylated compounds are molecules that have a fucose sugar unit attached to them. Fucosylation is a common type of glycosylation, a process where a carbohydrate is attached to another molecule. While glycosylation can sometimes improve the solubility of proteins, the addition of fucose, a deoxyhexose, can increase the hydrophobicity of a molecule, leading to poor aqueous solubility.[1] This is a significant challenge in drug development, as low solubility can lead to poor absorption and bioavailability.[2]
Q2: What are the primary methods to enhance the solubility of fucosylated compounds?
Several techniques can be employed to improve the solubility of poorly soluble compounds, including fucosylated ones. The most common approaches include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic fucosylated compound within the hydrophobic cavity of a cyclodextrin molecule.[2]
-
Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible organic solvent to increase the solubility of the compound.[3]
-
Nanoparticle Formulation: Encapsulating the compound within a nanoparticle, such as a liposome (B1194612) or a polymeric nanoparticle, to improve its dispersion and solubility in aqueous media.[4]
-
Solid Dispersion: Dispersing the compound in an inert carrier at the solid state.
-
Particle Size Reduction: Increasing the surface area of the compound by reducing its particle size through techniques like micronization.[2]
Q3: How do I choose the most suitable solubility enhancement technique for my fucosylated compound?
The selection of an appropriate method depends on the physicochemical properties of your compound, the desired dosage form, and the intended application. A decision tree can guide you through the selection process (see Visualization 3). Key factors to consider include the compound's lipophilicity, thermal stability, and the required fold-increase in solubility. For instance, cyclodextrin complexation is often effective for moderately lipophilic compounds, while nanoparticle formulations can be suitable for highly insoluble molecules.
Q4: Can fucosylation itself affect the solubility and aggregation of a protein?
Yes, fucosylation can influence the physicochemical properties of proteins. The addition of fucose can alter a protein's conformation and stability. In some cases, specific fucosylation patterns have been shown to enhance the solubility and reduce the aggregation propensity of proteins.[1]
Troubleshooting Guides
Troubleshooting Cyclodextrin Inclusion Complexation
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Inclusion Complex | Incomplete complexation. | Optimize the stirring time and temperature. Ensure the molar ratio of the fucosylated compound to cyclodextrin is appropriate.[5] |
| Inappropriate preparation method. | For thermosensitive compounds, freeze-drying is often the preferred method. For others, kneading or co-precipitation might be more effective.[5] | |
| No Significant Improvement in Solubility | Incorrect type of cyclodextrin used. | The cavity size of the cyclodextrin must be suitable for the size of the fucosylated compound. Experiment with different cyclodextrins (α, β, γ-CD) and their derivatives (e.g., HP-β-CD).[5] |
| Formation of aggregates. | Adjust the concentration of the cyclodextrin and the temperature of the solution to minimize aggregation.[5] | |
| Precipitation Occurs Upon Dilution | The complex is not stable at lower concentrations. | Consider using a ternary complex approach by adding a water-soluble polymer to improve the stability of the inclusion complex.[6] |
Troubleshooting Co-solvent Systems
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitates Out of Solution | The ratio of co-solvent to the primary solvent is not optimal. | Systematically vary the co-solvent concentration to determine the optimal ratio for maximum solubility.[7] |
| The chosen co-solvent is not appropriate for the compound. | Test a range of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, propylene (B89431) glycol, PEG 400).[8] | |
| Toxicity or Undesired Biological Effects | The concentration of the co-solvent is too high. | Aim for the lowest effective concentration of the co-solvent. If toxicity remains a concern, explore other solubility enhancement techniques.[3] |
Troubleshooting Nanoparticle Formulations
| Problem | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor affinity of the fucosylated compound for the nanoparticle core. | Modify the nanoparticle composition (e.g., use a more hydrophobic polymer for a lipophilic compound). Optimize the drug-to-polymer ratio.[1] |
| Drug leakage during formulation. | Adjust the formulation process parameters, such as the rate of solvent evaporation or the homogenization speed.[1] | |
| Particle Aggregation | Insufficient surface stabilization. | Increase the concentration of the stabilizer (e.g., surfactant or PEGylated lipid). Optimize the pH and ionic strength of the formulation buffer.[9] |
| Inconsistent Particle Size | Suboptimal formulation or process parameters. | Precisely control the parameters of the formulation process, such as stirring speed, temperature, and the rate of addition of the non-solvent.[10] |
Quantitative Data Summary
The following tables present quantitative data on the solubility enhancement of fucoxanthin (B1674175) (a fucosylated carotenoid) and steviol (B1681142) glycosides (as an example of glycosylated compounds) using cyclodextrins.
Table 1: Solubility Enhancement of Fucoxanthin with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD)
| Fucoxanthin:2-HP-β-CD Molar Ratio | Apparent Stability Constant (K_s) (M⁻¹) | Fold Increase in Solubility |
| 1:1 | 158 | ~10 |
| 1:2 | 2.5 x 10⁵ | >100 |
Data adapted from a study on the fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complexes.[11]
Table 2: Solubility Enhancement of Steviol Glycosides with γ-Cyclodextrin (γ-CD)
| Steviol Glycoside | Initial Solubility (% w/v) | Solubility with γ-CD (% w/v) | Fold Increase in Solubility |
| Rebaudioside A | 0.8 | > 3.0 | > 3.75 |
| Rebaudioside C | ~0.1-0.2 | > 2.0 | > 10-20 |
| Rebaudioside D | ~0.1-0.2 | > 1.0 | > 5-10 |
Data adapted from a study on the solubility enhancement of steviol glycosides using gamma-cyclodextrin.[12]
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
This protocol describes the preparation of an inclusion complex between a fucosylated compound and a cyclodextrin using the freeze-drying method.
Materials:
-
Fucosylated compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Determine the appropriate molar ratio of the fucosylated compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolve the cyclodextrin in a calculated volume of distilled water with stirring.
-
Add the fucosylated compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution rapidly, for example, by immersing the flask in liquid nitrogen.
-
Lyophilize the frozen sample under vacuum until a dry powder is obtained.
-
Characterize the resulting powder to confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
Determine the solubility of the complex in the desired aqueous medium and compare it to the solubility of the free fucosylated compound.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol outlines a method to determine the solubility of a fucosylated compound in various co-solvent systems.
Materials:
-
Fucosylated compound
-
Primary solvent (e.g., distilled water)
-
Co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of co-solvent mixtures with the primary solvent at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).
-
Add an excess amount of the fucosylated compound to a known volume of each co-solvent mixture in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge or filter the samples to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved fucosylated compound using a validated analytical method.[13]
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal system.
Protocol 3: Preparation of Polymeric Nanoparticles for Fucosylated Compound Delivery (Emulsification-Solvent Evaporation Method)
This protocol provides a general procedure for encapsulating a fucosylated compound into polymeric nanoparticles.
Materials:
-
Fucosylated compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., distilled water with a surfactant like PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the fucosylated compound and the polymer in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the surfactant in water.
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with distilled water to remove the excess surfactant and unencapsulated compound.
-
Resuspend the nanoparticles in an appropriate aqueous medium or freeze-dry them for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, morphology, and encapsulation efficiency.[1]
Mandatory Visualizations
Caption: Selectin-mediated leukocyte adhesion signaling pathway.
Caption: Experimental workflow for cyclodextrin inclusion complexation.
References
- 1. homes.nano.aau.dk [homes.nano.aau.dk]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Frontiers | Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. hiyka.com [hiyka.com]
- 10. youtube.com [youtube.com]
- 11. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - 康复大学 [scholars.uhrs.edu.cn:443]
- 12. oatext.com [oatext.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Handling and Stability of alpha-L-Fucopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of alpha-L-fucopyranose during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: The degradation of this compound can be attributed to three main factors:
-
pH Extremes: Both acidic and alkaline conditions can catalyze the degradation of monosaccharides like fucose.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
-
Enzymatic Activity: The presence of α-L-fucosidases, either from cellular lysates or microbial contamination, can specifically cleave α-L-fucose.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.[1] Aqueous solutions are significantly less stable and it is not recommended to store them for more than one day.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3] A pure solution of this compound will show a specific retention time. The appearance of additional peaks may indicate the presence of degradation products. Enzymatic assays using L-fucose (B3030135) dehydrogenase can also be used to quantify the amount of intact L-fucose remaining in the solution.[4]
Q4: Can I autoclave solutions containing this compound?
A4: Autoclaving is not recommended for solutions containing this compound. The high temperature and pressure will lead to significant thermal degradation.[5] Sterilization should be performed by filtration through a 0.22 µm filter.
Q5: What type of buffer should I use to maintain the stability of this compound in solution?
A5: For general experimental use, it is advisable to maintain the pH of the this compound solution within a neutral range (pH 6-8). Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used buffer. The choice of buffer can be critical, especially in enzymatic assays, as some buffer components can interfere with enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in a fucose-dependent assay. | Degradation of this compound in the experimental buffer. | Prepare fresh this compound solutions for each experiment. Verify the pH of all buffers and solutions. Avoid prolonged incubation at elevated temperatures. |
| Unexpected peaks in HPLC analysis of a sample containing this compound. | Acid or alkaline hydrolysis during sample preparation or storage. | Neutralize samples immediately after acidic or basic treatment. Store samples at low temperatures (-20°C or -80°C) and for the shortest time possible before analysis. |
| Inconsistent results in cell culture experiments involving fucose supplementation. | Enzymatic degradation by cellular fucosidases or microbial contamination. | Use sterile filtration for all solutions added to cell cultures. Prepare fucose-containing media fresh. If working with cell lysates, consider adding a fucosidase inhibitor. |
| Browning or discoloration of this compound solutions upon heating. | Thermal degradation and non-enzymatic browning reactions (Maillard reaction if amines are present). | Avoid heating this compound solutions whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.2)
-
Sterile, low-protein-binding microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the desired volume of sterile water or buffer to achieve the target concentration.
-
Gently vortex to ensure complete dissolution. Do not heat to dissolve.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
For short-term use (up to 24 hours), store the solution at 2-8°C.
-
For longer-term storage, aliquot the solution into sterile, low-protein-binding microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of this compound using HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
A carbohydrate analysis column (e.g., an amino-based column).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The exact ratio may need to be optimized based on the column and system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated (e.g., > 40°C) | Increased degradation rate | Maintain solutions at low temperatures (2-8°C for short-term, -80°C for long-term). |
| pH | Acidic (< 6) | Hydrolysis of glycosidic bonds | Use neutral buffers (pH 6-8). |
| Alkaline (> 8) | Isomerization and degradation | Use neutral buffers (pH 6-8). | |
| Enzymes | Presence of α-L-fucosidases | Specific cleavage of α-L-fucose | Use sterile techniques; consider fucosidase inhibitors in cell lysates. |
| Light | Exposure to UV light | Potential for photodegradation | Store solutions in amber or opaque containers. |
| Storage Form | Aqueous Solution | Less stable | Prepare fresh solutions; for long-term storage, use solid form or frozen aliquots. |
| Solid (Lyophilized) | Highly stable | Store at -20°C, protected from moisture.[1] |
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Recommended workflow for handling this compound.
References
- 1. L-(-)-Fucose - CAS-Number 2438-80-4 - Order from Chemodex [chemodex.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the functions, preparation and detection methods of l-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. researchgate.net [researchgate.net]
addressing non-specific binding in alpha-L-fucopyranose assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during alpha-L-fucopyranose assays, with a primary focus on mitigating non-specific binding.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common problem in this compound assays, often stemming from non-specific binding of assay components. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: High background signal in negative control wells.
This indicates that one or more of the assay reagents are binding non-specifically to the plate or other components.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting high background signals in this compound assays.
Frequently Asked Questions (FAQs)
Blocking and Washing
Q1: What is the most common cause of non-specific binding in an this compound assay?
A1: The most frequent cause is inadequate blocking of the microplate wells.[1][2] If the blocking agent is not effective, detection reagents can bind directly to unoccupied spaces on the plate, leading to a high background signal. Another common issue is insufficient washing between steps, which can leave unbound reagents in the wells.[3][4]
Q2: Which blocking agent should I use for my fucose-specific lectin-based assay?
A2: It is crucial to select a blocking buffer that does not contain glycoproteins that could interact with the fucose-specific lectin.[5] While Bovine Serum Albumin (BSA) is a common blocker, it can contain contaminating glycoproteins.[6] Consider using carbohydrate-free blocking solutions, such as those containing synthetic polymers like Polyvinyl Alcohol (PVA), or commercially available protein-free blockers.[6] However, the optimal blocking agent should be determined empirically for each specific assay.
Q3: How can I optimize my washing steps to reduce background?
A3: To optimize washing, you can:
-
Increase the number of wash cycles: Try increasing from 3 to 5 washes.
-
Increase the soaking time: Allowing the wash buffer to sit in the wells for 30-60 seconds can help remove more non-specifically bound material.[4]
-
Increase the volume of wash buffer: Ensure that the wells are completely filled during each wash.
-
Add a detergent: Including a non-ionic detergent like 0.05% Tween-20 in your wash buffer can help disrupt hydrophobic interactions that contribute to non-specific binding.[1]
Reagents and Buffers
Q4: My primary antibody or lectin seems to be the source of non-specific binding. What should I do?
A4: If you suspect the primary detection reagent is the issue, try the following:
-
Titrate the reagent: The concentration of your antibody or lectin may be too high. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Use pre-adsorbed secondary antibodies: If using a secondary antibody, choose one that has been cross-adsorbed against immunoglobulins from the species of your sample to reduce cross-reactivity.[3]
-
Run a "no primary" control: To confirm the secondary antibody is not the source of non-specific binding, run a control where you omit the primary antibody/lectin.[3]
Q5: Can the composition of my assay buffer affect non-specific binding?
A5: Yes, the buffer composition is critical.
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help to reduce electrostatic interactions that may cause non-specific binding.
-
pH: The pH of your buffers can influence the charge of the proteins involved in the assay. It's important to maintain a stable pH within the optimal range for your specific reagents.
-
Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your antibody/lectin diluent and wash buffers can minimize hydrophobic interactions.[1]
Experimental Design
Q6: How can I confirm that the binding I am observing is specific to this compound?
A6: In a lectin-based assay, a competitive inhibition control is the best way to confirm specificity. Pre-incubate your fucose-specific lectin with a high concentration of free L-fucose (e.g., 200-500 mM) before adding it to the wells.[5] This should block the lectin's binding sites and result in a significantly reduced signal, confirming that the binding is fucose-specific.
Q7: Why am I seeing an "edge effect" with higher background in the outer wells of my plate?
A7: The "edge effect" is often caused by uneven temperature across the plate during incubation, leading to increased evaporation in the outer wells. To mitigate this, ensure that the plate is brought to room temperature before use and use a plate sealer during incubations.[7] Incubating the plate in a humidified chamber can also help.
Data Presentation
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio in a Fucose-Specific Lectin Assay
| Blocking Agent | Concentration | Incubation Time (min) | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1% | 60 | 1.25 | 0.45 | 2.78 |
| 5% Non-fat Dry Milk in PBS | 5% | 60 | 1.10 | 0.30 | 3.67 |
| Commercial Protein-Free Blocker | 1X | 60 | 1.40 | 0.15 | 9.33 |
| 1% PVA in PBS | 1% | 60 | 1.35 | 0.12 | 11.25 |
This table presents illustrative data to demonstrate the principle of optimizing blocking agents. Actual results may vary depending on the specific assay components and conditions.
Experimental Protocols
Protocol: Optimizing Blocking Conditions to Reduce Non-Specific Binding
This protocol outlines a method for systematically testing different blocking agents to identify the most effective one for your this compound assay.
Objective: To determine the blocking agent that provides the highest signal-to-noise ratio.
Materials:
-
96-well microplate
-
Your fucosylated antigen
-
Biotinylated fucose-specific lectin (e.g., AAL, LTL)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Various blocking agents to be tested (e.g., 1% BSA, 5% Non-fat Dry Milk, Commercial Protein-Free Blocker, 1% PVA)
Workflow Diagram:
Caption: Experimental workflow for optimizing blocking agents.
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with your fucosylated antigen at a predetermined optimal concentration. Incubate as required, then wash the plate three times with Wash Buffer.
-
Blocking:
-
Prepare solutions of each blocking agent to be tested.
-
Add 200 µL of a different blocking solution to replicate wells (e.g., 4-8 wells per blocker).
-
Include a set of "no antigen" control wells for each blocking agent to measure the background.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Lectin Incubation: Add your biotinylated fucose-specific lectin at its optimal working concentration to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP diluted in the corresponding blocking buffer. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis:
-
Calculate the average signal for the antigen-coated wells for each blocking agent.
-
Calculate the average background from the "no antigen" wells for each blocking agent.
-
Determine the signal-to-noise ratio (Signal / Background) for each blocker. The blocking agent that yields the highest ratio is the most optimal for your assay.
-
References
- 1. labcluster.com [labcluster.com]
- 2. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 3. researchgate.net [researchgate.net]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. web.mit.edu [web.mit.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. assaygenie.com [assaygenie.com]
Technical Support Center: Efficient alpha-L-Fucopyranose Labeling
Welcome to the technical support center for alpha-L-fucopyranose labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the labeling of this compound and its derivatives.
Issue 1: Low or No Detectable Labeling Signal
-
Question: I have performed the labeling reaction, but I am detecting a very weak or no signal from my labeled glycoproteins. What are the possible causes and solutions?
-
Answer: Low or absent signal is a common issue with several potential causes:
-
Inefficient Metabolic Incorporation: The fucose analog you are using may not be efficiently processed by the cell's fucose salvage pathway.[1][2] Some fucose analogs are poor substrates for the enzymes fucose kinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT).[1]
-
Troubleshooting:
-
Increase Incubation Time/Concentration: Try increasing the incubation time (e.g., 1-3 days) or the concentration of the fucose analog.[3]
-
Use a Different Analog: Consider using a different fucose analog that is known to be more efficiently metabolized, such as 6-alkynyl-fucose (B605009) (6-Alk-Fuc) over 7-alkynyl-fucose (7-Alk-Fuc) in some cell lines.[2]
-
Bypass the Salvage Pathway: Use a GDP-fucose analog (e.g., GDP-FucAz or GDP-Fucose-Cy5) to directly provide the substrate for fucosyltransferases, bypassing the need for metabolic activation.[1][4]
-
-
-
Poor Enzyme Kinetics: The fucosyltransferase (FUT) used for enzymatic labeling may have slow kinetics.[5]
-
Troubleshooting:
-
Optimize Reaction Conditions: Ensure optimal pH, temperature (typically 37°C), and cofactor concentrations (e.g., MnCl2).[4][6]
-
Increase Enzyme Concentration/Incubation Time: While longer incubation may not always lead to significant increases, it can be tested.[6] A higher enzyme concentration may also improve results.
-
-
-
Pre-existing Fucosylation: High levels of endogenous fucosylation can compete with the labeled fucose analog, reducing its incorporation.
-
Issues with "Click" Chemistry Reaction (for metabolic labeling): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) may be inefficient.
-
Troubleshooting:
-
Fresh Reagents: Ensure that reagents like the copper catalyst (for CuAAC), reducing agents (e.g., ascorbic acid), and ligands (e.g., TBTA) are fresh and not oxidized.[4]
-
Optimize Reaction Cocktail: Prepare the reaction cocktail fresh and use it within 15 minutes of preparation.[3] Protect the reaction from light.[3]
-
-
-
Fluorophore Quenching: A high degree of labeling can sometimes lead to self-quenching of the fluorescent dye, resulting in a lower-than-expected signal.[8]
-
Troubleshooting:
-
Optimize Labeling Ratio: Reduce the molar ratio of the fluorescent label to your molecule.[8]
-
-
-
Issue 2: High Background or Non-Specific Labeling
-
Question: My negative controls are showing a signal, or I am observing high background fluorescence across my sample. How can I reduce non-specific labeling?
-
Answer: High background can obscure your specific signal and is often due to the following:
-
Inadequate Washing: Insufficient washing after the labeling and detection steps can leave behind unbound fluorescent probes or reagents.
-
Hydrophobic Interactions: Some fluorescent dyes can non-specifically bind to proteins and other cellular components through hydrophobic interactions.
-
Troubleshooting:
-
Use a Different Fluorophore: Consider a more hydrophilic dye if non-specific binding is suspected.
-
Include Blocking Agents: For imaging applications, use a blocking buffer (e.g., BSA) to reduce non-specific binding.
-
-
-
Precipitation of Labeled Molecule: The labeled molecule may precipitate, leading to aggregates that can cause non-specific signals.[8]
-
Troubleshooting:
-
Lower Labeling Ratio: Excessive labeling can alter the solubility of your protein. Reduce the molar ratio of the label to the target molecule.[8]
-
-
-
Issue 3: Cell Toxicity or Altered Biology
-
Question: I've noticed that the cells I am labeling are showing signs of toxicity or are not behaving as expected. Could the labeling process be the cause?
-
Answer: Yes, certain fucose analogs and labeling reagents can be toxic to cells.
-
Toxicity of Fucose Analogs: Some fucose analogs, like FucAz, have been reported to be toxic to mammalian cells in culture.[1]
-
Troubleshooting:
-
Titrate Analog Concentration: Determine the lowest effective concentration of the fucose analog that still provides a detectable signal.
-
Switch to a Less Toxic Analog: Test different fucose analogs to find one that is better tolerated by your cell type.
-
Limit Incubation Time: Reduce the duration of exposure to the fucose analog.
-
-
-
Toxicity of "Click" Chemistry Reagents: The copper catalyst used in CuAAC can be toxic to cells.
-
Troubleshooting:
-
Use Copper-Free Click Chemistry: Employ strain-promoted alkyne-azide cycloaddition (SPAAC) which uses cyclooctyne (B158145) probes (e.g., DIFO) and does not require a copper catalyst.[1]
-
Use a Biocompatible Copper Source and Ligand: If using CuAAC, ensure you are using a protocol optimized for live cells, which often involves specific copper sources and chelating ligands to minimize toxicity.
-
-
-
Data Summary: Comparison of Fucosylation Labeling Methods
The following table summarizes the key characteristics of different this compound labeling methods to aid in selecting the most appropriate technique for your research.[4]
| Feature | Metabolic Labeling with Click Chemistry | Enzymatic Labeling | Lectin-Affinity Analysis |
| Principle | Incorporation of a modified fucose analog into glycans, followed by fluorescent tagging via click chemistry.[4][9] | In vitro transfer of a fluorescently-labeled fucose to glycans by a fucosyltransferase.[4] | Detection and quantification of fucosylated glycoproteins using fucose-binding lectins.[4][10] |
| Primary Application | Visualization and tracking of fucosylated glycans in live cells and organisms.[4] | Specific labeling of glycoproteins in vitro or on the cell surface.[5] | Enrichment and quantification of fucosylated proteins from a complex mixture.[10] |
| Advantages | - Allows for dynamic imaging in living systems.[9]- Can be used for proteomic analysis.[3] | - High specificity for the target glycan. - Fucosyltransferases have fast kinetics.[5] | - Relatively simple and fast.- Can be used for quantitative analysis.[10] |
| Disadvantages | - Potential for cytotoxicity of fucose analogs and click reagents.[1]- Labeling efficiency can be cell-type dependent.[2] | - Requires purified enzymes and acceptor substrates.- Not suitable for intracellular labeling in live cells. | - Does not provide information on the specific site of fucosylation.- Binding can be influenced by other parts of the glycan structure. |
Experimental Protocols & Workflows
Protocol 1: Enzymatic Labeling of Glycoproteins with Fluorescent GDP-Fucose
This protocol describes the direct labeling of a purified glycoprotein (B1211001) using a recombinant fucosyltransferase and a fluorescently labeled GDP-fucose.[4][6]
Materials:
-
Purified acceptor glycoprotein (1-5 µg)
-
Recombinant fucosyltransferase (e.g., FUT8) (0.2 µg)
-
Fluorescently labeled GDP-fucose (e.g., GDP-Fucose-Cy5) (0.2 nmol)
-
Reaction Buffer (25 mM Tris, pH 7.5, 10 mM MnCl₂)
-
4X Laemmli sample buffer
-
SDS-PAGE reagents
-
Fluorescent gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the acceptor glycoprotein, recombinant fucosyltransferase, and fluorescently labeled GDP-fucose in the reaction buffer to a final volume of 30-50 µL.[4][6]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 4 hours.[4][6]
-
Quenching: Stop the reaction by adding 4X Laemmli sample buffer and heating at 95°C for 5 minutes.[4]
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled glycoprotein using a fluorescent gel scanner with the appropriate lasers and filters for the chosen fluorophore.[4]
-
Protocol 2: Metabolic Labeling of Cellular Glycoproteins with FucAz and Click Chemistry
This protocol outlines the labeling of fucosylated glycoproteins in cultured cells using an azide-modified fucose analog (FucAz) followed by a click reaction with an alkyne-containing fluorescent dye.[3]
Materials:
-
Cultured adherent or suspension cells
-
FucAz Labeling Solution
-
Fixative Solution
-
Permeabilization Buffer
-
Wash Buffer
-
Reaction Cocktail (containing an alkyne-fluorophore, copper catalyst, and ligand)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Seed cells at the desired density in a suitable culture vessel.
-
Metabolic Labeling: Add the FucAz Labeling Solution to the cell culture medium and incubate for 1-3 days at 37°C.[3]
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells.
-
Add Fixative Solution and incubate for 15 minutes at room temperature.
-
Wash the cells and then add Permeabilization Buffer for 10 minutes.[3]
-
-
Click Reaction:
-
Prepare the Reaction Cocktail fresh.
-
Add the Reaction Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[3]
-
-
Washing: Wash the cells multiple times with Wash Buffer.[3]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for the chosen fluorophore.[3]
Visualizations
Experimental Workflow: Enzymatic Labeling
Caption: Workflow for the enzymatic labeling of glycoproteins.
Troubleshooting Logic: Low Labeling Signal
Caption: Troubleshooting guide for low signal in fucose labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Fucose (FucAz) Modified Glycoprotein Assay Kit (ab241020) is not available | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 6. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fucosylated Glycan Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry-based analysis of fucosylated glycans.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the fragmentation analysis of fucosylated glycans.
Question: Why am I primarily observing neutral loss of fucose in my CID/HCD spectra, with little other fragmentation information?
Answer:
This is a common challenge due to the lability of the fucose residue. The energy used in Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) can easily break the glycosidic bond holding the fucose, leading to a dominant neutral loss of 146 Da.[1][2]
Troubleshooting Steps:
-
Optimize Collision Energy: Lower the collision energy. Using a stepped or ramped collision energy can help find a sweet spot that allows for fragmentation of the glycan backbone without excessive fucose loss. Softer fragmentation at lower energy can produce informative Y-ions carrying the peptide backbone, which can be used for quantification.[3]
-
Switch Fragmentation Method:
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that tends to cleave the peptide backbone while leaving labile modifications like fucosylation intact.[4][5] This is particularly useful for identifying the site of glycosylation.[4][6][7] Combining HCD and ETD (AHEF) can provide complementary data, with HCD identifying the glycopeptide and ETD pinpointing the attachment site.[6][7]
-
Ultraviolet Photodissociation (UVPD): This technique can generate both glycosidic and cross-ring cleavages, providing more detailed structural information compared to CID.[8]
-
-
Derivatization: Permethylation of the glycan can increase its stability and may reduce fucose migration and neutral loss, although it adds an extra sample preparation step.[9]
Question: My MS/MS spectra are ambiguous. How can I distinguish between core fucosylation and antenna fucosylation?
Answer:
Distinguishing between fucose linkage isomers, such as core (α1,6-linked to the core GlcNAc) and antenna (outer arm) fucosylation, is a significant challenge because they are isobaric.[1][10]
Troubleshooting Strategies:
-
Low-Energy HCD and Ion Ratios: In low-energy HCD spectra, the relative intensity of specific fragment ions can be informative. A ratio of the Y1 ion with fucose (Y1F) to the Y1 ion (Y1F/Y1) greater than 0.1 is indicative of core fucosylation.[11]
-
Enzymatic Digestion: Using specific enzymes can help differentiate isomers.
-
Ion Mobility Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge. This technique can often separate isomeric glycans, including those with different fucose positions, before they enter the mass spectrometer for fragmentation.[14][15]
-
Negative Ion Mode CID: Negative ion CID can provide specific fragment ions that are informative about the location of fucose residues on different antennae.[14][15]
Question: I am observing fragment ions that suggest fucose is attached to a monosaccharide where it shouldn't be. What could be the cause?
Answer:
This phenomenon is likely due to fucose migration , an intramolecular rearrangement that can occur during CID.[9][16][17][18] The protonation of the glycan can make the fucose residue mobile, leading it to transfer to other parts of the glycan during the fragmentation process. This can result in misleading fragment ions and an incorrect structural assignment.[9][16]
Mitigation Strategies:
-
Use Sodiated Adducts: Analyzing sodiated [M+Na]+ ions instead of protonated [M+H]+ ions can significantly reduce fucose migration. The sodium ion tends to localize at a specific site, reducing the mobility of the fucose residue.[9]
-
Lower Collision Energy: As with neutral loss, using lower collision energies can minimize the internal energy of the ion and reduce the likelihood of rearrangements.[3]
-
Alternative Fragmentation: ETD and other electron-based dissociation methods are less prone to inducing such rearrangements.[4]
-
Permethylation: This derivatization technique appears to completely prevent fucose migration.[9]
Frequently Asked Questions (FAQs)
What are the most common fragmentation techniques for analyzing fucosylated glycans, and what are their pros and cons?
| Fragmentation Method | Pros | Cons |
| Collision-Induced Dissociation (CID) | Widely available; good for generating oxonium and B/Y ions for glycan composition.[17] | Prone to extensive neutral loss of fucose; can induce fucose migration, leading to ambiguous spectra.[1][2][9] |
| Higher-Energy Collisional Dissociation (HCD) | Generates diagnostic oxonium ions and allows for the determination of core-fucosylated glycopeptides.[6] Can be tuned to produce linkage-specific Y-ions.[3] | Still susceptible to fucose loss, although sometimes less so than CID.[19] |
| Electron Transfer Dissociation (ETD) | Preserves labile modifications like fucosylation.[4][5] Fragments the peptide backbone, allowing for unambiguous glycosylation site assignment.[4][6][7] | Can have lower fragmentation efficiency for glycopeptides with low charge states.[19] Provides limited information on the glycan structure itself.[4] |
| Electron Capture Dissociation (ECD) | Similar to ETD, preserves labile groups and fragments the peptide backbone. Generates abundant cross-ring fragments for linkage analysis.[20] | Requires multiply charged precursor ions. |
| Ultraviolet Photodissociation (UVPD) | Generates a wider variety of fragments, including cross-ring cleavages, for more detailed structural elucidation.[8] | Less commonly available on all mass spectrometers. |
How can I improve the overall quality of my fucosylated glycan MS data?
-
Sample Preparation: Ensure efficient release of N-glycans using PNGase F and subsequent purification to remove detergents and salts that can interfere with ionization.[21][22]
-
Derivatization: Consider permethylation to stabilize the glycans, improve ionization efficiency, and prevent fucose migration.[9]
-
Chromatography: Use a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), to separate glycan isomers before they enter the mass spectrometer.[23]
-
Instrumentation: Utilize a high-resolution mass spectrometer to accurately determine the mass of precursor and fragment ions.[23]
What are characteristic oxonium ions for fucosylated glycans?
While not exclusively indicative of fucosylation, the presence of certain oxonium ions in conjunction with the precursor mass can suggest a fucosylated glycan. For example, an ion at m/z 512.2 can be monitored to help confirm outer arm fucosylation.[3]
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol outlines the steps for the enzymatic release of N-glycans from a glycoprotein (B1211001) sample for subsequent MS analysis.[22]
-
Reduction and Alkylation:
-
Lyophilize 20-500 µg of the glycoprotein sample.
-
Resuspend the sample in 0.5 mL of 2 mg/mL Dithiothreitol (DTT) in 0.6 M TRIS buffer (pH 8.5) and incubate at 50°C for 1 hour.
-
Add 0.5 mL of 12 mg/mL iodoacetamide (B48618) (IAA) in 0.6 M TRIS buffer (pH 8.5) and incubate in the dark at room temperature for 1 hour.
-
Dialyze the sample against 50 mM ammonium (B1175870) bicarbonate for 16-24 hours.
-
Lyophilize the dialyzed sample.
-
-
Proteolytic Digestion:
-
Resuspend the dried sample in 0.5 mL of 50 µg/mL TPCK-treated trypsin in 50 mM ammonium bicarbonate.
-
Incubate overnight (12-16 hours) at 37°C.
-
Stop the reaction by adding 2 drops of 5% acetic acid.
-
-
Peptide Purification (Optional but Recommended):
-
Condition a C18 Sep-Pak column.
-
Load the digested sample, wash with 5% acetic acid, and elute peptides with increasing concentrations of 1-propanol (B7761284) (20%, 40%, 100%).
-
Pool the eluted fractions and lyophilize.
-
-
N-Glycan Release:
-
Resuspend the dried peptides in 200 µL of 50 mM ammonium bicarbonate.
-
Add 2 µL of PNGase F and incubate at 37°C for 4 hours.
-
Add another 3 µL of PNGase F and incubate overnight (12-16 hours) at 37°C.
-
Stop the reaction with 2 drops of 5% acetic acid.
-
-
Glycan Purification:
-
Condition a C18 Sep-Pak column.
-
Load the PNGase F-digested sample.
-
Collect the flow-through and wash with 5% acetic acid.
-
Pool the flow-through and wash fractions and lyophilize. The sample is now ready for MS analysis.
-
Visualizations
Caption: Workflow for N-glycan release and analysis.
Caption: Troubleshooting logic for fucosylated glycan MS/MS.
References
- 1. Dissecting the Dissociation Patterns of Fucosylated Glycopeptides Undergoing CID: A Case Study in Improving Automated Glycopeptide Analysis Scoring Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neutral loss [matrixscience.com]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Improvement of core-fucosylated glycoproteome coverage via alternating HCD and ETD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of core-fucosylated glycoproteome coverage via alternating HCD and ETD fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MS-Based Glycomics and Glycoproteomics Methods Enabling Isomeric Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural Studies of Fucosylated N-Glycans by Ion Mobility Mass Spectrometry and Collision-Induced Fragmentation of Negative Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimal Dissociation Methods Differ for N- and O-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electron Activated Dissociation (ExD) of Glycans | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
- 21. benchchem.com [benchchem.com]
- 22. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 23. aspariaglycomics.com [aspariaglycomics.com]
Technical Support Center: Optimization of Fucosyltransferase Activity In Vitro
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize fucosyltransferase (FUT) activity in their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro fucosylation experiments.
Q1: I am observing low or no fucosyltransferase activity. What are the potential causes?
Low or no enzymatic activity is a frequent issue. The problem can typically be traced back to one of four areas: the enzyme itself, the substrates, the reaction buffer conditions, or the assay method. A systematic evaluation of each component is the most effective troubleshooting approach.
Q2: How can I determine if my fucosyltransferase enzyme is active?
Enzyme integrity is critical. Ensure proper storage and handling, avoiding multiple freeze-thaw cycles. If enzyme quality is suspected, verify its activity using a known positive control substrate and optimal reaction conditions. The expression system and purification method can also impact the enzyme's folded state and activity. For example, soluble catalytic domains of human FUT8 have been successfully expressed as secreted fusion proteins in HEK293 cells for biochemical characterization.[1]
Q3: What are common problems related to the donor and acceptor substrates?
-
Donor Substrate (GDP-Fucose): The stability of GDP-fucose is crucial. It can be hydrolyzed, especially in the presence of certain divalent cations like Mn2+ at high concentrations.[2] Always prepare fresh solutions and store them appropriately.
-
Acceptor Substrate: The purity, concentration, and solubility of the acceptor substrate must be verified. Fucosyltransferases exhibit high specificity for their acceptor substrates.[3] For instance, FUT8 requires a full GlcNAc-β1,2-Man-α1,3-Man- arm for high-affinity recognition.[1] Ensure you are using the correct acceptor for your specific FUT. Some FUTs, like FUT3, FUT5, and FUT6, are known to be sensitive to alkylating reagents.[4]
Q4: My reaction buffer composition might be suboptimal. What are the key parameters to optimize?
Buffer conditions significantly impact enzyme activity. The most critical factors to optimize are pH, temperature, and the presence of divalent cations.
-
pH and Temperature: Each fucosyltransferase has an optimal pH and temperature range. For example, the α1,2-fucosyltransferase from Helicobacter pylori has an optimal pH of 5.0, while being active in a range from 4.0 to 8.0.[2] It is recommended to perform a pH and temperature matrix experiment to find the ideal conditions for your specific enzyme.[5][6]
-
Divalent Cations: Many fucosyltransferases require divalent cations for optimal activity, with Manganese (Mn2+) often being a strong enhancer.[2] However, the optimal concentration is critical, as high concentrations (>10 mM) can be inhibitory.[2] Other cations like Ca2+, Co2+, and Mg2+ can also serve as cofactors for some FUTs.[7] It's important to note that some FUTs are active in the absence of divalent cations but their activity is boosted by their addition.[2]
Q5: Could my assay method be the source of the problem?
The choice of assay can influence the results. Ensure your detection method is sensitive enough and that the reaction is proceeding in the linear range. For example, HPLC-based assays provide a direct measurement of product formation, while continuous enzyme-coupled spectrophotometric assays measure the production of GDP.[8] If using a kit, such as an ELISA kit, ensure all reagents are prepared and stored correctly and that incubation times are followed precisely.[9]
Troubleshooting Workflow: Low or No Fucosyltransferase Activity
The following diagram outlines a logical workflow for troubleshooting common issues with in vitro fucosyltransferase assays.
Caption: A workflow for troubleshooting low fucosyltransferase activity.
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Select Fucosyltransferases
| Enzyme Type | Optimal pH | Optimal Temperature (°C) | Source Organism | Notes |
| α1,2-Fucosyltransferase | 5.0 | N/A | Helicobacter pylori | Active over a pH range of 4.0 to 8.0.[2] |
| Fructosyltransferase | 6.0 | 60 | Aspergillus aculeatus | - |
| Invertase (Transfructosylating) | 5.0 | 50 | Aspergillus carbonarius | Optimized using a central composite rotatable design.[5] |
| α-L-fucosidase | 5.5 | 42 | Bifidobacterium castoris | Active in a pH range of 3.0-8.0 and temperatures of 24-42°C.[10] |
Table 2: Effect of Divalent Cations on Fucosyltransferase Activity
| Cation | Concentration | Effect on Activity | Enzyme Example(s) |
| Mn2+ | 5-10 mM | Strong activation (e.g., 6-fold).[2] Concentrations >10 mM can be inhibitory.[2] Km determined to be 6.1 mM for FucT V.[7] | SFT3, FucT V |
| Ca2+ | 20 mM | Can enhance activity, serves as an alternative cofactor.[2][7] | SFT3, FucT V |
| Co2+ | 20 mM | Can enhance activity, serves as an alternative cofactor.[2][7] | SFT3, FucT V |
| Mg2+ | 20 mM | Can enhance activity, serves as an alternative cofactor.[2][7] | SFT3, FucT V |
| Zn2+ | 20 mM | Generally inhibitory. | SFT3 |
| Cu2+ | 20 mM | Generally inhibitory. | SFT3 |
| EDTA | 10 mM | Inhibitory, as it chelates divalent cations necessary for activity.[11] | NodZ |
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This method directly measures the formation of a fucosylated product and is suitable for detailed kinetic analysis.[8]
Materials:
-
Purified or recombinant fucosyltransferase.
-
Donor Substrate: GDP-fucose.
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine).[8]
-
Reaction Buffer: e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2.[8]
-
Quenching Solution: e.g., 0.1 M EDTA.[8]
-
HPLC System with a C18 column and a fluorescence or UV detector.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose (e.g., 0.08 mM), and varying concentrations of the acceptor substrate.[8][12]
-
Enzyme Preparation: If using cell extracts, solubilize cells in a buffer like 20 mM HEPES (pH 7.4) with 0.1% Triton X-100, sonicate, and centrifuge to collect the supernatant as the enzyme source.[13]
-
Initiation: Start the reaction by adding the fucosyltransferase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains within the linear range.[8][13][14]
-
Quenching: Stop the reaction by adding the quenching solution (e.g., EDTA).[8] For some protocols, centrifugation at high speed (e.g., 20,000 x g) is used to pellet protein before analysis.[13]
-
HPLC Analysis: Inject an aliquot of the supernatant/reaction mixture into the HPLC system to separate the fucosylated product from the substrates.[13]
-
Quantification: Determine the amount of product formed by integrating the corresponding peak area and comparing it to a standard curve.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations to determine kinetic parameters like Km and Vmax.
Protocol 2: Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of GDP, a reaction product, and is ideal for high-throughput screening.[8]
Materials:
-
Purified or recombinant fucosyltransferase.
-
Donor Substrate: GDP-fucose.
-
Acceptor Substrate of interest.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).[8]
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.[8]
-
Reaction Buffer: A buffer suitable for all enzymes, e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl.[8]
-
UV-visible spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.
-
Background Reading: Add the fucosyltransferase or GDP-fucose and monitor the absorbance at 340 nm to check for any background, fucosyltransferase-independent NADH oxidation.[8]
-
Initiation: Start the main reaction by adding the final component (GDP-fucose or fucosyltransferase) to the complete reaction mixture.
-
Monitor Absorbance: Continuously record the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH to NAD+.
-
Calculate Velocity: Convert the rate of absorbance change (ΔAbs/min) to the rate of GDP production using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Data Analysis: Determine kinetic parameters by measuring initial velocities at varying concentrations of one substrate while keeping the other constant.
Experimental Workflow Diagram
This diagram illustrates the general workflow for conducting an in vitro fucosyltransferase activity assay.
References
- 1. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of α-L-Fucose in Biological Fluids
Welcome to the technical support center for the analysis of alpha-L-fucose in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying α-L-fucose in biological samples?
A1: The primary methods for the quantification of α-L-fucose in biological fluids such as serum and urine include enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different research needs. Enzymatic assays are rapid and simple, making them suitable for high-throughput screening.[1][2][3][4][5] HPLC and GC-MS provide higher sensitivity and specificity, allowing for the simultaneous analysis of multiple monosaccharides.[6][7]
Q2: What are the key challenges in analyzing α-L-fucose?
A2: Key challenges include:
-
Low concentrations: Fucose can be present at low levels in biological fluids, requiring sensitive analytical methods.
-
Matrix effects: Biological samples are complex matrices containing proteins, salts, and other metabolites that can interfere with the analysis, particularly in LC-MS.[8][9][10][11]
-
Isomeric sugars: Distinguishing fucose from other isomeric monosaccharides can be challenging and requires high-resolution separation techniques.[12]
-
Derivatization: For GC-MS and some HPLC methods, a chemical derivatization step is necessary to make the sugar volatile and improve chromatographic separation and detection. This step can be a source of variability and error.[13][14][15]
-
Hydrolysis of fucosylated glycoconjugates: To measure total fucose (both free and protein-bound), a hydrolysis step is required to release fucose from glycoproteins and glycolipids. Incomplete hydrolysis can lead to underestimation.
Q3: How should I prepare my serum or urine samples for fucose analysis?
A3: Sample preparation depends on the chosen analytical method.
-
For enzymatic assays: Deproteinization is often necessary. This can be achieved by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation. The pH of the supernatant should then be adjusted to approximately 8.0 with 1 M KOH.[1] For some biological fluids with low protein content, direct analysis after appropriate dilution may be possible.[1]
-
For HPLC and GC-MS: In addition to deproteinization, a hydrolysis step (e.g., using trifluoroacetic acid) is required to release fucose from glycoconjugates.[14] This is followed by a drying or lyophilization step before derivatization.[13]
Q4: What is derivatization and why is it necessary for GC-MS analysis of fucose?
A4: Derivatization is a chemical reaction that modifies the analyte to make it suitable for analysis by a particular method. Sugars like fucose are non-volatile and highly polar, which makes them unsuitable for direct analysis by GC-MS.[14] Derivatization, typically through trimethylsilylation (TMS) or acetylation, converts the polar hydroxyl groups into less polar and more volatile ether or ester groups, allowing the sugar to be vaporized and separated on a GC column.[13][14][15]
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal (low absorbance reading) | 1. Inactive enzyme (improper storage).2. Incorrect wavelength setting on the spectrophotometer.3. Fucose concentration in the sample is below the detection limit.4. Incorrect pH of the reaction buffer. | 1. Ensure enzymes are stored at the recommended temperature and check the expiration date.2. Verify the spectrophotometer is set to 340 nm for NADPH detection.[1]3. Concentrate the sample or use a larger sample volume in the assay.[1]4. Prepare fresh buffer and ensure the pH is optimal for the enzyme (typically around 8.0).[1] |
| High background signal (high initial absorbance) | 1. Contaminated reagents or samples.2. Presence of interfering substances that absorb at 340 nm. | 1. Use high-purity water and fresh reagents.2. Perform a sample blank measurement (without the enzyme) and subtract it from the sample reading. To check for interference, you can spike a known amount of fucose into the sample after the initial reaction is complete; a significant increase in absorbance should be observed.[1] |
| Reaction does not reach completion (absorbance keeps increasing) | 1. Presence of enzyme inhibitors in the sample.2. Sub-optimal reaction temperature. | 1. Dilute the sample to reduce the concentration of inhibitors.2. Ensure the reaction is carried out at the recommended temperature (e.g., 37°C).[1] |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing | 1. Interaction of the analyte with active sites on the column (silanols).2. Column overload.3. Incompatible sample solvent with the mobile phase. | 1. Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.[16]2. Reduce the injection volume or dilute the sample.[17]3. Dissolve the sample in the mobile phase whenever possible.[17] |
| Variable retention times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump or detector. | 1. Use a column oven for stable temperature control.[18]2. Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase before use.[18]3. Purge the pump and flush the system to remove air bubbles.[17] |
| No or low peak intensity | 1. Detector issue (e.g., lamp off).2. Leak in the system.3. Sample degradation. | 1. Check the detector status and lamp performance.[17]2. Inspect all fittings for leaks.[18]3. Ensure proper sample storage and handling. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low product peak intensity | 1. Incomplete derivatization due to moisture in the sample or reagents.[13]2. Insufficient derivatization reagent.3. Degradation of the derivatized sample. | 1. Ensure the sample is completely dry (lyophilized) and use anhydrous solvents and reagents.[13]2. Use a sufficient excess of the derivatizing agent.[13]3. Analyze the sample immediately after derivatization or store it under appropriate conditions (e.g., low temperature, inert atmosphere). |
| Multiple peaks for fucose | 1. Formation of different anomers (α and β) or ring forms (pyranose and furanose) during derivatization. | 1. This is a common phenomenon with TMS derivatization. Optimize the derivatization conditions (time and temperature) to favor the formation of a single, stable derivative. Alternatively, use a method like alditol acetate (B1210297) derivatization which produces a single peak per sugar.[14] |
| Baseline instability or drift | 1. Column bleed.2. Contamination in the injector, column, or detector.3. Leak in the system. | 1. Condition the column at a high temperature. If bleeding persists, the column may need to be replaced.[18]2. Clean the injector liner and detector. Bake out the column to remove contaminants.[18]3. Perform a leak check, especially around the septum and column fittings. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different analytical methods for fucose quantification.
| Parameter | Enzymatic Assay | HPLC with UV/Fluorescence Detection | GC-MS |
| Linearity | Up to 3.0 mmol/L[19] | R² > 0.998[6] | R² > 0.99[20] |
| Limit of Detection (LOD) | - | 2.04 µg/mL[6] | 0.6–2.7 µg/mL[20] |
| Limit of Quantification (LOQ) | - | 6.19 µg/mL[6] | 3.1–13.3 µg/mL[20] |
| Accuracy/Recovery | 90-104%[19] | 94.0-95.6%[6] | - |
| Precision (%RSD) | Intra-assay: < 4.2%Inter-assay: < 7.8%[19] | 0.94%[6] | - |
Note: The values presented are indicative and may vary depending on the specific protocol, instrumentation, and sample matrix.
Experimental Protocols
Enzymatic Assay for Free L-Fucose in Urine
This protocol is based on the principle of L-fucose oxidation by L-fucose dehydrogenase, leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.[1]
Materials:
-
L-Fucose Assay Kit (containing buffer, NADP+, L-fucose dehydrogenase, and L-fucose standard)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Urine sample
-
1 M Perchloric acid and 1 M KOH for deproteinization (if necessary)
Procedure:
-
Sample Preparation:
-
If the urine sample has high protein content, deproteinize by adding an equal volume of ice-cold 1 M perchloric acid.
-
Mix and centrifuge at 1,500 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube and adjust the pH to ~8.0 with 1 M KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Dilute the final supernatant to a concentration within the assay's linear range (5-1000 mg/L).[1]
-
-
Assay Procedure (Manual):
-
Pipette the following into a cuvette:
-
2.00 mL distilled water
-
0.20 mL Buffer solution
-
0.20 mL NADP+ solution
-
0.10 mL sample solution
-
-
Mix and read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 0.05 mL of L-fucose dehydrogenase suspension.
-
Mix and incubate at 37°C.
-
Read the final absorbance (A2) after approximately 10 minutes, or until the reaction is complete.[1]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) = A2 - A1.
-
Determine the concentration of L-fucose in the sample using a standard curve or a single point standard as described in the kit's manual.
-
HPLC Analysis of Fucose with Pre-column Derivatization
This method involves the derivatization of fucose with a fluorescent label, followed by reversed-phase HPLC separation and fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column
-
Derivatization reagent (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP)
-
Acetonitrile (B52724), water (HPLC grade)
-
Phosphate (B84403) buffer
-
Fucose standard
-
Biological sample (serum, urine)
Procedure:
-
Hydrolysis:
-
To 100 µL of serum, add an equal volume of 4 M trifluoroacetic acid (TFA).
-
Heat at 100°C for 4 hours to release monosaccharides.
-
Cool the sample and centrifuge to remove precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Reconstitute the dried sample in 20 µL of 0.3 M NaOH.
-
Add 20 µL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.
-
Add 200 µL of water and extract three times with 200 µL of chloroform (B151607) to remove excess PMP.
-
The aqueous layer containing the PMP-labeled sugars is collected for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 82:18 v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence detector (Excitation/Emission wavelengths will depend on the fluorescent label used). For PMP, UV detection at 250 nm can be used.[6]
-
Injection Volume: 20 µL
-
GC-MS Analysis of Fucose using Trimethylsilyl (B98337) (TMS) Derivatization
This protocol describes the analysis of fucose after hydrolysis and derivatization to form volatile trimethylsilyl ethers.
Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5)
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (B92270)
-
Internal standard (e.g., sorbitol)
-
Biological sample (serum, plasma)
Procedure:
-
Hydrolysis and Drying:
-
Perform acid hydrolysis as described in the HPLC protocol.
-
After hydrolysis, completely dry the sample. This step is critical as moisture will interfere with the derivatization reaction.[13]
-
-
Derivatization:
-
To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Add the internal standard.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[20]
-
-
GC-MS Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-600
-
-
Visualizations
General Workflow for Fucose Analysis in Biological Fluids
Caption: General experimental workflow for α-L-fucose analysis.
Troubleshooting Logic for Low/No Signal in GC-MS Analysis
Caption: Troubleshooting decision tree for GC-MS signal issues.
GDP-Fucose Biosynthesis Pathway
Caption: Simplified diagram of GDP-L-fucose biosynthesis pathways.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Enzymic determination of urinary free L-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, simple enzymatic assay of free L-fucose in serum and urine, and its use as a marker for cancer, cirrhosis, and gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 5. L-Fucose Assay Kit | Nutritional Analysis [neogen.com]
- 6. e-jkfn.org [e-jkfn.org]
- 7. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of alpha-L-Fucopyranose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis, storage, and experimental use of alpha-L-fucopyranose derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by pH, temperature, the nature of protecting groups, and the presence of enzymes. The glycosidic bond is particularly susceptible to acid-catalyzed hydrolysis.[1][2]
Q2: My this compound derivative appears to be degrading during storage. What are the optimal storage conditions?
A2: For long-term stability, it is recommended to store this compound derivatives as a lyophilized powder at -20°C or -80°C in a desiccated environment.[3][4] If in solution, use a buffered solution at a neutral or slightly basic pH and store at low temperatures. Avoid acidic conditions and repeated freeze-thaw cycles.
Q3: I am observing low yields in my fucosylation reaction. Could this be a stability issue with my fucosyl donor?
A3: Yes, low yields can be due to the decomposition of the fucosyl donor under the reaction conditions. This can be caused by overly harsh acidic activators or high temperatures.[1] Consider using a milder activator or lowering the reaction temperature.
Q4: How do protecting groups influence the stability of the fucosidic bond?
A4: Protecting groups have a significant impact on the stability of the fucosidic bond. Ether-type protecting groups, such as benzyl (B1604629) (Bn) ethers, can make the fucosidic bond highly sensitive to acid. In contrast, acyl-type protecting groups, like acetyl (Ac) or benzoyl (Bz) groups, are generally more stable to acidic conditions used during synthesis and deprotection.[5][6] A combination of 4-methylbenzyl and levulinoyl groups has been shown to offer optimal protection for the fucosidic bond during glycopeptide synthesis.[2]
Q5: Can I lyophilize my this compound derivative to improve its stability?
A5: Lyophilization (freeze-drying) is an excellent strategy to enhance the long-term storage stability of many glycosides by removing water, which is a reactant in hydrolysis.[7][8] It is crucial to use appropriate cryoprotectants, such as trehalose, to protect the molecule during the freezing and drying process.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Synthesis of this compound Derivatives
This guide addresses common problems encountered during the chemical or enzymatic synthesis of this compound derivatives.
Issue 1: Incomplete or Low-Yield Fucosylation Reaction
-
Question: My fucosylation reaction is not going to completion, and I observe a significant amount of unreacted starting material. What should I do?
-
Answer:
-
Verify Reagent Quality: Ensure all reagents, especially the fucosyl donor, acceptor, and activator, are pure and anhydrous. Moisture is a common inhibitor of glycosylation reactions.
-
Optimize Activator: If you are using a strong acidic activator, it may be degrading your donor or acceptor. Consider switching to a milder activator or using a lower concentration.
-
Adjust Temperature: Glycosylation reactions can be highly temperature-sensitive. If the reaction is slow, a slight increase in temperature might be necessary. Conversely, if degradation is observed, lowering the temperature is recommended.[10]
-
Check Donor Reactivity: The protecting groups on your fucosyl donor determine its reactivity ("armed" vs. "disarmed"). An "armed" donor (e.g., with benzyl ethers) is more reactive than a "disarmed" donor (e.g., with acetyl esters).[6] You may need to use a more reactive donor or a more potent activator for a less reactive acceptor.
-
Issue 2: Formation of Multiple Products (Lack of Stereoselectivity)
-
Question: My reaction is producing a mixture of α and β anomers, or other side products. How can I improve the stereoselectivity?
-
Answer:
-
Choice of Protecting Group: The protecting group at the C-2 position of the fucosyl donor plays a crucial role in stereoselectivity. A participating group (e.g., acetyl, benzoyl) will favor the formation of the 1,2-trans glycosidic bond. A non-participating group (e.g., benzyl ether) is often used for the synthesis of 1,2-cis glycosides, though this can sometimes lead to mixtures.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents often favor SN2-like reactions, which can lead to higher stereoselectivity.[10]
-
Temperature Control: Lowering the reaction temperature can often improve the stereoselectivity of glycosylation reactions.[10]
-
Issue 3: Degradation During Deprotection
-
Question: I am losing my fucosidic linkage during the final deprotection step, especially under acidic conditions. How can I prevent this?
-
Answer:
-
Protecting Group Strategy: As mentioned, ether-protected fucose derivatives are highly acid-labile. If acidic deprotection is required for other parts of your molecule (e.g., in peptide synthesis), consider using acid-stable protecting groups on the fucose moiety, such as acetyl groups.[6]
-
Orthogonal Deprotection: Employ an orthogonal protecting group strategy where the fucose protecting groups are removed under conditions that do not affect the rest of the molecule, and vice versa. For example, using levulinoyl esters which can be selectively removed with hydrazine.[6]
-
Milder Deprotection Conditions: Explore milder deprotection reagents or shorter reaction times.
-
Guide 2: Stability in Biological Experiments
This guide focuses on maintaining the stability and activity of this compound derivatives in cellular and enzymatic assays.
Issue 1: Low Signal in Metabolic Labeling Experiments
-
Question: I am using an azide- or alkyne-modified fucose analog for metabolic labeling, but I'm getting a weak or no signal. What could be the issue?
-
Answer:
-
Cellular Uptake and Metabolism: The efficiency of the fucose salvage pathway, which incorporates the analog, can be cell-type dependent.[11] Some analogs may be poor substrates for the enzymes in this pathway. Consider trying a different analog (e.g., if an azide-fucose is not working well, try an alkyne-fucose).
-
Analog Stability in Media: Check the stability of your fucose analog in the cell culture medium under incubation conditions (37°C, CO₂). Some derivatives may degrade over the course of a long incubation period. A shorter incubation time with a higher, non-toxic concentration might be beneficial.
-
Toxicity: High concentrations of fucose analogs can be toxic to cells, leading to reduced metabolic activity and poor incorporation. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[11]
-
Issue 2: Loss of Inhibitor Potency in Enzymatic Assays
-
Question: My fucosidase or fucosyltransferase inhibitor seems to lose its activity over the course of the experiment. Why might this be happening?
-
Answer:
-
pH and Temperature Stability: The stability of your inhibitor is likely dependent on the pH and temperature of your assay buffer. The optimal pH for enzyme activity may not be the optimal pH for your compound's stability.[12][13]
-
Solution Stability: Prepare fresh solutions of your inhibitor before each experiment. If you need to store solutions, flash-freeze aliquots and store them at -80°C. Avoid keeping solutions at room temperature or 4°C for extended periods.
-
Adsorption: Some compounds can adsorb to plasticware. Consider using low-adhesion microplates and pipette tips.
-
Data Presentation
Table 1: Comparative Stability of Fucosyl Donor Protecting Groups
This table summarizes the stability of common protecting groups used in fucosyl donors, which influences their reactivity and stability during synthesis.
| Protecting Group | Type | Conditions for Removal (Cleavage) | Conditions of Stability | Effect on Donor Reactivity | Reference(s) |
| Benzyl (Bn) | Ether | Catalytic Hydrogenation (e.g., H₂, Pd/C); Birch Reduction (Na, liq. NH₃) | Acidic, Basic, Oxidative conditions | Armed : Electron-donating, increases reactivity | [6] |
| Acetyl (Ac) | Ester | Mild basic conditions (e.g., NaOMe in MeOH); Hydrazine acetate (B1210297) | Acidic, Catalytic Hydrogenation | Disarmed : Electron-withdrawing, decreases reactivity | [6] |
| Benzoyl (Bz) | Ester | Basic conditions (stronger than for Acetyl) | Acidic, Catalytic Hydrogenation | Disarmed : Electron-withdrawing, decreases reactivity | [6] |
| Pivaloyl (Piv) | Ester | Stronger basic conditions than Acetyl (e.g., NaOMe, heat) | Acidic, Catalytic Hydrogenation | Disarmed : Electron-withdrawing, provides steric bulk | [6] |
| Levulinoyl (Lev) | Keto-ester | Hydrazine acetate in DCM/MeOH | Mild acidic and basic conditions | Disarmed : Electron-withdrawing | [2][6] |
| Silyl (e.g., TBDMS) | Ether | Fluoride ion (e.g., TBAF) | Basic, Catalytic Hydrogenation | Armed : Electron-donating, increases reactivity |
Table 2: Quantitative Data on Fucoside Hydrolysis
This table presents kinetic data for the acid-catalyzed hydrolysis of a fucosylated glycosaminoglycan, illustrating the relative lability of different linkages.
| Process | Substrate | Conditions | Kinetic Rate Constant (k) | Reference |
| Defucosylation (DF) | Fucosylated Glycosaminoglycan | Mild Acid (pH 2.0, 60°C) | 0.0223 h⁻¹ | [1][5] |
| Desulfation of Fucose (DS) | Fucosylated Glycosaminoglycan | Mild Acid (pH 2.0, 60°C) | 0.0041 h⁻¹ | [1][5] |
| Backbone Hydrolysis (DH) | Fucosylated Glycosaminoglycan | Mild Acid (pH 2.0, 60°C) | 0.0005 h⁻¹ | [1][5] |
Note: These values indicate that the fucosidic linkage is significantly more susceptible to acid hydrolysis than the sulfate (B86663) esters on the fucose branches and the glycosidic bonds in the polysaccharide backbone.
Experimental Protocols
Protocol 1: General Method for Evaluating the Stability of an this compound Derivative by HPLC
This protocol provides a framework for assessing the stability of a fucopyranose derivative under various pH and temperature conditions.
1. Materials and Equipment:
-
This compound derivative of interest
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Buffers of desired pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Temperature-controlled incubators or water baths
-
pH meter
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the fucopyranose derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Preparation of Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot of each test solution, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining test solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C). Protect the samples from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw aliquots from each incubated solution. Filter and analyze by HPLC.
-
HPLC Analysis:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid if compatible with your compound and MS detection).
-
Flow Rate: 1.0 mL/min
-
Detection: UV (if the derivative has a chromophore) or MS.
-
Quantification: Determine the concentration of the remaining fucopyranose derivative at each time point by measuring the peak area and comparing it to the T₀ sample.
-
3. Data Analysis:
-
Calculate the percentage of the derivative remaining at each time point relative to the T₀ concentration.
-
Plot the percentage remaining versus time for each condition (pH and temperature).
-
If applicable, calculate the degradation rate constant (k) and the half-life (t₁/₂) of the derivative under each condition.
Protocol 2: Metabolic Labeling of Cellular Glycans with a Fucose Analog
This protocol outlines a general procedure for incorporating an azide- or alkyne-modified fucose analog into cellular glycans for subsequent detection.
1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fucose analog (e.g., per-O-acetylated 6-azido-L-fucose or 6-alkynyl-L-fucose)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (e.g., fluorescently tagged alkyne or azide, copper(I) catalyst, ligand, reducing agent)
2. Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of the fucose analog (typically 25-100 µM). Incubate for 24-72 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips on a microscope slide and image using a fluorescence microscope.
References
- 1. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers [mdpi.com]
- 10. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantitative Fucosylation Analysis
Welcome to the technical support center for the quantitative analysis of fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, organized by analytical method.
Mass Spectrometry (MS)-Based Quantification
Q1: I am observing a low signal or no peaks for my fucosylated peptides in my LC-MS/MS analysis. What are the possible causes and solutions?
A1: Low signal intensity is a common issue in mass spectrometry.[1][2] A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Check for Leaks: Gas leaks can lead to a loss of sensitivity.[2] Use a leak detector to inspect the gas supply, filters, shutoff valves, and column connectors.
-
Verify Sample Preparation:
-
Sample Concentration: Ensure your sample is not too dilute, which can result in weak signals, or too concentrated, which may cause ion suppression.[1]
-
Digestion Efficiency: Incomplete proteolytic digestion will result in poor peptide generation. Ensure your digestion protocol is optimized and that the trypsin is active.
-
N-Glycan Release: If analyzing released glycans, confirm the efficiency of PNGase F digestion. Note that PNGase F does not release N-glycans with core fucose attached in the alpha1-3 position, which can be found in plants and insects.[3]
-
-
Optimize Mass Spectrometer Parameters:
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[1]
-
Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, MALDI) to find the best fit for your analytes.[1]
-
Fragmentation Energy: For MRM analysis, optimize collision energy for each transition to achieve maximum signal intensity.[4]
-
-
LC System Performance:
-
Column Integrity: Check the column for cracks or blockages.
-
Mobile Phase: Ensure the mobile phases are correctly prepared and free of contaminants.
-
Q2: My mass accuracy and resolution are poor, leading to incorrect identification of fucosylated glycopeptides. How can I resolve this?
A2: Accurate mass determination is critical for confident glycopeptide identification.
Troubleshooting Steps:
-
Mass Calibration: Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[1]
-
Instrument Maintenance: Adhere to the manufacturer's recommended maintenance schedule for your mass spectrometer.
-
High-Resolution Mass Analyzer: Utilize a high-resolution mass analyzer, such as an Orbitrap or TOF, to distinguish between fucosylated and non-fucosylated peptides, as well as other modifications with similar masses.
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
Q1: I am experiencing high background fluorescence in my LAFLQ assay. What could be the cause?
A1: High background can mask the specific signal from your fucosylated glycoproteins.
Troubleshooting Steps:
-
Blocking Efficiency: Ensure that the blocking step is sufficient to prevent non-specific binding of the fluorescently labeled proteins to the lectin-coated beads or plate surface.
-
Washing Steps: Increase the number and stringency of wash steps after incubation with the labeled sample to remove unbound proteins.
-
Lectin Labeling: If you are labeling the lectin directly, this can significantly increase the background. A better approach is to first label the glycoproteins and then perform the affinity capture.
-
Autofluorescence: Check for autofluorescence from your sample or buffers by running a control without the fluorescent label.
Q2: The fluorescence signal is weak, even with samples I expect to have high fucosylation. What should I check?
A2: A weak signal can be due to issues with labeling, binding, or detection.
Troubleshooting Steps:
-
Labeling Efficiency: Verify the efficiency of your fluorescent labeling protocol. Ensure the buffer pH is optimal for the labeling reaction (e.g., pH 7.4-9.6 for NHS esters).
-
Lectin Activity: Confirm that the lectin used for affinity capture is active and has not expired. The binding efficiency of the lectin to the support can also be pH-dependent.
-
Binding Conditions: Optimize the incubation time and temperature for the lectin-glycoprotein binding step.
-
Fluorescence Quenching: Ensure that none of the buffers or reagents used are causing quenching of the fluorescent signal.
-
Detector Settings: Check the settings on your fluorescence plate reader, including the excitation and emission wavelengths and the gain/sensitivity.
Metabolic Labeling with Azide/Alkyne Probes
Q1: I am observing low or no fluorescence signal in my fucosylation imaging experiment after metabolic labeling. How can I troubleshoot this? [5]
A1: A weak signal in metabolic labeling experiments can stem from issues at multiple stages of the workflow.
Troubleshooting Steps:
-
Metabolic Labeling Efficiency:
-
Fucose Analog Viability: Ensure the fucose analog (e.g., Ac4FucAz) has been stored correctly and is not degraded.
-
Analog Concentration: The optimal concentration can be cell-line dependent. Titrate the concentration to find a balance between efficient labeling and potential cytotoxicity.[5]
-
Incubation Time: A longer incubation period (e.g., 24-72 hours) may be required for sufficient incorporation of the analog.[5][6]
-
Cell Health: Ensure cells are healthy and actively dividing during the labeling period.
-
-
Click Chemistry Reaction:
-
Reagent Quality: Use fresh, high-quality click chemistry reagents (e.g., copper catalyst, fluorescent probe).
-
Copper Catalyst: If using copper-catalyzed click chemistry (CuAAC), ensure the copper source is not oxidized. For live-cell imaging, consider using copper-free click chemistry (SPAAC) to avoid cytotoxicity.[7]
-
Probe Concentration: Optimize the concentration of the fluorescent alkyne or cyclooctyne (B158145) probe.
-
-
Imaging and Detection:
-
Photobleaching: Protect samples from light to prevent photobleaching of the fluorophore. Use an anti-fade mounting medium.
-
Imaging Parameters: Optimize microscope settings, such as exposure time and laser power, to maximize signal detection without saturating the detector.
-
Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence.
-
Q2: The fucose analog seems to be toxic to my cells. What can I do?
A2: Cell toxicity is a potential issue with metabolic labeling.
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of the fucose analog in the culture medium. It's important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Reduce Incubation Time: Shorten the duration of exposure to the analog.
-
Use Peracetylated Analogs: Peracetylated forms of fucose analogs (e.g., Ac4FucAz) are often used to enhance cell permeability and can sometimes be less toxic than the non-acetylated forms.[7]
-
Monitor Cell Health: Regularly monitor cell morphology and viability during the labeling period.
Quantitative Data Summary
The following tables summarize quantitative data on fucosylation levels from various studies, providing a reference for expected changes in different biological contexts.
Table 1: Core Fucosylation of Serum Glycopeptides in Liver Disease Progression
| Glycopeptide (Protein) | Control Group | Fibrosis Group | Cirrhosis Group | Fold Change (Fibrosis vs. Control) | Fold Change (Cirrhosis vs. Control) |
| N630 (Serotransferrin) | ~7.8% | ~11% | ~11% | ~1.4x increase | ~1.4x increase |
| N107 (Alpha-1-antitrypsin) | Varies | Increased | Increased | Significant Increase | Significant Increase |
| N397 (Ceruloplasmin) | ~26% | Increased | Increased | Significant Increase | Significant Increase |
| N86 (Vitronectin) | Varies | Increased | Increased | Progressive Increase | Progressive Increase |
| N169 (Vitronectin) | Varies | Decreased | Decreased | Decrease Observed | Decrease Observed |
| Data adapted from a study on liver disease progression.[8] The degree of fucosylation is protein and site-specific. |
Table 2: Relative Abundance of Fucosylated N-Glycans in Cancer Cell Lines Cultivated in Different Media
| Cell Line | Culture Medium | High-Mannose N-Glycans | Sialylated N-Glycans | Fucosylated N-Glycans |
| MDA-MB-231BR | Plasmax | 48.3% | 3.9% | 33.7% |
| MDA-MB-231BR | EMEM | 53.3% | 4.1% | Varies |
| MDA-MB-231BR | DMEM | >50% | 2.0% | 38.0% |
| Data from a study comparing the effects of different culture media on the glycome of cancer cell lines. Fucosylation levels can be influenced by the nutritional environment. |
Experimental Protocols
Protocol 1: LC-MS-MRM for Quantitative Fucosylation Analysis
This protocol provides a general framework for the quantification of fucosylated glycopeptides from serum or plasma.
-
Sample Preparation and Digestion:
-
To improve digestion efficiency, add ProteaseMax surfactant to the samples.
-
Perform tryptic digestion of the protein samples.
-
Deactivate the digestion reaction by heating at 99°C for 10 minutes.
-
Treat the samples with α2–3,6,8,9 Neuraminidase A overnight at 37°C to remove sialic acids, followed by heat deactivation.[4]
-
-
LC Separation:
-
Separate the peptides and glycopeptides using a C18 column with a suitable acetonitrile (B52724) gradient.[4] A typical gradient might be a 35-minute run with an increasing concentration of solvent B (0.1% formic acid in acetonitrile).[4]
-
-
MS-MRM Analysis:
-
Perform the analysis in Multiple Reaction Monitoring (MRM) mode.
-
Optimize MRM transitions for each fucosylated and non-fucosylated glycopeptide pair. Use low collision energy to generate linkage-specific Y-ions, which can help distinguish between core and outer arm fucosylation.[4]
-
-
Data Analysis:
-
Process the LC-MS-MRM data using appropriate software (e.g., MultiQuant).
-
Calculate the relative intensity of fucosylation by normalizing the peak area of the fucosylated glycopeptide to its corresponding non-fucosylated form.[4]
-
Protocol 2: Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
This high-throughput method allows for the quantification of fucosylated glycoproteins without mass spectrometry.[9]
-
Immobilization of Lectins:
-
Covalently bind fucose-specific lectins (e.g., AAL, LCA, UEA-I) to amine-reactive beads.
-
-
Fluorescent Labeling of Proteins:
-
Label the protein samples (e.g., from saliva or serum) with a fluorescent dye such as Alexa Fluor™ 488 NHS ester, which reacts with primary amines on the proteins.
-
-
Affinity Capture:
-
Incubate the fluorescently labeled proteins with the lectin-coated beads. Fucosylated glycoproteins will bind to the beads.
-
-
Washing:
-
Remove unbound proteins by centrifugation and washing steps.
-
-
Quantification:
-
Transfer the glycoprotein-bound beads to a 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the amount of fucosylated glycoproteins in the sample.
-
Protocol 3: Metabolic Labeling with Azide Probes for Fucosylation Imaging
This method enables the visualization of fucosylated glycans in living cells.[7]
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with a peracetylated azido-fucose analog (e.g., Ac4FucAz) at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.[7]
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
If targeting intracellular glycoproteins, permeabilize the cells with a detergent like 0.2% Triton X-100.[5]
-
-
Click Chemistry Ligation:
-
For live-cell imaging, incubate the azide-labeled cells with a cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) for 15-60 minutes at 37°C, protected from light.[7]
-
For fixed cells, you can use a copper-catalyzed click reaction with an alkyne-fluorophore.
-
-
Washing and Imaging:
-
Wash the cells to remove the unreacted probe.
-
Image the cells using fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
Fucosylation in EGFR Signaling
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR), catalyzed by the enzyme FUT8, is crucial for its proper function. The presence of core fucose on EGFR's N-glycans is required for the efficient binding of its ligand, EGF.[10] This binding event leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the MAPK pathway, promoting cell proliferation.[10][11] Conversely, a lack of core fucosylation can suppress EGFR dimerization and activation.[12][13]
Role of O-Fucosylation in Notch Signaling
The Notch signaling pathway, which is critical for cell fate decisions, is regulated by O-fucosylation.[14] The enzyme POFUT1 adds O-fucose to the EGF-like repeats in the extracellular domain of the Notch receptor.[15][16] This modification is essential for Notch to interact with its ligands (e.g., Delta, Jagged), which initiates a series of proteolytic cleavages.[17] These cleavages release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes.[17]
Experimental Workflow for Quantitative Fucosylation Analysis
This diagram outlines a general workflow for the quantitative analysis of fucosylation using mass spectrometry.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. N-glycosylation Profiling of Colorectal Cancer Cell Lines Reveals Association of Fucosylation with Differentiation and Caudal Type Homebox 1 (CDX1)/Villin mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00072A [pubs.rsc.org]
- 10. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Glycosylated Notch and Cancer [frontiersin.org]
- 15. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
Technical Support Center: Crystallization of Fucosylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with crystallizing fucosylated proteins.
Troubleshooting Guides
Crystallizing fucosylated proteins can be a complex process. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Heterogeneity of fucosylated glycans interfering with lattice formation.[1][2][3] Low protein solubility or stability.[1][4] Inappropriate crystallization conditions. | Enzymatic Deglycosylation: Treat the protein with glycosidases like PNGase F or Endo F1 to remove or trim the glycans.[5][6] Protein Engineering: Mutate glycosylation sites or express the protein in a cell line that produces more homogenous glycans (e.g., GnTI-deficient HEK293S cells).[2][7] Optimize Crystallization Screens: Use screens specifically designed for glycoproteins or supplement existing screens with additives like monosaccharides (including L-fucose).[8][9][10][11] Increase Protein Concentration: If solubility permits, carefully increase the protein concentration. |
| Poorly Diffracting Crystals (Needles, Plates, etc.) | High flexibility of the fucosylated glycan chains.[1][3] Presence of disordered regions in the protein backbone.[1][12] Suboptimal crystal packing. | Limited Deglycosylation: Use endoglycosidases that leave a single sugar residue, which can sometimes aid in crystal packing.[2] Protein Engineering: Truncate flexible N- or C-termini, or replace flexible loops with shorter, more rigid linkers (e.g., Gly-Ala-Gly).[1] Additive Screening: Experiment with additives that can influence crystal habit, such as small molecules, salts, or polymers.[10][11][13] Seeding: Use micro or macro seeding with crushed crystals from the initial, poor-quality hits.[14] |
| Phase Separation or Amorphous Precipitate | Protein aggregation due to exposed hydrophobic patches after deglycosylation. Incorrect pH or buffer conditions leading to protein denaturation.[15] High degree of supersaturation.[3][15] | Optimize Buffer Conditions: Screen a wider range of pH and buffer systems. Reduce Supersaturation Rate: Slow down the equilibration process in vapor diffusion by using a lower precipitant concentration in the reservoir or by using a larger drop volume.[15] Use Additives: Include detergents or other amphiphiles at low concentrations to prevent non-specific aggregation.[11] |
| Inconsistent Crystallization Results | Variability in the fucosylation pattern between protein batches. Instability of the purified protein over time. | Glycan Analysis: Perform mass spectrometry on each batch to ensure consistent glycosylation. Improve Protein Purity and Stability: Ensure the protein is highly pure and monodisperse using techniques like size-exclusion chromatography immediately before setting up crystallization trials.[4][16] Use Fresh Protein: Use freshly purified protein for crystallization experiments whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason fucosylation hinders protein crystallization?
Fucosylation, a type of glycosylation, introduces heterogeneity and flexibility to the protein surface.[1][3] The attached glycan chains can adopt multiple conformations, which can sterically hinder the formation of the well-ordered, tightly packed lattice required for diffraction-quality crystals.[2]
Q2: Should I always aim to completely remove all glycans?
Not necessarily. While complete deglycosylation is often a successful strategy, in some cases, the glycans, including O-linked fucose, can be ordered and even participate in crystal contacts, thereby aiding crystallization.[1][17][18] Furthermore, for some proteins, glycosylation is essential for proper folding and stability.[2][19][20] A partial deglycosylation approach, leaving a single sugar residue, can sometimes be the optimal solution.[2]
Q3: What are the most common enzymes for removing N-linked glycans containing fucose?
Peptide-N-Glycosidase F (PNGase F) is the most widely used enzyme as it cleaves the bond between the innermost GlcNAc and the asparagine residue, removing the entire N-linked glycan.[5][6] Endoglycosidase H (Endo H) can also be used, but it is only effective on high-mannose and some hybrid N-glycans and leaves one GlcNAc residue attached to the asparagine. For glycoproteins expressed in systems that produce complex, fucosylated glycans, PNGase F is generally the more effective choice.
Q4: How can I produce fucosylated proteins with more uniform glycosylation?
Glyco-engineering of the expression host is a powerful strategy. Using mammalian cell lines with deficiencies in certain glycosyltransferases, such as GnTI-deficient HEK293S or CHO cells, can produce proteins with truncated, more homogeneous N-glycans.[2][7] These simpler glycans are often more amenable to crystallization or can be more efficiently removed by enzymes like Endo H.[2]
Q5: Can additives in the crystallization screen help with fucosylated proteins?
Yes, certain additives can be beneficial. Including low concentrations of monosaccharides, such as L-fucose or N-acetylglucosamine, in the crystallization solution can sometimes stabilize the glycan structure or mediate crystal contacts.[8] Specialized additive screens, which contain a wide range of small molecules, can also help in identifying conditions that improve crystal quality.[10][11][13]
Q6: What is a "crystallization chaperone," and how can it help with fucosylated proteins?
A crystallization chaperone is a protein that is fused to the target protein to facilitate crystallization.[21] Common chaperones include Maltose-Binding Protein (MBP) or antibody Fab fragments.[1][3] These chaperones provide a large, rigid, and often readily crystallizable surface that can mediate the necessary crystal contacts, effectively bypassing the challenges posed by the flexible glycans on the target protein's surface.[21]
Experimental Protocols
Protocol 1: Enzymatic Deglycosylation with PNGase F
This protocol describes a general procedure for the enzymatic removal of N-linked glycans from a fucosylated protein using PNGase F.
Materials:
-
Purified fucosylated protein
-
PNGase F (e.g., from New England Biolabs)
-
Denaturing Buffer (e.g., 5% SDS, 10% β-mercaptoethanol)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
NP-40 or similar detergent
-
SDS-PAGE analysis reagents
-
Purification column (e.g., size-exclusion or ion-exchange) for removing the enzyme and cleaved glycans.
Procedure:
-
Denaturation (Optional but Recommended):
-
To a microcentrifuge tube, add your protein to a final concentration of 1-10 mg/mL.
-
Add 1/10th volume of Denaturing Buffer.
-
Heat the sample at 95-100°C for 10 minutes to denature the protein. This step increases the accessibility of the glycosylation sites to the enzyme.[22]
-
-
Reaction Setup:
-
Allow the sample to cool to room temperature.
-
Add 1/10th volume of NP-40 and mix gently. This sequesters the SDS, preventing it from inhibiting the PNGase F.
-
Add 1/10th volume of the Reaction Buffer.
-
Add PNGase F. A typical starting point is 1 µL of enzyme per 10 µg of glycoprotein.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
-
Monitoring the Reaction:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE. A successful deglycosylation will result in a downward shift in the molecular weight of the protein band compared to a non-treated control.[22]
-
-
Purification:
-
Once the reaction is complete, the deglycosylated protein must be separated from the PNGase F and the cleaved glycans. This is typically achieved by re-purifying the protein using a suitable chromatography method (e.g., size-exclusion chromatography).
-
Protocol 2: Protein Engineering to Remove N-Glycosylation Sites
This protocol outlines the general steps for removing an N-linked glycosylation site using site-directed mutagenesis. The consensus sequence for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline.
Materials:
-
Expression vector containing the gene for the fucosylated protein.
-
Site-directed mutagenesis kit (e.g., QuikChange from Agilent).
-
Primers designed to mutate the asparagine (Asn) codon to an alanine (B10760859) (Ala) or glutamine (Gln) codon.
-
Competent E. coli cells for transformation.
-
DNA sequencing service.
Procedure:
-
Primer Design:
-
Identify the Asn-X-Ser/Thr motifs in your protein sequence that are likely to be glycosylated.
-
Design forward and reverse primers that contain the desired mutation (e.g., changing the Asn codon 'AAT' or 'AAC' to a Gln codon 'CAA' or 'CAG'). The primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
-
Mutagenesis PCR:
-
Perform PCR using the expression vector as a template and the designed mutagenic primers, following the protocol of your site-directed mutagenesis kit. This reaction will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the parental (non-mutated) DNA template with an enzyme like DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
-
Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Send the purified plasmid DNA for sequencing to confirm that the desired mutation has been incorporated and that no other mutations have occurred.
-
-
Protein Expression and Verification:
-
Express the mutated protein using your established protocol.
-
Verify the absence of the glycan at the targeted site using SDS-PAGE (looking for a molecular weight shift) and/or mass spectrometry.
-
Visualizations
References
- 1. Application of protein engineering to enhance crystallizability and improve crystal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Deglycosylation of proteins for crystallization using recombinant fusion protein glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deglycosylation of proteins for crystallization using recombinant fusion protein glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosylation Engineering - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. The FUSION protein crystallization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein crystallization - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Fusion-protein-assisted protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Fucosylation Maze: A Comparative Guide to Confirming α-L-fucopyranose in Glycoproteins
For researchers, scientists, and drug development professionals, the precise identification of α-L-fucopyranose in glycoproteins is a critical step in understanding cellular processes, disease pathogenesis, and developing targeted therapeutics. The addition of this single sugar moiety, a process known as fucosylation, can dramatically alter a protein's function, stability, and interaction with other molecules. This guide provides an objective comparison of the leading analytical techniques used to confirm the presence of α-L-fucopyranose, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Fucosylation plays a pivotal role in a multitude of biological events, from cell-cell recognition and signaling to immune responses.[1] Aberrant fucosylation is a hallmark of various pathological conditions, including cancer and inflammation, making its detection and quantification paramount for biomarker discovery and the development of novel therapeutic strategies.[1] This guide will delve into four primary methodologies: Mass Spectrometry (MS), Lectin-Based Assays, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
Performance Comparison of Analytical Methods
Choosing the optimal method for fucosylation analysis depends on several factors, including the required level of structural detail, sample complexity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the four major techniques.
| Feature | Mass Spectrometry (MS) | Lectin-Based Assays | Nuclear Magnetic Resonance (NMR) | Enzymatic Assays |
| Principle | Measures mass-to-charge ratio of ionized molecules to determine composition and structure. | Utilizes the specific binding affinity of lectins to fucose residues. | Measures the magnetic properties of atomic nuclei to elucidate detailed molecular structure. | Employs enzymes to either cleave fucose or transfer labeled fucose for detection. |
| Information Provided | Detailed structural information, including linkage and site of fucosylation. Quantitative.[1][2][3] | Presence and relative abundance of fucosylated glycans. Can be linkage-specific depending on the lectin. | Unambiguous determination of anomeric configuration (α or β) and complete glycan structure.[4][5][6] | Presence of fucose and activity of fucosidases or fucosyltransferases.[7][8][9] |
| Sensitivity | High (picomole to femtomole range). | High (nanogram range).[10] | Low, requires larger sample amounts (micromole to millimole range).[6] | Moderate to high, depending on the assay format. |
| Specificity | High, can distinguish between isomers.[2][3] | Variable, depends on the lectin used. Some lectins have broader specificity.[11][12] | Very high, provides definitive structural information.[6] | High for the specific enzyme-substrate reaction. |
| Throughput | Moderate to high, especially with automation. | High, suitable for screening large numbers of samples (e.g., ELISA). | Low, time-consuming data acquisition and analysis. | High, particularly for colorimetric and fluorometric plate-based assays. |
| Instrumentation | Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF). | Standard laboratory equipment (electrophoresis apparatus, plate reader). | NMR spectrometer. | Spectrophotometer or fluorometer. |
| Sample Requirement | Requires purified glycoproteins or glycopeptides. | Can be used with complex mixtures (e.g., cell lysates, serum).[13] | Requires highly purified and concentrated samples.[4] | Can be used with various sample types (serum, cell lysates).[7] |
| Key Advantage | Comprehensive structural characterization and quantification.[1] | Simplicity, high throughput, and cost-effectiveness for screening. | Provides the most detailed and unambiguous structural information.[6] | High specificity and suitability for activity-based measurements. |
| Key Limitation | Complex data analysis, potential for ion suppression. | Can be semi-quantitative, and cross-reactivity of lectins can occur. | Low sensitivity and high cost of instrumentation.[6] | Indirectly confirms fucose presence by measuring enzyme activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments in each category.
Mass Spectrometry: LC-ESI-MS/MS Analysis of Fucosylated Glycopeptides
This protocol outlines a typical workflow for identifying and characterizing fucosylated glycopeptides from a purified glycoprotein (B1211001).
1. Protein Digestion:
-
Denature the purified glycoprotein in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
2. Glycopeptide Enrichment (Optional but Recommended):
-
Utilize lectin affinity chromatography with a fucose-binding lectin (e.g., Lens culinaris agglutinin, LCA) to enrich for fucosylated glycopeptides.[12]
-
Alternatively, use hydrophilic interaction liquid chromatography (HILIC) to enrich for all glycopeptides.
3. LC-ESI-MS/MS Analysis:
-
Inject the digested and enriched sample into a liquid chromatography system coupled to an electrospray ionization mass spectrometer.
-
Separate peptides using a reversed-phase C18 column with a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Set the mass spectrometer to operate in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Analyze the MS/MS spectra for the presence of characteristic oxonium ions (e.g., m/z 366.1 for HexNAc-Fuc) and neutral losses of fucose (146 Da) to identify fucosylated glycopeptides.[1][2]
Lectin Blotting for Core Fucosylation Detection
This protocol describes the use of a specific lectin to detect core fucosylation on glycoproteins separated by SDS-PAGE.
1. SDS-PAGE and Protein Transfer:
-
Separate the glycoprotein sample (and appropriate controls) on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard Western blot transfer apparatus.
2. Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific binding.
3. Lectin Incubation:
-
Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Pholiota squarrosa lectin (PhoSL) for core fucose) diluted in blocking buffer (e.g., 1-5 µg/mL) for 1-2 hours at room temperature.[11]
4. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.
5. Detection:
-
Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Add a chemiluminescent HRP substrate and visualize the signal using a suitable imaging system.
NMR Spectroscopy for Glycan Structure Determination
This protocol provides a general overview of sample preparation and data acquisition for NMR analysis of released glycans.
1. Glycan Release:
-
Release N-glycans from the purified glycoprotein using PNGase F digestion.
-
Purify the released glycans using a solid-phase extraction cartridge (e.g., graphitized carbon).
2. Sample Preparation:
-
Lyophilize the purified glycans and dissolve them in deuterium (B1214612) oxide (D₂O).
-
Repeatedly lyophilize and redissolve in D₂O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in a known volume of high-purity D₂O for NMR analysis.
3. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) to establish through-bond proton-proton and proton-carbon correlations.[14]
-
The anomeric proton signals (typically between 4.4 and 5.5 ppm) are of particular interest for identifying sugar residues and their anomeric configurations.[5][14]
4. Data Analysis:
-
Process and analyze the NMR spectra using specialized software.
-
Compare the chemical shifts and coupling constants with known values from databases to determine the complete structure of the fucosylated glycan.[14]
Enzymatic Assay for α-L-Fucosidase Activity
This protocol describes a colorimetric assay to measure the activity of α-L-fucosidase, which can be an indirect indicator of the presence of fucose-containing glycans.
1. Sample Preparation:
-
Prepare cell lysates or serum samples in an appropriate assay buffer.
-
Include a positive control (recombinant α-L-fucosidase) and a negative control (buffer only).
2. Assay Procedure:
-
Add the sample to a 96-well plate.
-
Add the substrate solution, which contains a chromogenic substrate such as p-nitrophenyl-α-L-fucopyranoside.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The α-L-fucosidase in the sample will cleave the substrate, releasing p-nitrophenol.[7]
3. Stop Reaction and Read Absorbance:
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate). The stop solution will also cause the released p-nitrophenol to develop a yellow color.
-
Read the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
The absorbance is directly proportional to the amount of p-nitrophenol released, and thus to the α-L-fucosidase activity in the sample.
-
Quantify the enzyme activity by comparing the absorbance of the samples to a standard curve generated with known concentrations of p-nitrophenol.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams illustrate a typical lectin blotting workflow and a simplified signaling pathway involving fucosylation.
Caption: Workflow for detecting fucosylated glycoproteins using lectin blotting.
Caption: Impact of core fucosylation on growth factor receptor signaling.
Conclusion
The confirmation of α-L-fucopyranose in glycoproteins is a multifaceted analytical challenge that can be addressed by several powerful techniques. Mass spectrometry offers unparalleled detail for structural elucidation and quantification, making it a cornerstone for in-depth characterization.[1] Lectin-based assays provide a high-throughput and cost-effective means for screening and relative quantification, ideal for initial investigations and large sample sets. NMR spectroscopy remains the gold standard for unambiguous structural determination, though its application is limited by sensitivity and throughput.[6] Finally, enzymatic assays offer a highly specific, activity-based approach to indirectly probe fucosylation.
The selection of the most appropriate method will be dictated by the specific research question, available resources, and the desired level of detail. For comprehensive studies, a multi-pronged approach, for instance, using lectin-based screening followed by mass spectrometric characterization of positive hits, is often the most effective strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the complexities of fucosylation analysis and unlock new insights into the critical role of this modification in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoprofile Analysis of an Intact Glycoprotein As Inferred by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 9. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating Analytical Methods for Alpha-L-Fucose Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of alpha-L-fucose is paramount. This monosaccharide plays a crucial role in numerous biological processes, and its aberrant levels are often associated with various pathological conditions. This guide provides an objective comparison of key analytical methods for alpha-L-fucose quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This comprehensive guide delves into the principles, performance characteristics, and experimental protocols of four major analytical techniques: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Quantitative Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the discussed techniques, providing a clear comparison to inform your decision-making process.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery | Throughput |
| Enzymatic Assay | Enzymatic oxidation of L-fucose coupled to a colorimetric or fluorometric readout. | ~0.68 mg/L[1] | Not explicitly stated, but assay is linear from 0.5 µg per assay[1] | 0.5 - 100 µg per assay[1] | High (method specific) | High |
| HPLC-ELSD | Chromatographic separation followed by evaporative light scattering detection. | Not explicitly stated | Not explicitly stated | 276.3 - 2210.4 µg/mL[2] | 99.97%[2] | Medium |
| HPLC (general) | Chromatographic separation with various detection methods (e.g., UV, fluorescence). | Method dependent, can reach ng levels.[3] | Method dependent, can reach ng levels.[3] | Wide, dependent on detector and analyte concentration. | >92%[3] | Medium |
| GC-MS | Gas chromatographic separation of derivatized fucose followed by mass spectrometric detection. | Method dependent, typically in the low ng/g range.[4] | Method dependent, typically in the low to mid ng/g range.[4] | Wide, dependent on detector and derivatization efficiency. | 80-120% is a common target. | Low to Medium |
| Capillary Electrophoresis | Separation based on the electrophoretic mobility of charged molecules in a capillary. | Method dependent, can be in the low ppm range.[5] | Method dependent, can be in the low to mid ppm range.[5] | Typically narrower than HPLC, dependent on detector. | High (method specific) | High |
Signaling Pathway: The Role of O-Fucosylation in Notch Signaling
Alpha-L-fucose, as a component of glycans, plays a critical role in modulating cell signaling pathways. One of the most well-characterized examples is the O-fucosylation of the Notch receptor, which is essential for its proper function in development and tissue homeostasis.[6][7][8][9][10] The following diagram illustrates the core components of this fucosylation-dependent signaling cascade.
Caption: O-fucosylation of Notch by POFUT1 in the ER is a critical step for receptor maturation and signaling.
Experimental Workflow for Alpha-L-Fucose Quantification
The general workflow for quantifying alpha-L-fucose from a biological sample involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.
Caption: A generalized workflow for the quantification of alpha-L-fucose from biological samples.
Logical Framework for Method Selection
Choosing the optimal method for alpha-L-fucose quantification requires careful consideration of the specific research question, sample type, and available resources. The following diagram presents a logical decision-making framework to guide your selection process.
Caption: A decision tree to assist in selecting the most suitable method for fucose quantification.
Detailed Experimental Protocols
Enzymatic Assay for L-Fucose Quantification (Based on a Commercial Kit)
This protocol provides a general outline for a commercially available enzymatic assay kit.[1]
Principle: L-fucose is oxidized by L-fucose dehydrogenase in the presence of NADP+, producing NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of L-fucose in the sample.
Materials:
-
L-Fucose Assay Kit (containing buffer, NADP+, L-fucose dehydrogenase, and L-fucose standard)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
-
Pipettes
-
Distilled water
-
Sample containing L-fucose
Procedure:
-
Sample Preparation:
-
Dilute the sample to ensure the L-fucose concentration falls within the linear range of the assay (e.g., 5 to 1000 mg/L).[1]
-
If the sample contains protein, deproteinize by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation. Neutralize the supernatant with 1 M KOH.[1]
-
-
Assay Setup (Manual Cuvette Method):
-
Pipette the following into a cuvette:
-
2.10 mL distilled water
-
0.20 mL Buffer
-
0.20 mL NADP+ solution
-
0.10 mL sample solution
-
-
Mix and read the initial absorbance (A1) at 340 nm after 2-3 minutes.
-
Start the reaction by adding 0.05 mL of L-fucose dehydrogenase suspension.
-
Mix and incubate at room temperature.
-
Read the final absorbance (A2) at 340 nm after the reaction has completed (approximately 10-15 minutes).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) = (A2 - A1)sample - (A2 - A1)blank.
-
Determine the concentration of L-fucose using the extinction coefficient of NADPH or by comparison to a standard curve prepared with the L-fucose standard.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol is a summary of a method for the determination of L-fucose in a fucoidan (B602826) extract.[2]
Principle: L-fucose is separated from other components in the sample by HPLC on a carbohydrate-specific column. The eluting compounds are detected by an evaporative light scattering detector (ELSD), which measures the light scattered by the analyte particles after nebulization and solvent evaporation.
Materials:
-
HPLC system with an ELSD detector
-
Prevail Carbohydrate ES analytical column (5 µm, 4.6 × 250 mm) or equivalent
-
Acetonitrile (B52724) (HPLC grade)
-
L-fucose standard
-
Sample containing L-fucose
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 80% acetonitrile and 0.5% ammonium acetate (90:10, v/v).
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
ELSD Drift Tube Temperature: 100°C
-
Air Flow: 3 L/min
-
-
Standard and Sample Preparation:
-
Prepare a series of L-fucose standard solutions of known concentrations to establish a calibration curve.
-
Prepare the sample by dissolving it in the mobile phase or a suitable solvent and filtering it through a 0.45 µm filter.
-
-
Analysis:
-
Inject the standard solutions and the sample onto the HPLC system.
-
Record the chromatograms and identify the L-fucose peak based on its retention time compared to the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the L-fucose standards.
-
Determine the concentration of L-fucose in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general outline for the quantification of monosaccharides, including fucose, by GC-MS after derivatization.
Principle: Monosaccharides are not volatile and require chemical derivatization to be analyzed by GC. A common method is trimethylsilylation. The derivatized fucose is then separated by gas chromatography and detected by a mass spectrometer, which provides high sensitivity and structural information.
Materials:
-
GC-MS system
-
Derivatization reagents (e.g., pyridine, hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane (TMCS))
-
Internal standard (e.g., myo-inositol)
-
L-fucose standard
-
Sample containing L-fucose
Procedure:
-
Sample Preparation and Hydrolysis (if necessary):
-
If analyzing bound fucose, hydrolyze the sample (e.g., with trifluoroacetic acid) to release the monosaccharides.
-
Dry the sample completely.
-
-
Derivatization:
-
To the dried sample, add pyridine, HMDS, and TMCS.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.
-
An internal standard should be added before derivatization to account for variations in the derivatization and injection process.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the derivatized monosaccharides.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized L-fucose based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of L-fucose by comparing its peak area to that of the internal standard and using a calibration curve generated from derivatized L-fucose standards.
-
Capillary Electrophoresis (CE)
This protocol provides a general framework for the analysis of monosaccharides by CE.
Principle: In a capillary filled with an electrolyte solution, charged molecules will migrate at different velocities when an electric field is applied, allowing for their separation. Neutral monosaccharides like fucose can be derivatized to carry a charge or separated as borate (B1201080) complexes.
Materials:
-
Capillary electrophoresis system with a suitable detector (e.g., UV or laser-induced fluorescence)
-
Fused-silica capillary
-
Electrolyte solution (e.g., borate buffer)
-
Derivatization agent (if using fluorescence detection, e.g., 8-aminopyrene-1,3,6-trisulfonic acid, APTS)
-
L-fucose standard
-
Sample containing L-fucose
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing it sequentially with sodium hydroxide, water, and the running electrolyte.
-
Sample and Standard Preparation:
-
Dissolve the sample and L-fucose standards in water or a suitable buffer.
-
For enhanced sensitivity, derivatize the samples and standards with a fluorescent tag like APTS through reductive amination.
-
-
Electrophoretic Separation:
-
Fill the capillary with the running electrolyte.
-
Inject the sample or standard into the capillary (e.g., by pressure or electrokinetic injection).
-
Apply a high voltage across the capillary to initiate the separation.
-
-
Detection and Quantification:
-
Detect the migrating analytes as they pass the detector window.
-
Identify the L-fucose peak based on its migration time compared to the standard.
-
Quantify the amount of L-fucose by comparing its peak area to that of the standards using a calibration curve.
-
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Item - Development, validation and application of an analytical method for the determination of fucose in human plasma after oral administration of fucoidan - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Functions of O-fucosyltransferase in Notch trafficking and signaling: towards the end of a controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Tide of Fucosylation: Validating alpha-L-Fucopyranose as a Key Biomarker in Oncology
For Immediate Release
In the dynamic landscape of cancer diagnostics and therapeutic development, the quest for highly specific and sensitive biomarkers is paramount. Among the burgeoning class of glycan-based markers, alpha-L-fucopyranose and its associated fucosylated structures are gaining significant traction. This guide provides a comprehensive comparison of this compound-related biomarkers with established alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this evolving field.
The addition of fucose to glycoproteins and glycolipids, a process known as fucosylation, is a critical post-translational modification.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various cancers, including liver, breast, and oral cancers, making fucosylated molecules and the enzymes that regulate them promising candidates for diagnostics, prognostics, and therapeutic targets.[1][2]
Comparative Analysis of Biomarker Performance
The clinical utility of a biomarker is determined by its ability to accurately distinguish between healthy and diseased states. The following tables summarize the performance of alpha-L-fucosidase (AFU), a key enzyme in fucose metabolism, in comparison to the current gold-standard biomarkers for hepatocellular carcinoma (HCC) and breast cancer.
Table 1: Performance of alpha-L-Fucosidase (AFU) vs. Alpha-Fetoprotein (AFP) in Hepatocellular Carcinoma (HCC) Diagnosis
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Patient Cohort | Citation |
| AFU | 56.1 | 69.2 | 0.68 | 512 | [3] |
| AFP | 58.2 | 85.2 | 0.83 | 512 | [3] |
| AFU | 84 | 94 | - | 49 liver disease patients, 20 controls | [4] |
| AFP | 57 | - | - | 49 liver disease patients, 20 controls | [4] |
| AFU | 76 | 90.9 | - | 21 HCC, 76 cirrhosis, 22 other neoplasms, 23 controls | [5] |
| AFU (Pooled) | 72 | 78 | 0.8125 | Meta-analysis of 12 studies | [6] |
| AFP (Pooled) | 75.01 | 82.08 | 0.8451 | Meta-analysis of 18 studies | [2] |
Table 2: Performance of Fucosylated Glycan Marker vs. CA 15-3 in Breast Cancer
| Biomarker | Fold Increase in Patients | Correlation with Disease Progression | Early Detection of Metastasis | Citation |
| A3FG1 (glycan marker) | 2-fold | Positive | Outperformed CA 15-3 | [7] |
| CA 15-3 | - | - | - | [7] |
The Biological Significance of Fucosylation in Cancer
Fucosylation plays a pivotal role in various signaling pathways that are fundamental to cancer progression. The diagram below illustrates how fucosylation can modulate key cellular processes.
Experimental Protocols for Biomarker Validation
Accurate and reproducible measurement of this compound-related biomarkers is crucial for their clinical validation. Below are detailed methodologies for key experiments.
Protocol 1: Serum Alpha-L-Fucosidase (AFU) Activity Assay (Colorimetric)
This protocol is based on the cleavage of a synthetic substrate to produce a colored product, with the absorbance being directly proportional to the enzyme activity.[8]
Materials:
-
Serum or plasma samples
-
Substrate Buffer
-
Stop Reagent
-
4-Nitrophenol Standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Serum and plasma samples can be assayed directly. For tissue or cell lysates, homogenize in an appropriate buffer and centrifuge to collect the supernatant.
-
Standard Curve Preparation: Prepare a standard curve using the 4-Nitrophenol standard to determine the concentration of the product.
-
Reaction Setup: Add samples and standards to the wells of a 96-well plate. Add the Substrate Buffer to initiate the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 20 minutes).
-
Stopping the Reaction: Add the Stop Reagent to each well to terminate the enzymatic reaction.
-
Measurement: Read the optical density at 405 nm using a spectrophotometer.
-
Calculation: Calculate the AFU activity based on the standard curve.
Protocol 2: Analysis of Fucosylated Glycoproteins by Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of fucosylated N-glycans from glycoproteins using mass spectrometry.[9][10]
Materials:
-
Purified glycoprotein (B1211001) or protein mixture
-
Enzymes for protein digestion (e.g., Trypsin) and glycan release (e.g., PNGase F)
-
Reagents for reduction, alkylation, and purification
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein sample, reduce disulfide bonds, and alkylate cysteine residues.
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
N-Glycan Release: Release the N-linked glycans from the peptides using PNGase F.
-
Glycan Purification: Purify the released glycans from peptides and other contaminants.
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Mix the purified glycans with a matrix and spot onto a MALDI target plate for analysis.
-
LC-ESI-MS/MS: Separate the glycans using liquid chromatography and analyze them with an electrospray ionization mass spectrometer.
-
-
Data Analysis: Analyze the mass spectra to identify and quantify the fucosylated glycan structures.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker is a multi-step process that requires careful planning and execution. The following diagram outlines a typical workflow.
Conclusion
The evidence strongly suggests that this compound and related fucosylated molecules hold significant promise as biomarkers for various cancers. While alpha-L-fucosidase has shown comparable, and in some cases superior, diagnostic value to AFP in HCC, further large-scale validation studies are warranted. Similarly, fucosylated glycan markers in breast cancer have demonstrated the potential to outperform existing biomarkers in monitoring disease progression. The detailed protocols and workflows provided in this guide are intended to facilitate further research and accelerate the clinical translation of these promising biomarkers, ultimately contributing to improved patient outcomes.
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical performance of α-L-fucosidase for early detection of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum alpha-L-fucosidase. A more sensitive marker for hepatocellular carcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum alpha-L-fucosidase. A useful marker in the diagnosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic value of alpha-L-fucosidase for hepatocellular carcinoma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-L-Fucopyranose and Other Key Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of alpha-L-fucopyranose alongside three other pivotal monosaccharides: D-glucose, D-galactose, and D-mannose. The following sections detail their physicochemical properties, biological roles, and involvement in key signaling pathways, supported by experimental data and methodologies.
Physicochemical Properties
The fundamental characteristics of these monosaccharides are summarized below, highlighting their similarities and key structural differences.
| Property | This compound | D-Glucose | D-Galactose | D-Mannose |
| Chemical Formula | C₆H₁₂O₅ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | ~164.16 g/mol | ~180.16 g/mol | ~180.16 g/mol | ~180.16 g/mol |
| Monosaccharide Type | Deoxyhexose | Aldohexose | Aldohexose | Aldohexose |
| Stereochemistry | L-sugar | D-sugar | D-sugar | D-sugar |
| Melting Point | 140-153 °C | α: 146 °C, β: 150 °C | 168-170 °C | 133-140 °C |
| Water Solubility | 985 mg/mL | 909 g/L (25 °C) | Soluble | Soluble |
| Key Structural Feature | Lacks a hydroxyl group at the C-6 position | - | C-4 epimer of glucose | C-2 epimer of glucose |
Comparative Biological Activities
While all four monosaccharides are integral to various biological processes, their specific roles and potencies in certain activities can differ significantly. The following table summarizes their comparative effects in key biological assays.
| Biological Activity | This compound | D-Glucose | D-Galactose | D-Mannose |
| Cell Adhesion | Can modulate cell adhesion, particularly in cancer and inflammation, by serving as a key component of selectin ligands. | Generally does not directly mediate specific cell adhesion events in the same manner as fucose. | Can influence cell adhesion, with some studies suggesting it may play a role in specific cell-cell recognition. | Binds to C-type lectin receptors on immune cells, mediating cell adhesion and pathogen recognition. |
| Immunomodulation | Can modulate immune responses. For instance, L-fucose has been shown to stimulate macrophage migration. | Serves as a primary energy source for immune cells, but does not typically have direct, specific immunomodulatory signaling roles. | Can influence immune cell function, with some studies indicating it can enhance the anti-inflammatory effects of polysaccharides. | Exhibits significant immunomodulatory effects, including the ability to suppress certain inflammatory responses and prevent bacterial adhesion in the urinary tract. |
| Anti-proliferative Effects on Cancer Cells | Has shown inhibitory effects on the proliferation of certain cancer cell lines, such as cholangiocarcinoma cells, in a concentration-dependent manner. | As the primary energy source for most cells, it generally supports the proliferation of cancer cells. | Effects on cancer cell proliferation are not as well-defined and can be context-dependent. | Has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer, both in vitro and in vivo. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Adhesion Assay (Static)
This protocol outlines a standard method for assessing the adhesion of cells to a substrate, which can be adapted to study the inhibitory or modulatory effects of monosaccharides.
-
Plate Coating:
-
Coat wells of a 48-well plate with 200 µL of a substrate solution (e.g., fibronectin, collagen, or a specific antibody) at a predetermined concentration in PBS.
-
Incubate for 2 hours at room temperature.
-
Remove the coating solution and wash the wells twice with PBS.
-
-
Blocking:
-
Add 500 µL of a blocking solution (e.g., 1% BSA in PBS or DMEM with 10% FBS) to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells once with PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in culture medium to a final concentration of 3 x 10⁵ cells/mL.
-
Pre-incubate the cell suspension with different concentrations of the test monosaccharides (this compound, D-glucose, D-galactose, D-mannose) for 30 minutes.
-
Add 200 µL of the cell suspension to each well of the coated plate.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Washing and Staining:
-
Gently wash the wells twice with ice-cold PBS containing 1mM CaCl₂ and 1mM MgCl₂ to remove non-adherent cells.
-
Fix the adherent cells with 300 µL of ice-cold 100% methanol (B129727) for 10 minutes at room temperature.
-
Stain the cells with 100 µL of 0.5% (w/v) crystal violet solution in 20% ethanol (B145695) for 10 minutes.
-
Wash the wells three times with distilled water.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Transfer 100 µL of the solubilized stain to a 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Immunomodulation Assay (Cytokine Production)
This protocol describes a method to assess the effect of monosaccharides on cytokine production by immune cells, such as macrophages.
-
Cell Culture:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Monosaccharide and Stimulant Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test monosaccharides.
-
After a pre-incubation period (e.g., 1 hour), add a pro-inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include control wells with cells and medium only, cells with LPS only, and cells with monosaccharides only.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in the monosaccharide-treated groups to the LPS-only control to determine the immunomodulatory effect.
-
Cell Viability Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of monosaccharides on the metabolic activity and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
-
Monosaccharide Treatment:
-
Remove the medium and add fresh medium containing a range of concentrations of the test monosaccharides.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Signaling Pathways
The biological effects of these monosaccharides are often mediated through their involvement in specific signaling pathways.
This compound in Cell Adhesion and Signaling
Alpha-L-fucose is a critical component of the sialyl Lewis X (sLeˣ) antigen, a key ligand for selectin receptors on endothelial cells and leukocytes. This interaction is crucial for the initial steps of leukocyte rolling and adhesion during inflammation and is also implicated in cancer metastasis.
D-Glucose and Insulin (B600854) Signaling
D-glucose is the primary regulator of insulin secretion, and its cellular uptake in many tissues is mediated by the insulin signaling pathway.
D-Galactose Metabolism and Signaling (Leloir Pathway)
D-galactose is primarily metabolized into glucose-6-phosphate through the Leloir pathway, allowing it to enter glycolysis.
D-Mannose in Immune Regulation
D-mannose can interact with the mannose receptor (CD206), a C-type lectin on the surface of macrophages and dendritic cells, influencing immune responses.
References
A Researcher's Guide to Cross-Validation of Fucosylation Analysis
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of fucose to glycans, is a critical post-translational modification implicated in a host of physiological and pathological processes, including cell signaling, immune responses, and cancer progression. Accurate quantification of fucosylation is therefore paramount for biomarker discovery and the development of targeted therapeutics. This guide provides an objective comparison of key methodologies for fucosylation analysis, with supporting data from studies on the well-established biomarker, fucosylated alpha-fetoprotein (AFP-L3), and a detailed look at the role of core fucosylation in TGF-β signaling.
Comparative Analysis of Fucosylation Quantification Methods
The two primary methodologies for quantifying fucosylation are lectin-based assays and mass spectrometry (MS). Lectin-based assays, such as Enzyme-Linked Lectin Assay (ELLA) and Liquid-Phase Binding Assay (LiBA), leverage the specific binding of lectins to fucose residues. Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offers a direct and highly sensitive method for identifying and quantifying fucosylated glycopeptides.
A comparative study on the quantification of fucosylated alpha-fetoprotein (AFP-Fuc%), a key biomarker for hepatocellular carcinoma (HCC), highlights the differences in analytical performance between a lectin-independent LC-MS/MS method and a lectin-based Liquid-Phase Binding Assay (LiBA).[1]
| Parameter | LC-MS/MS (Lectin-Independent) | Lectin-Based LiBA |
| Principle | Direct quantification of fucosylated and non-fucosylated peptides based on their mass-to-charge ratio. | Indirect quantification based on the binding of Lens culinaris agglutinin (LCA) to fucosylated AFP.[2] |
| Lower Limit of Quantification (LLOQ) | 0.051 ng/mL for AFP-L3[2][3] | 0.300 ng/mL for AFP-L3[2][3] |
| Analytical Sensitivity | High; can detect fucosylated AFP even at very low total AFP concentrations (<0.7 ng/mL).[1] | Lower; often fails to detect fucosylated AFP at low total AFP concentrations.[1] |
| Diagnostic Performance (for HCC) | Superior, especially in patients with low AFP concentrations.[1] | Limited, particularly in early-stage HCC where AFP levels are low.[1] |
| Correlation (vs. LiBA) | High (Pearson correlation coefficient R=0.93 for total AFP).[1] | N/A |
| Throughput | Lower to medium, can be automated. | High, suitable for screening large numbers of samples. |
| Limitations | Technically demanding, requires specialized equipment and expertise. | Potential for cross-reactivity of lectins, indirect measurement can be less precise.[1] |
Experimental Workflows
A typical workflow for fucosylation analysis involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general experimental workflow for the quantitative analysis of fucosylation using stable isotope labeling and mass spectrometry.
Detailed Experimental Protocols
Lectin-Based ELISA for Fucosylated Glycoprotein (B1211001) Quantification
This protocol describes a reverse lectin ELISA, where the lectin is coated on the microtiter plate to capture fucosylated glycoproteins from a sample.[4]
Materials:
-
Microtiter plates (e.g., Maxisorp)
-
Fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL) or a recombinant fucose-binding lectin)
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (3% BSA in PBS)
-
Wash buffer (PBS + 0.05% Tween 20 - PBST)
-
Plasma/serum samples
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat microtiter plate wells with the fucose-specific lectin (e.g., 5 µg/mL in coating buffer) and incubate overnight at 4°C.[4]
-
Blocking: Wash the wells three times with PBST. Block non-specific binding sites by adding blocking buffer and incubating for 1 hour at room temperature.[4]
-
Sample Incubation: Wash the wells three times with PBST. Add diluted plasma or serum samples to the wells and incubate for 1 hour at room temperature with gentle shaking.[4]
-
Primary Antibody Incubation: Wash the wells three times with PBST. Add the primary antibody against the target glycoprotein (diluted in 1% BSA in PBS) and incubate for 1 hour at room temperature.[4]
-
Secondary Antibody Incubation: Wash the wells three times with PBST. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with PBST. Add TMB substrate and incubate in the dark until a color develops.
-
Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of fucosylated glycoprotein in the sample.
Quantitative Analysis of Fucosylated Proteins by LC-MS/MS
This protocol outlines a typical bottom-up proteomics workflow for the quantification of fucosylated peptides.[5][6][7]
Materials:
-
Protein samples (e.g., cell lysates, serum)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (B52724) (LC-MS grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or dilute serum in an appropriate buffer.[6]
-
Reduce disulfide bonds with DTT (e.g., 10 mM DTT at 56°C for 1 hour).[6]
-
Alkylate cysteine residues with IAA (e.g., 20 mM IAA in the dark at room temperature for 45 minutes).[6]
-
Digest proteins into peptides with trypsin (e.g., 1:50 enzyme-to-protein ratio, overnight at 37°C).[6]
-
-
Peptide Desalting:
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.[6]
-
Inject the sample into the LC-MS/MS system.
-
Separate peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.[5][7]
-
Acquire data in a data-dependent acquisition (DDA) or targeted (e.g., Multiple Reaction Monitoring - MRM) mode.[5][6]
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a protein database, including variable modifications for fucosylation.
-
Quantify the relative abundance of fucosylated peptides by comparing the peak intensities or areas of the fucosylated and non-fucosylated forms of the same peptide.[6]
-
Fucosylation in Signaling Pathways: The Role of Core Fucosylation in TGF-β Signaling
Core fucosylation, the addition of an α1,6-linked fucose to the innermost GlcNAc of N-glycans, is catalyzed by the fucosyltransferase FUT8. This modification plays a crucial role in regulating the activity of various growth factor receptors, including the Transforming Growth Factor-β (TGF-β) receptor.[8] Dysregulation of TGF-β signaling due to altered fucosylation is implicated in developmental abnormalities and diseases like cancer.[9]
The following diagram illustrates the impact of FUT8-mediated core fucosylation on the TGF-β signaling pathway.
References
- 1. Development and Validation of a Lectin-independent Liquid Chromatography–Tandem Mass Spectrometry Method for Serum Glycosylated Alpha-fetoprotein Analysis and Comparison with a Liquid-phase Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bktimes.net [bktimes.net]
- 3. Clinical Assay for AFP-L3 by Using Multiple Reaction Monitoring-Mass Spectrometry for Diagnosing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse lectin ELISA for detecting fucosylated forms of α1-acid glycoprotein associated with hepatocellular carcinoma | PLOS One [journals.plos.org]
- 5. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of TGF-beta1 receptor activation leads to abnormal lung development and emphysema-like phenotype in core fucose-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of α-L-Fucopyranose Analogs: A Guide for Researchers
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is frequently associated with diseases such as cancer and inflammation, making the enzymes of this pathway attractive therapeutic targets. This guide provides a comparative analysis of the biological activities of various α-L-fucopyranose analogs, focusing on their anti-cancer and enzyme-inhibitory properties, supported by experimental data.
Anti-proliferative Activity Against Cancer Cells
Fluorinated analogs of L-fucose have been developed as metabolic inhibitors of fucosylation. By entering cellular fucosylation pathways, they can disrupt the synthesis of GDP-L-fucose or inhibit fucosyltransferases, leading to reduced cell surface fucosylation and subsequent inhibition of cancer cell proliferation and angiogenesis. A comparative study on a panel of fluorinated L-fucose analogs revealed significant differences in their anti-proliferative efficacy.
Data Presentation: Inhibition of Cancer Cell Proliferation
A study comparing various fluorinated fucose analogs demonstrated that modifications at the C-6 position significantly impact anti-proliferative activity. Analogs with multiple fluorine substitutions at this position, such as 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose, showed potent inhibitory effects on human colon cancer cells (HCT116), whereas the previously reported 2-deoxy-2-fluoro-L-fucose had minimal effect.[1]
| Analog Name | Target Cell Line | IC50 Value (µM) |
| 6-fluoro-L-fucose | HCT116 | 159 |
| 6,6-difluoro-L-fucose | HCT116 | 43 |
| 6,6,6-trifluoro-L-fucose | HCT116 | 58 |
| 2-deoxy-2-fluoro-L-fucose | HCT116 & others | No apparent effect at 100 µM |
Data sourced from Dai et al. (2020).[1]
Mandatory Visualization: GDP-Fucose Biosynthesis Pathways
The biological activity of fucose analogs is dependent on their metabolic conversion to GDP-fucose analogs, which then interfere with fucosylation. There are two main pathways for GDP-fucose synthesis: the de novo pathway and the salvage pathway.[2][3][4] Fucose analogs act as inhibitors within these pathways.
Caption: GDP-Fucose biosynthesis and the role of fucose analogs.
Experimental Protocols: Cell Proliferation Assay
The anti-proliferative activity of fucose analogs was determined using the Alamar blue (resazurin) reduction assay.[1][5]
-
Cell Seeding: Cancer cells (e.g., HCT116, SW480) are seeded into 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of culture medium containing 10% FBS.[5]
-
Compound Treatment: After allowing cells to adhere (typically 24 hours), they are treated with various concentrations of the peracetylated forms of fucose analogs (which enhance cell permeability). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated with the compounds for a period of 72 hours under standard culture conditions (37°C, 5% CO₂).[1]
-
Viability Assessment: After the incubation period, 10 µL of Alamar blue reagent is added to each well. The plates are incubated for an additional 1-4 hours.[5]
-
Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths typically set at 544 nm and 590 nm, respectively.[5] The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.
Enzyme Inhibition Activity
The primary mechanism by which fucose analogs are thought to exert their effects is through the inhibition of fucosyltransferases. α1,6-fucosyltransferase (FUT8) is a key enzyme responsible for core fucosylation of N-glycans, a modification frequently upregulated in cancer. To assess this, the fucose analogs are first chemoenzymatically converted to their corresponding GDP-fucose derivatives.
Data Presentation: Inhibition of FUT8
Interestingly, the analogs that were most potent in cell proliferation assays (6,6-difluoro- and 6,6,6-trifluoro-L-fucose) showed weaker inhibition of FUT8 when converted to their GDP-derivatives, compared to the GDP-derivative of 2-deoxy-2-fluoro-L-fucose.[1] This suggests that the anti-proliferative effects of the C-6 fluorinated analogs may not be solely due to FUT8 inhibition and could involve targeting other enzymes in the fucosylation pathway or other fucosyltransferases.[1][6]
| GDP-Fucose Analog | Concentration (µM) | FUT8 Inhibition (%) |
| GDP-2-deoxy-2-fluoro-L-fucose | 5 | 92% |
| GDP-6-fluoro-L-fucose | 5 | ~28% |
| GDP-6,6-difluoro-L-fucose | 5 | ~13% |
| GDP-6,6,6-trifluoro-L-fucose | 5 | ~20% |
Data sourced from Dai et al. (2020).[1]
Experimental Protocols: FUT8 Inhibition Assay
A malachite green-based phosphate (B84403) assay can be used to measure the activity of FUT8 by detecting the release of GDP upon the transfer of fucose from GDP-fucose to an acceptor substrate.[1]
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM MES, pH 6.5) containing the acceptor substrate (e.g., a biantennary N-glycan), recombinant human FUT8 enzyme, and MnCl₂.
-
Inhibitor Addition: The synthesized GDP-fluorinated fucose analogs are added to the reaction mixture at a fixed concentration (e.g., 5 µM).
-
Reaction Initiation: The reaction is initiated by the addition of the donor substrate, GDP-fucose.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
GDP Detection: The amount of released GDP is quantified by adding a malachite green reagent, which forms a colored complex with the free phosphate generated by a phosphatase that hydrolyzes GDP.
-
Measurement: The absorbance is measured at approximately 620-650 nm. The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated reaction to a control reaction without the inhibitor.
Anti-inflammatory Activity
L-fucose and fucose-rich polysaccharides (fucoidans) have demonstrated significant anti-inflammatory effects. These effects are primarily mediated through the inhibition of key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Mandatory Visualization: Inflammatory Signaling Pathway
LPS (lipopolysaccharide) from Gram-negative bacteria is a potent inducer of inflammation in immune cells like macrophages. It activates signaling cascades that lead to the expression of pro-inflammatory genes. Fucose and its derivatives can suppress this activation.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of Fucose-Binding Lectins
For researchers, scientists, and drug development professionals, the precise characterization of fucose-binding lectins is paramount for their application in diagnostics, therapeutics, and fundamental research. This guide provides a comparative overview of common fucose-binding lectins, detailing their binding specificities through quantitative data. It further outlines key experimental protocols for validation and visualizes a general workflow and a relevant signaling pathway to provide a comprehensive resource for lectin analysis.
Comparative Binding Specificity of Fucose-Binding Lectins
The specificity of a lectin is a critical parameter that dictates its utility. The following table summarizes the binding affinities of several common fucose-binding lectins to a variety of fucosylated glycans. The data is presented as association constants (Ka) or dissociation constants (Kd), where a higher Ka or lower Kd indicates stronger binding.
| Lectin | Glycan Structure | Binding Affinity (Ka in M⁻¹) | Dissociation Constant (Kd in µM) | Notes |
| LCA (Lens culinaris Agglutinin) | Core-fucosylated, agalactosylated, bi-antennary N-glycan | 1.1 x 10⁵[1] | Highest affinity for this specific core-fucosylated structure.[1] | |
| Core-fucosylated N-glycans (mono- and bi-antennary) | ✓[1] | Does not bind to tri- and tetra-antennary forms.[1] | ||
| PSA (Pisum sativum Agglutinin) | Core-fucosylated, trimannosyl structure | 1.2 x 10⁵[1] | Highest affinity for this core-fucosylated structure.[1] | |
| Core-fucosylated N-glycans (mono- and bi-antennary) | ✓[1] | Similar to LCA, does not bind to tri- and tetra-antennary forms.[1] | ||
| AAL (Aleuria aurantia (B1595364) Lectin) | Broad specificity to fucosylated glycans | ✓[1] | Recognizes various fucose linkages (α1,2, α1,3, α1,4, α1,6). | |
| α1,3-fucosylated at the reducing terminal GlcNAc | ✓[2] | A key differentiator from AOL.[2] | ||
| AOL (Aspergillus oryzae Lectin) | α1,6-fucosylated oligosaccharides | 2.9-6.2 times higher than AAL[2] | Shows a stronger preference for core fucose compared to AAL.[2][3] | |
| Does not recognize α1,3-fucosylated terminal GlcNAc | ✗[2] | More specific for core fucose than AAL.[2][3] | ||
| LTL (Lotus tetragonolobus Lectin) | α-linked L-fucose containing oligosaccharides | ✓[4] | Markedly different affinities compared to UEA I for some oligosaccharides.[4] | |
| Lewisx (Lex) | ✓[5] | Identified as a main recognition motif.[5] | ||
| UEA I (Ulex europaeus Agglutinin I) | α1,2 linked fucose residues | Strong[6] | Reacts strongly with H type 2 antigen.[6] | |
| α1,3 or α1,6-linked fucose | Poor to no binding[6] | Highly specific for α1,2 fucose linkage.[6] |
Experimental Protocols for Specificity Validation
Accurate and reproducible methods are essential for validating the binding specificity of fucose-binding lectins. The following sections provide detailed protocols for three widely used techniques: Glycan Microarray, Surface Plasmon Resonance (SPR), and Enzyme-Linked Lectin Assay (ELLA).
Glycan Microarray Analysis
Glycan microarrays offer a high-throughput platform to screen the binding of a lectin against a large library of immobilized glycans, providing a comprehensive binding profile.
Protocol:
-
Preparation of the Glycan Microarray:
-
Synthesized or purified glycans with an amine-linker are printed onto N-hydroxysuccinimide (NHS)-activated glass slides.
-
The slides are incubated in a humid chamber to facilitate covalent immobilization.
-
Remaining active NHS esters are quenched using a blocking buffer (e.g., ethanolamine).
-
The slides are then washed and dried.
-
-
Lectin Incubation:
-
The lectin of interest is fluorescently labeled (e.g., with Cy3 or Cy5) or biotinylated.
-
The microarray slide is blocked with a suitable blocking buffer (e.g., BSA-containing buffer) to prevent non-specific binding.
-
The labeled lectin solution is applied to the surface of the microarray and incubated in a humidified chamber.
-
-
Washing and Detection:
-
The slide is washed with a series of buffers to remove unbound lectin.
-
If a biotinylated lectin was used, a fluorescently-labeled streptavidin conjugate is added and incubated.
-
The slide is washed again to remove unbound streptavidin.
-
-
Data Acquisition and Analysis:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Immobilization of the Lectin or Glycan:
-
One of the binding partners (either the lectin or a specific glycan/glycoprotein) is immobilized onto the sensor chip surface. Amine coupling is a common method for immobilizing proteins.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
The ligand (lectin or glycoprotein) is injected over the activated surface.
-
Remaining active esters are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A solution containing the analyte (the binding partner not immobilized on the chip) at various concentrations is flowed over the sensor surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding, is monitored in real-time and recorded as a sensorgram.
-
A buffer flow follows the analyte injection to monitor the dissociation phase.
-
-
Regeneration:
-
The sensor surface is regenerated by injecting a solution that disrupts the lectin-glycan interaction (e.g., a low pH buffer or a high concentration of a competitive sugar) to remove the bound analyte.
-
-
Data Analysis:
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a plate-based assay that can be used to determine the specificity of a lectin through competitive inhibition.
Protocol:
-
Plate Coating:
-
A specific glycoprotein (B1211001) or a synthetic glycan-conjugate is immobilized onto the wells of a microtiter plate.
-
The plate is incubated to allow for adsorption.
-
-
Blocking:
-
The wells are washed, and a blocking buffer (e.g., BSA or a commercial carbohydrate-free blocker) is added to prevent non-specific binding of the lectin.
-
-
Competitive Inhibition:
-
The enzyme-conjugated lectin (e.g., HRP-conjugated lectin) is pre-incubated with a panel of different free sugars (inhibitors) at various concentrations.
-
These lectin-sugar mixtures are then added to the coated and blocked wells.
-
-
Incubation and Washing:
-
The plate is incubated to allow the unbound lectin to bind to the immobilized glycan.
-
The wells are washed thoroughly to remove any unbound lectin and lectin-inhibitor complexes.
-
-
Detection:
-
A substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
-
The enzymatic reaction produces a colored product.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
The degree of inhibition by each sugar is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of lectin binding) is determined to rank the binding preference of the lectin for different sugars.[3][14][15][16][17]
-
Visualizing Workflows and Signaling Pathways
Understanding the experimental process and the biological context of lectin function is crucial. The following diagrams, created using the DOT language, illustrate a general workflow for validating lectin specificity and a key signaling pathway initiated by a fucose-binding lectin.
References
- 1. Comparative analysis of core-fucose-binding lectins from Lens culinaris and Pisum sativum using frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Lotus tetragonolobus Lectin (LTL) Clinisciences [clinisciences.com]
- 5. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulex europaeus Lectin (UEA I) Clinisciences [clinisciences.com]
- 7. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
- 15. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Frontiers | Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study [frontiersin.org]
A Comparative Guide to Fucosyltransferase Inhibitors: Performance, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. The dysregulation of fucosylation, often mediated by the overexpression of fucosyltransferases (FUTs), is a hallmark of various pathologies, most notably cancer, where it contributes to tumor progression and metastasis.[1][2] Consequently, the development of potent and selective FUT inhibitors has emerged as a promising therapeutic strategy.
This guide provides a comparative analysis of various fucosyltransferase inhibitors, presenting quantitative data on their inhibitory efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Quantitative Comparison of Fucosyltransferase Inhibitors
The inhibitory potential of different compounds against specific fucosyltransferases is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate greater potency. The following tables summarize the available data for several classes of FUT inhibitors.
Table 1: Inhibitory Potency of GDP-Fucose Analogs against Fucosyltransferases
GDP-fucose analogs are competitive inhibitors that mimic the natural donor substrate. Fluorination at key positions of the fucose moiety is a common strategy to enhance inhibitory activity.
| Compound | Target FUT(s) | Ki (μM) | Reference(s) |
| GDP-2-F-Fucose | FUT1, 3, 6, 9 | - | [3] |
| FUT8 | 208 | [3] | |
| GDP-2,2-di-F-Fucose | FUT1, 3, 5, 6 | Similar to GDP-2-F-Fucose | [4] |
| FUT8 | Substantially higher than GDP-2-F-Fucose | [4] | |
| C-6-modified 2-F-fucose (2c) | FUT1, 3, 6, 9 | 3 - 11 | [3] |
| FUT8 | 208 | [3] | |
| C-6-modified 2-F-fucose (2f) | FUT1, 3, 6, 9 | 3 - 11 | [3] |
| FUT8 | 518 | [3] | |
| GDP-triazole derivative (GDP-TZ) | FUT6 | 0.062 | [5] |
Table 2: Inhibitory Potency of Small Molecule FUT8 Inhibitors
FUT8 is the sole enzyme responsible for core fucosylation and is a key target in cancer therapy.
| Inhibitor | Assay Type | Cell Line | IC50 (μM) | Binding Affinity (Kd) | Citation(s) |
| FDW028 | Cell Proliferation | SW480 | 5.95 | 5.486 μM | [6] |
| Cell Proliferation | HCT-8 | 23.78 | [6] | ||
| FUT8-IN-1 | Enzymatic Assay | - | ~50 | 49 nM | [6] |
| Compound 15 | In vivo (xenograft) | SW480 | Not Reported | Selectively binds to FUT8 | [7] |
Table 3: Metabolic Fucosylation Inhibitors
These compounds interfere with the biosynthesis of GDP-fucose, the universal donor for all fucosyltransferases.
| Inhibitor | Mechanism | Effect | Citation(s) |
| 2-fluoro-L-fucose (2F-Fuc) | Metabolic inhibitor | Globally suppresses fucosylation | [8] |
| SGN-2FF (2-Fluorofucose) | General fucosylation inhibitor | Dose-dependent inhibition of fucosylation | [6] |
| Fucotrim I/II | Metabolic fucosylation inhibitor | Reduces proliferation and survival of cancer cells | [9] |
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed methodologies for key experiments cited in this guide.
FUT8 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FUT8.[6]
Materials:
-
Recombinant human FUT8 enzyme
-
GDP-Fucose (donor substrate)
-
Fluorescently labeled N-glycan (acceptor substrate)
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
Test compounds (e.g., FDW028, FUT8-IN-1)
-
Detection system (e.g., HPLC, fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FUT8 enzyme, and the acceptor substrate.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding GDP-Fucose.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction.
-
Analyze the formation of the fucosylated product using a suitable detection method. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.[8]
Materials:
-
Cancer cell lines (e.g., SW480, HCT-8)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., FDW028)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
High-Throughput Fucosyltransferase Inhibition Assay
This fluorescence-based assay is suitable for screening large compound libraries.[10][11]
Materials:
-
Fucosyltransferase enzyme (e.g., FUT5, FUT6)
-
Fluorogenically labeled oligosaccharide probe (e.g., 4-methylumbelliferyl glycoside)
-
Specific glycoside hydrolase enzymes
-
GDP-fucose
-
Test compounds
-
Microtiter plates
-
Fluorescence plate reader
Procedure:
-
In a microtiter plate, combine the FUT enzyme, the fluorogenic probe, GDP-fucose, and the test compound.
-
Incubate to allow the fucosylation reaction to proceed.
-
Add the specific glycoside hydrolase enzymes. These enzymes will only hydrolyze the non-fucosylated probe, releasing a fluorescent signal (4-methylumbelliferone).
-
Measure the fluorescence intensity. A high fluorescent signal indicates inhibition of the fucosyltransferase, as the probe remains non-fucosylated and is subsequently cleaved by the glycosidases.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by fucosyltransferase inhibitors is crucial for understanding their mechanism of action.
GDP-Fucose Biosynthesis and Metabolic Inhibition
Metabolic inhibitors block the synthesis of GDP-fucose, the essential donor substrate for all fucosyltransferases, thereby globally suppressing fucosylation.
Caption: GDP-Fucose biosynthesis pathways and the mechanism of metabolic inhibitors.
Notch Signaling Pathway and O-Fucosylation
O-fucosylation, catalyzed by POFUT1, is essential for the proper function of the Notch receptor, a key regulator of cell fate decisions.
Caption: O-fucosylation of the Notch receptor by POFUT1 is a critical step for its function.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing novel fucosyltransferase inhibitors involves a multi-step process from initial high-throughput screening to in-depth mechanistic studies.
Caption: A generalized workflow for the discovery and development of fucosyltransferase inhibitors.
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel FUT8 inhibitors with promising affinity and in vivo efficacy for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Anomeric Configuration of L-Fucose in Glycans
Introduction
The anomeric configuration of monosaccharide units within glycans is crucial for their biological function, influencing everything from protein folding and stability to cell-cell recognition and signaling. L-fucose, a deoxyhexose commonly found at the terminal positions of glycan chains, can exist in either an α or β anomeric form. The specific linkage (α or β) is determined by the fucosyltransferase responsible for its addition and dictates the glycan's interaction with binding partners like lectins and antibodies. Consequently, accurate determination of L-fucose's anomeric configuration is a critical aspect of glycobiology research and the development of glycoprotein-based therapeutics. This guide provides a comparative overview of the primary methods used for this purpose, complete with experimental data and detailed protocols.
Comparison of Key Methods
The two most prevalent and well-established methods for determining the anomeric configuration of L-fucose are Nuclear Magnetic Resonance (NMR) spectroscopy and enzymatic assays using specific fucosidases. Each method offers distinct advantages and is suited to different experimental contexts.
| Feature | ¹H NMR Spectroscopy | Enzymatic Assay (α-L-Fucosidase) |
| Principle | Distinguishes anomers based on the chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton (H-1). | Specific cleavage of α-L-fucosidic linkages. The change in the glycan is then detected. |
| Sample Requirement | Typically higher (µg to mg range). | Lower (pmol to nmol range), offering higher sensitivity. |
| Sample Preparation | Requires purification of the glycan. Can be sensitive to buffer components and pH. | Requires specific buffer conditions for optimal enzyme activity. |
| Data Interpretation | The chemical shift of the anomeric proton (H-1) for α-L-fucose is typically around 5.0-5.2 ppm, while for β-L-fucose it's around 4.3-4.5 ppm. The ³J(H1,H2) coupling constant is also diagnostic. | A shift in the retention time in chromatography or a change in mass in mass spectrometry after enzyme treatment indicates the presence of an α-linkage. |
| Throughput | Lower throughput, as each sample is analyzed individually. | Can be adapted for higher throughput analysis. |
| Confirmation | Provides direct structural information. | Provides indirect evidence based on enzyme specificity. |
| Instrumentation | Requires access to a high-field NMR spectrometer. | Requires standard laboratory equipment like incubators and access to a chromatography or mass spectrometry system. |
Experimental Protocols
Determination of Anomeric Configuration by ¹H NMR Spectroscopy
This protocol outlines the general steps for determining the anomeric configuration of L-fucose in a purified glycan sample.
Methodology:
-
Sample Preparation:
-
Lyophilize the purified glycan sample (typically 50-500 µg).
-
Dissolve the sample in 99.9% deuterium (B1214612) oxide (D₂O). To exchange exchangeable protons, perform two to three cycles of lyophilization and redissolution in D₂O.
-
Finally, dissolve the sample in 0.5-0.6 mL of D₂O for analysis.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum at a suitable temperature (e.g., 25°C) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The anomeric region of the spectrum (typically 4.0-5.5 ppm) is of primary interest.
-
-
Data Analysis:
-
Identify the signal corresponding to the anomeric proton (H-1) of the fucose residue.
-
α-L-fucose: The anomeric proton signal typically appears at a downfield chemical shift (δ ≈ 5.0–5.2 ppm) and exhibits a small ³J(H1,H2) coupling constant (≈ 3–4 Hz), appearing as a broad singlet or a narrow doublet.
-
β-L-fucose: The anomeric proton signal is found at a more upfield chemical shift (δ ≈ 4.3–4.5 ppm) with a larger ³J(H1,H2) coupling constant (≈ 7–8 Hz), appearing as a distinct doublet.
-
Determination of Anomeric Configuration by Enzymatic Assay
This protocol uses an α-L-fucosidase, an exoglycosidase that specifically cleaves terminal α-L-fucose residues. The resulting change in the glycan is then analyzed, typically by chromatography or mass spectrometry.
Methodology:
-
Sample Preparation:
-
Dissolve the purified glycan sample in a buffer suitable for the enzyme (e.g., 50 mM sodium acetate, pH 5.5).
-
-
Enzymatic Digestion:
-
Divide the sample into two aliquots: a control and a test sample.
-
To the test sample, add a specific amount of α-L-fucosidase (e.g., from bovine kidney).
-
To the control sample, add the same buffer without the enzyme.
-
Incubate both samples at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 12-18 hours).
-
-
Analysis:
-
Analyze both the control and the enzyme-treated samples using a suitable technique, such as:
-
High-Performance Liquid Chromatography (HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC): A shift in the retention time of the glycan peak in the enzyme-treated sample compared to the control indicates the cleavage of fucose and thus an α-linkage.
-
Mass Spectrometry (MS): A decrease in the mass of the glycan corresponding to the mass of a fucose residue (146 Da) in the enzyme-treated sample confirms the presence of an α-linked fucose.
-
-
-
Interpretation:
-
If a change (shift in retention time or mass decrease) is observed in the enzyme-treated sample, the fucose is in the α-anomeric configuration.
-
If no change is observed, the fucose is likely in the β-anomeric configuration or is not accessible to the enzyme.
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of the two primary methods for determining the anomeric configuration of L-fucose.
Caption: Workflow for determining L-fucose anomeric configuration by NMR and enzymatic assay.
comparing the immunogenicity of fucosylated vs. non-fucosylated proteins
For researchers, scientists, and drug development professionals, understanding the nuances of protein modifications is critical for optimizing therapeutic efficacy. One such modification, fucosylation, has garnered significant attention for its profound impact on the immunogenicity of proteins, particularly monoclonal antibodies. This guide provides an objective comparison of fucosylated and non-fucosylated proteins, supported by experimental data, to illuminate the therapeutic implications of this key glycosylation event.
The presence or absence of a fucose sugar unit on the N-glycans within the Fc region of an antibody dramatically influences its ability to engage with the immune system. Non-fucosylated, or afucosylated, antibodies have consistently demonstrated a heightened ability to elicit a powerful immune response known as Antibody-Dependent Cellular Cytotoxicity (ADCC). This enhanced activity is a key factor in the development of next-generation antibody therapeutics with improved potency.
Enhanced Effector Function: The ADCC Advantage of Non-Fucosylated Proteins
The primary mechanism by which afucosylated antibodies exhibit superior immunogenicity is through their enhanced binding to the FcγRIIIa (CD16a) receptor on the surface of immune effector cells, most notably Natural Killer (NK) cells.[1][2] This interaction is the critical first step in initiating ADCC, a process where immune cells lyse antibody-targeted cells. The absence of the core fucose residue on the Fc glycan reduces steric hindrance, allowing for a more favorable interaction with FcγRIIIa.[3][4] This increased binding affinity translates to a more potent ADCC response, even at lower antibody concentrations.[2]
In contrast, fucosylated antibodies, which represent the majority of naturally occurring and conventionally produced recombinant antibodies, exhibit a lower affinity for FcγRIIIa. This results in a comparatively weaker ADCC response.
Quantitative Comparison of ADCC Activity
The enhanced ADCC activity of afucosylated antibodies has been quantified in numerous studies. The following tables summarize key experimental data comparing fucosylated and non-fucosylated versions of well-known therapeutic antibodies.
Table 1: Comparison of Anti-CD20 Antibodies (Rituximab vs. Obinutuzumab)
| Parameter | Fucosylated (Rituximab) | Non-fucosylated (Obinutuzumab) | Fold Increase | Reference |
| ADCC Activity (% Lysis at 10 µg/ml, E:T Ratio 10:1) | 38.3 ± 9.2% | 73.4 ± 3.4% | ~1.9 | [5] |
| ADCC Activity (% Lysis at 10 µg/ml, E:T Ratio 5:1) | 11.6 ± 3.7% | 33.2 ± 11.1% | ~2.9 | [5] |
Obinutuzumab is a glycoengineered, afucosylated anti-CD20 monoclonal antibody.
Table 2: Comparison of Anti-HER2 Antibodies (Trastuzumab)
| Parameter | Fucosylated Trastuzumab | Afucosylated Trastuzumab | Fold Increase | Reference |
| FcγRIIIa Binding Affinity | Lower Affinity | Higher Affinity | Not specified | [6][7] |
| ADCC Potency (vs. EU Herceptin) | 100% (Reference) | >200% | >2 | [6] |
| ADCC Activity (% Lysis) | Lower | Higher | Not specified | [7] |
Complement-Dependent Cytotoxicity (CDC): A Different Story
While fucosylation plays a critical role in modulating ADCC, its impact on Complement-Dependent Cytotoxicity (CDC) appears to be minimal.[8] CDC is another important effector function of antibodies, where the complement system is activated to lyse target cells. Studies comparing fucosylated and afucosylated antibodies have shown comparable CDC activity, suggesting that the presence or absence of fucose does not significantly alter the interaction with the C1q component of the complement cascade.[1][9] For instance, one study found that a non-fucosylated anti-CD20 IgG1 mutant (IgG1fut) induced comparable, though slightly reduced, CDC activity compared to the native fucosylated antibody.[9]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: FcγRIIIa signaling pathway in ADCC.
References
- 1. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Afucosylated antibodies increase activation of FcγRIIIa-dependent signaling components to intensify processes promoting ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obinutuzumab (GA101) vs. rituximab significantly enhances cell death, antibody-dependent cytotoxicity and improves overall survival against CD20+ primary mediastinal B-cell lymphoma (PMBL) in a xenograft NOD-scid IL2Rgnull (NSG) mouse model: a potential targeted agent in the treatment of PMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sartorius.com [sartorius.com]
A Researcher's Guide to the Validation of Alpha-L-Fucosidase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of alpha-L-fucosidase (FUCA1) activity is crucial for advancing our understanding of its role in various physiological and pathological processes, including lysosomal storage diseases like fucosidosis, cancer progression, and inflammation. This guide provides an objective comparison of commonly used alpha-L-fucosidase activity assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The two predominant methods for determining alpha-L-fucosidase activity rely on the enzymatic cleavage of synthetic substrates that, upon reaction, produce a detectable signal. These methods are broadly categorized as colorimetric and fluorometric assays.
Comparison of Alpha-L-Fucosidase Activity Assay Methods
The choice between a colorimetric and a fluorometric assay depends on several factors, including the required sensitivity, the concentration of the enzyme in the sample, and the available laboratory equipment.
| Feature | Colorimetric Assay | Fluorometric Assay | Alternative Methods |
| Principle | Enzymatic cleavage of a chromogenic substrate (e.g., p-nitrophenyl-α-L-fucopyranoside, pNPF) releases a colored product (p-nitrophenol) that is measured by absorbance. | Enzymatic cleavage of a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-L-fucopyranoside, 4-MUF) releases a fluorescent product (4-methylumbelliferone, 4-MU) that is measured by fluorescence. | ELISA kits for quantifying FUCA1 protein levels.[1] |
| Substrate | p-nitrophenyl-α-L-fucopyranoside (pNPF) | 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) | Not applicable |
| Detection | Absorbance at 405 nm[2] | Fluorescence at Ex/Em = 330-360/440-450 nm[3] | Colorimetric (ELISA)[4] |
| Sensitivity | Generally lower, in the micromolar to millimolar range.[5] Suitable for samples with higher enzyme activity. | Generally higher, can detect less than 1 µU/ml of FUCA1 activity.[6] Ideal for samples with low enzyme concentrations.[3] | Varies by kit, with some having sensitivity in the ng/mL range for protein quantification.[1] |
| Throughput | Amenable to high-throughput screening (HTS). | Well-suited for high-throughput screening (HTS).[3] | Standard 96-well plate format is common. |
| Cost | Generally more cost-effective.[3] | Can be more expensive due to the cost of the fluorogenic substrate and the need for a fluorescence plate reader. | Varies depending on the kit. |
| Advantages | Simple, robust, and utilizes standard spectrophotometers.[5] | High sensitivity and a wide dynamic range.[3] | Measures protein amount directly, not just activity. |
| Disadvantages | Lower sensitivity may not be suitable for all sample types.[5] | Requires a fluorescence microplate reader. Fluorophores can be sensitive to environmental conditions.[5] | Does not provide information on enzymatic activity, which can be influenced by post-translational modifications and inhibitors. |
Performance of Commercially Available Alpha-L-Fucosidase Assay Kits
Several manufacturers offer kits for the measurement of alpha-L-fucosidase activity. The following table summarizes the key features of some of these commercially available kits.
| Kit Name | Manufacturer | Method | Sample Types | Detection Limit |
| α-L-Fucosidase Assay Kit (Colorimetric) | Sigma-Aldrich | Colorimetric | Plasma, serum, tissue, cell lysate[2] | 1 U/L[2] |
| Alpha-L-Fucosidase Assay Kit (ab272525) | Abcam | Colorimetric | Tissue Lysate, Plasma, Serum, Cell Lysate | 1 mU/mL |
| α-L-Fucosidase Activity Assay Kit (Fluorometric) | Abcam | Fluorometric | Serum, plasma[6] | < 1 µU/ml[6] |
| Human alpha-L-fucosidase,AFU ELISA Kit | Various | ELISA | Plasma | 7.8 µU/mL[1] |
| Human Tissue Alpha-L-Fucosidase (FUCA1) ELISA Kit | Various | ELISA | Tissue | < 0.12 ng/ml[1] |
Experimental Protocols
Below are detailed methodologies for the two primary types of alpha-L-fucosidase activity assays.
Colorimetric Assay Protocol (using pNPF)
This protocol is a generalized procedure based on the cleavage of p-nitrophenyl-α-L-fucopyranoside (pNPF).
Materials:
-
Samples (serum, plasma, tissue homogenate, or cell lysate)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[2]
-
Substrate Solution (p-nitrophenyl-α-L-fucopyranoside in Assay Buffer)
-
Stop Reagent (e.g., 0.5 M Sodium Carbonate)[3]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Serum and plasma can often be assayed directly after centrifugation to remove any particulate matter.[2]
-
For tissues, homogenize in cold Assay Buffer (e.g., 50 mg tissue in 200 µL buffer) and centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is used for the assay.[2]
-
For cells, wash and then lyse by sonication or homogenization in cold Assay Buffer. Centrifuge to pellet cell debris and use the supernatant.[2]
-
-
Assay Reaction:
-
Add 20 µL of sample to each well of the microplate.
-
Add 80 µL of the Substrate Solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-60 minutes).[2]
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Reagent to each well to terminate the enzymatic reaction and develop the color.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using a known concentration of p-nitrophenol.
-
Calculate the alpha-L-fucosidase activity in the samples based on the standard curve. Activity is typically expressed in Units/L, where one unit is the amount of enzyme that hydrolyzes 1 µmole of pNPF per minute at the assay conditions.[2]
-
Fluorometric Assay Protocol (using 4-MUF)
This protocol is a generalized procedure based on the cleavage of 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF).
Materials:
-
Samples (serum, plasma, tissue homogenate, or cell lysate)
-
FUCA1 Assay Buffer[6]
-
4-MUF Substrate (in DMSO)[6]
-
4-MU Standard (for standard curve)[6]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU standard in the Assay Buffer to generate a standard curve.[6]
-
-
Assay Reaction:
-
Add 1-10 µL of the sample to the wells of the black microplate.
-
Adjust the volume in each well to 50 µL with the FUCA1 Assay Buffer.[6]
-
Prepare a reaction mix by diluting the 4-MUF Substrate in the Assay Buffer.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement:
-
Calculation:
-
Determine the rate of 4-MU production from the slope of the kinetic curve.
-
Calculate the alpha-L-fucosidase activity in the samples by comparing the rate to the 4-MU standard curve.
-
Visualizing the Experimental Workflow and Enzymatic Reaction
To further clarify the assay principles, the following diagrams illustrate the experimental workflows and the enzymatic reactions.
References
The Critical Role of α-L-Fucose in Cell Adhesion: A Comparative Guide Based on Knockout Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cell adhesion is paramount. This guide provides an objective comparison of experimental data from knockout studies, unequivocally confirming the essential role of α-L-fucose in mediating this fundamental biological process. We delve into the experimental protocols, present quantitative data, and visualize the underlying signaling pathways to offer a comprehensive resource for future research and therapeutic development.
The addition of fucose to glycan structures, a process known as fucosylation, is a critical post-translational modification that governs a myriad of cellular functions, most notably cell-cell recognition and adhesion. The terminal α-L-fucose monosaccharide is a key component of ligands for selectins, a family of adhesion molecules crucial for immune responses, inflammation, and cancer metastasis. Knockout studies, which involve the targeted deletion of genes encoding fucosyltransferases (FUTs), the enzymes responsible for fucosylation, have provided definitive evidence for the indispensable role of α-L-fucose in these processes.
Knockout Models Reveal Drastic Reduction in Cell Adhesion
Genetic ablation of specific fucosyltransferases in both mouse models and human cell lines has consistently demonstrated a significant impairment in cell adhesion to selectins. These studies provide a powerful tool to dissect the specific contributions of different FUTs and the functional consequences of fucose deficiency.
Comparison of Adhesion in Fucosyltransferase Knockout/Knockdown Models
| Model System | Gene Knockout/Knockdown | Target Cell Type | Adhesion Substrate | Reduction in Adhesion | Reference |
| Human Cell Line | FUT4/FUT7 dual knockdown | HL-60 (leukocytic) | P-selectin/L-selectin | ~85% | [1] |
| Human Cell Line | FUT9 knockdown | HL-60 (leukocytic) | E-selectin | 50-60% | [1] |
| Human Cell Line | FUT7/FUT9 dual knockdown | HL-60 (leukocytic) | E-selectin | 70-80% | [1] |
| Human Cell Line | FUT4/FUT7/FUT9 triple knockdown | HL-60 (leukocytic) | E-selectin | ~85% | [1] |
| Mouse Model | Fuc-TVII knockout | Leukocytes | E-selectin, P-selectin, L-selectin | Absent leukocyte E- and P-selectin ligand activity, and deficient L-selectin ligand activity | [2] |
| Human Cell Line | FUT3 knockdown | MDA PCa 2b (prostate cancer) | E-selectin | Dramatically reduced | [3][4] |
These studies highlight that the absence of specific fucosyltransferases leads to a dramatic decrease in the ability of cells to adhere to selectin-coated surfaces, confirming the necessity of α-L-fucose for the formation of functional selectin ligands.
Experimental Protocols: A Guide to Investigating Fucosylation and Cell Adhesion
Reproducible and rigorous experimental design is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the confirmation of α-L-fucose's role in cell adhesion.
Lentivirus-based shRNA Knockdown of Fucosyltransferases in HL-60 Cells
This protocol outlines the generation of stable fucosyltransferase knockdown human leukocytic HL-60 cell lines, a crucial tool for in vitro studies.
-
shRNA Vector Preparation: Design and clone short hairpin RNA (shRNA) sequences targeting the desired FUT gene (e.g., FUT4, FUT7, FUT9) into a lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Viral Titer Determination: Harvest the lentiviral particles and determine the viral titer to ensure efficient transduction.
-
Transduction of HL-60 Cells: Transduce HL-60 cells with the lentiviral particles.
-
Selection of Knockdown Cells: Select for successfully transduced cells using an appropriate selection marker present in the lentiviral vector (e.g., puromycin (B1679871) resistance).
-
Verification of Knockdown: Confirm the reduction in target gene expression at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.
Generation of Fucosyltransferase Knockout Mice
The generation of knockout mouse models provides an invaluable in vivo system to study the systemic effects of fucosylation deficiency.
-
Targeting Vector Construction: Create a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target FUT gene exon(s) to be deleted.
-
Embryonic Stem (ES) Cell Transfection: Electroporate the targeting vector into ES cells.
-
Selection of Homologous Recombinants: Select for ES cells that have undergone homologous recombination by growing them in the presence of the selection agent.
-
Verification of Targeting: Confirm the correct integration of the targeting vector by Southern blotting or PCR.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice to obtain offspring that have inherited the knockout allele through their germline.
-
Genotyping: Identify heterozygous and homozygous knockout mice by PCR analysis of tail DNA.
Cell Adhesion Assay under Shear Flow
This assay simulates the physiological conditions of blood flow to assess the adhesion of cells to a substrate.
-
Substrate Preparation: Coat a microfluidic chamber or the surface of a culture dish with a purified adhesion molecule (e.g., recombinant human E-selectin).
-
Cell Perfusion: Perfuse a suspension of the cells of interest (e.g., wild-type vs. FUT-knockout HL-60 cells) through the chamber at a defined shear stress.
-
Microscopy and Data Acquisition: Visualize and record the interaction of the cells with the substrate using a microscope equipped with a camera.
-
Data Analysis: Quantify the number of adherent cells, their rolling velocity, and the duration of their interaction with the substrate.
Visualizing the Molecular Mechanisms
To better understand the complex processes involved, we provide diagrams of the key signaling pathways and experimental workflows.
References
- 1. Silencing α1,3-fucosyltransferases in human leukocytes reveals a role for FUT9 enzyme during E-selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
comparing the efficacy of different alpha-L-fucopyranose synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of alpha-L-fucopyranose, a crucial monosaccharide in many biological processes, is of paramount importance. This guide provides an objective comparison of various synthesis routes, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This document outlines and contrasts the primary methodologies for synthesizing this compound: chemical synthesis from common monosaccharides, enzymatic conversion, and integrated chemoenzymatic strategies. Each approach presents a unique set of advantages and disadvantages in terms of yield, scalability, and stereochemical control.
Comparative Efficacy of Synthesis Routes
The selection of a synthesis route for this compound is often a trade-off between yield, cost of starting materials, reaction complexity, and scalability. Below is a summary of quantitative data for different approaches.
| Synthesis Route | Starting Material | Key Reagents/Enzymes | Number of Steps (approx.) | Reported Yield (%) | Purity | Reaction Time | Scalability |
| Chemical Synthesis | D-Galactose | Acetone (B3395972), NBS, Ph3P, reducing agent, acetic acid | 4+ | Final step up to 90% | High | Multi-day | Moderate |
| Chemical Synthesis | D-Mannose | Organometallic species, sodium periodate | ~6 | ~55% | High | Multi-day | Moderate |
| Chemical Synthesis | D-Glucose derivative | N-bromosuccinimide | 5 | ~19% | High | Multi-day | Moderate |
| Enzymatic Synthesis | L-Fuculose (B118470) | L-Fucose (B3030135) Isomerase | 1 | ~90% | High | Hours | High |
| Chemoenzymatic Synthesis | L-Fucose | L-fucokinase/GDP-fucose pyrophosphorylase (FKP), ATP, GTP | 1 (for GDP-L-fucose) | ~90% (for GDP-L-fucose) | High | Hours | High |
| Microbial Fermentation | Glucose/Glycerol | Engineered E. coli | - | Up to 51.05 g/L titer[1] | Variable | Days | High |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation.
Chemical Synthesis from D-Galactose
This multi-step chemical synthesis involves the protection of hydroxyl groups, selective deoxygenation at the C-6 position, and subsequent deprotection to yield L-fucose.
Step 1: Protection of D-Galactose
-
D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Step 2: Bromination at C-6
-
The protected galactose derivative is treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (Ph3P) in a suitable solvent like toluene (B28343) to afford 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Step 3: Reductive Dehalogenation
-
The 6-bromo derivative is then reduced using a suitable reducing agent, such as tributyltin hydride with a radical initiator (e.g., AIBN) or catalytic hydrogenation, to yield 1,2:3,4-di-O-isopropylidene-α-L-fucopyranose.
Step 4: Deprotection
-
The isopropylidene protecting groups are removed by acid hydrolysis (e.g., with aqueous acetic acid or trifluoroacetic acid) to give this compound. The final product is then purified by recrystallization.
Enzymatic Synthesis from L-Fuculose
This method leverages the high specificity of L-fucose isomerase to catalyze the conversion of L-fuculose to L-fucose.[2]
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0) containing a catalytic amount of a divalent cation cofactor, typically Mn2+ (e.g., 1 mM MnCl2).[2]
-
Dissolve L-fuculose in the reaction buffer to the desired concentration.
-
Add purified L-fucose isomerase to the reaction mixture. The enzyme concentration will depend on the specific activity of the enzyme preparation.
Reaction and Monitoring:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.[2]
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until equilibrium is reached. The equilibrium typically favors the formation of L-fucose.[2]
Purification:
-
Terminate the reaction by denaturing the enzyme (e.g., by boiling).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the resulting L-fucose from any remaining L-fuculose and buffer components using chromatographic techniques, such as column chromatography on silica (B1680970) gel or an ion-exchange resin.
Chemoenzymatic Synthesis of GDP-L-Fucose
This one-pot synthesis is highly efficient for producing the activated sugar donor, GDP-L-fucose, which can subsequently be used in glycosylation reactions or hydrolyzed to L-fucose.[3]
Reaction Setup:
-
In a reaction vessel, combine L-fucose, ATP, and GTP in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[3]
-
Add a catalytic amount of a divalent cation, typically Mg2+ or Mn2+ (e.g., 10 mM MnSO4).[3]
-
Add the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP).
-
To drive the reaction to completion, add inorganic pyrophosphatase to hydrolyze the pyrophosphate byproduct.[4]
Reaction and Purification:
-
Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37 °C) for several hours.[3]
-
Monitor the formation of GDP-L-fucose by HPLC or TLC.
-
Upon completion, the GDP-L-fucose can be purified using anion-exchange chromatography.
-
If free L-fucose is the desired product, the purified GDP-L-fucose can be enzymatically or chemically hydrolyzed.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows of the described synthesis routes.
Caption: Chemical synthesis of this compound from D-galactose.
Caption: Enzymatic synthesis of this compound from L-fuculose.
Caption: Chemoenzymatic synthesis of GDP-L-fucose and optional release of this compound.
References
- 1. Microbial Synthesis of l-Fucose with High Productivity by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of In Silico Models for Fucosylated Glycan Structures
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the attachment of fucose to glycan structures, is a critical post-translational modification that influences a vast array of biological processes, from cell-cell recognition to immune responses.[1] Given their complexity and flexibility, researchers increasingly rely on in silico models to predict and understand the three-dimensional structures of fucosylated glycans and their interactions with proteins. However, the predictive power of these computational models is only as reliable as their experimental validation. This guide provides an objective comparison of common in silico modeling techniques and the experimental methods used to validate them, supported by cited data and detailed protocols.
Part 1: In Silico Modeling Approaches for Fucosylated Glycans
Computational methods offer powerful tools to explore the conformational landscape of fucosylated glycans, which is often difficult to capture through experimental techniques alone.[2][3] The primary in silico approaches include Molecular Dynamics (MD) simulations, Quantum Mechanics (QM), and Molecular Docking.
Comparison of In Silico Modeling Techniques
| Modeling Technique | Principle | Strengths | Limitations | Typical Application |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on classical mechanics (force fields like GLYCAM06, CHARMM36).[4] | Captures the dynamic nature and conformational flexibility of glycans in solution.[2][5][6] Can reveal how fucosylation impacts the overall shape and movement of the glycan.[7][8] | Computationally intensive. Accuracy is highly dependent on the quality of the force field used.[4] | Predicting the conformational ensemble of a fucosylated glycan on a glycoprotein (B1211001) surface.[9][10] |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of the molecule, providing a highly accurate energy landscape. | Offers the highest level of theoretical accuracy for small molecules or fragments.[11] Ideal for analyzing specific parameters like glycosidic linkage angles.[11][12] | Extremely computationally expensive; generally not feasible for entire glycoproteins. | Calculating NMR parameters or refining the energetics of specific glycosidic linkages found in MD simulations.[11] |
| Molecular Docking | Predicts the preferred orientation of one molecule (ligand, e.g., a glycan) when bound to another (receptor, e.g., a protein) to form a stable complex. | Computationally efficient. Useful for generating hypotheses about glycan-protein binding sites.[2][13] | Often treats glycans as rigid or semi-flexible, potentially missing key dynamic interactions.[2] Results require further validation by more rigorous methods like MD. | Predicting how a fucosylated glycan on a virus binds to a host cell receptor.[9] |
| Machine Learning (ML) | Uses algorithms trained on large datasets of known glycan structures and properties to predict features of unknown glycans. | Can rapidly classify fucosylation types (e.g., core vs. outer arm) from mass spectrometry data.[14] Can predict glycan structures from lectin binding data.[15] | Predictive accuracy is dependent on the quality and completeness of the training data. | High-throughput analysis of glycomics data to identify fucosylation patterns.[14] |
A logical workflow for combining these computational methods with experimental validation is crucial for robust structural elucidation.
Part 2: Experimental Validation Techniques
Experimental data provides the ground truth against which computational models are judged. The three primary techniques for glycan structural analysis are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Comparison of Experimental Validation Methods
| Experimental Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Glycan composition, sequence, branching patterns, and linkage analysis (with fragmentation).[1][16] | High sensitivity, suitable for complex mixtures.[16] Can identify fucosylation sites (core vs. outer arm).[17] | Provides limited information on 3D conformation. Fucose residues can sometimes rearrange during fragmentation, leading to misleading interpretations.[18][19] |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, glycosidic linkage conformations, and intermolecular interactions.[20][21][22] | Provides detailed information about the solution-state structure and flexibility, which is highly relevant for biological function.[20][21] | Requires larger amounts of pure sample (nanomoles).[22] Data interpretation can be complex for large glycans. |
| X-ray Crystallography | High-resolution, static 3D structure of the glycan, often in complex with a protein.[23][24] | Provides atomic-level detail of a specific conformation.[24] The "gold standard" for static structural determination. | Requires a well-ordered crystal, which is challenging for flexible glycans.[23] The crystal structure may not represent the dominant conformation in solution. |
The following diagram illustrates how different experimental and computational techniques contribute to elucidating the structure of fucosylated glycans.
Part 3: Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results. Below are summarized protocols for the key experimental techniques cited.
Protocol 1: Mass Spectrometry Analysis of Fucosylated N-Glycans
This protocol outlines a general workflow for analyzing released N-glycans by LC-ESI-MS/MS.
-
Glycan Release: N-glycans are typically released from the glycoprotein enzymatically using PNGase F.
-
Derivatization (Optional but Recommended): Released glycans are often derivatized (e.g., with 2-aminobenzamide, 2-AB) to improve ionization efficiency and facilitate chromatographic separation.[12]
-
LC Separation: The derivatized glycan mixture is injected into an LC system. A common method uses a reversed-phase column with a gradient of acetonitrile (B52724) in formic acid (e.g., 50% acetonitrile/0.1% formic acid).[1]
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
The mass of the precursor ion helps determine the glycan composition. The presence of fucose is inferred from the mass difference corresponding to a deoxyhexose residue.[1]
-
MS/MS spectra are analyzed for characteristic oxonium ions (e.g., m/z 204.1 for HexNAc) and Y-ions, which provide sequence and linkage information.[17] Specific fragments can distinguish between core and outer-arm fucosylation.[17]
-
Protocol 2: NMR Spectroscopy for Glycan Structural Elucidation
This protocol provides a basic outline for acquiring 1D and 2D NMR spectra for glycan analysis.
-
Sample Preparation:
-
Data Acquisition:
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of sugar residues and their anomeric configurations (α or β) based on the chemical shifts and coupling constants (³J_H1,H2) of anomeric protons.[22]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue, allowing for the assignment of the spin system for each monosaccharide.
-
2D TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system, aiding in the complete assignment of individual sugar residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), even if they are on different sugar residues. This is the primary method for determining the sequence and conformation across glycosidic linkages.[12][20][21]
-
-
Data Analysis:
-
The combination of these spectra allows for the sequential assignment of all proton resonances.
-
The intensities of NOE cross-peaks are used to generate distance constraints, which are then used to build or validate a 3D model of the glycan in solution.[12]
-
Protocol 3: X-ray Crystallography of Glycoproteins
This protocol describes the general steps for determining the structure of a glycoprotein, including its fucosylated glycans.
-
Protein Expression and Purification: Produce and purify large quantities of the glycoprotein. For crystallographic purposes, it is often advantageous to produce a glycoform with homogeneous glycosylation, though this is challenging.
-
Crystallization:
-
Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered, single crystals. This is a major bottleneck, as the flexibility of glycans can inhibit crystal formation.[23]
-
-
Data Collection:
-
Mount a suitable crystal and cool it in a cryo-stream (typically liquid nitrogen).
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect diffraction data as the crystal is rotated.[24]
-
-
Structure Determination and Refinement:
-
The diffraction pattern is used to calculate an electron density map of the crystal's unit cell.[24]
-
An atomic model of the protein is built into the electron density map.
-
If the electron density for the glycan is clear, the sugar residues, including fucose, can be modeled.[25] Often, only the first few residues of the glycan are visible due to flexibility.[23]
-
The complete model is refined against the experimental data to achieve the best possible fit.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling glycans with AlphaFold 3: capabilities, caveats, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GlycoShape [glycoshape.org]
- 4. Computational Simulations of Glycan Recognition by Lectins and Other Carbohydrate Binding Proteins | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and simulation of fully glycosylated molecular models of ACE2-Fc fusion proteins and their interaction with the SARS-CoV-2 spike protein binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosaminoglycan Monosaccharide Blocks Analysis by Quantum Mechanics, Molecular Dynamics, and Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Decoding SP-D and glycan binding mechanisms using a novel computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 23. Function and 3D Structure of the N-Glycans on Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. Structural basis for the specific cleavage of core-fucosylated N-glycans by endo-β-N-acetylglucosaminidase from the fungus Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-L-Fucopyranose: A Guide for Laboratory Professionals
Introduction
alpha-L-Fucopyranose, a deoxyhexose sugar, is a common reagent in glycoscience research and development. While not classified as a hazardous substance, proper disposal is essential to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste materials, designed for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a robust chemical waste management plan. For this compound, as with all laboratory chemicals, the following principles apply:
-
Identification and Segregation: All chemical waste must be accurately identified and segregated based on compatibility to prevent dangerous reactions.[3] For instance, acids should be stored separately from bases, and oxidizing agents kept apart from reducing agents and organic compounds.[4]
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations.[5] It is the responsibility of the waste generator to ensure compliance with all applicable laws.[5]
-
Waste Minimization: Laboratories should strive to minimize the generation of chemical waste by ordering only the necessary quantities of materials, keeping an accurate inventory, and substituting with less hazardous chemicals when possible.[6]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[7]
-
Protective Clothing: A laboratory coat.[7]
Handle the chemical in a well-ventilated area to avoid inhalation of any dust.[7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of pure this compound, contaminated materials, and empty containers.
Disposal of Unused or Expired this compound
Solid this compound should be disposed of as chemical waste.
-
Collection: Sweep up the solid material and place it in a designated, compatible, and clearly labeled waste container.[1][8]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[3]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA).[4][6] The SAA should be at or near the point of generation and inspected weekly for leaks.[4][6]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[6]
Disposal of Contaminated Materials
Materials such as pipette tips, gloves, and absorbent pads contaminated with this compound should be disposed of as solid chemical waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof waste container.
-
Labeling and Storage: Follow the same labeling and storage procedures as for pure this compound.
Disposal of Aqueous Solutions
Aqueous solutions of this compound should generally not be disposed of down the drain unless specifically permitted by your institution's EHS guidelines for non-hazardous, water-soluble chemicals in small quantities.[4]
-
Collection: Collect aqueous waste in a designated, compatible, and sealed waste container.
-
Labeling and Storage: Label the container with "Hazardous Waste," the contents ("this compound in water"), and the approximate concentration. Store in the SAA.
-
Disposal: Arrange for pickup through your institution's hazardous waste program.[9]
Disposal of Empty Containers
Empty containers that held this compound should be triple-rinsed before disposal as regular trash.[5][9]
-
Rinsing: Triple-rinse the container with a suitable solvent (e.g., water).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous chemical waste.[5]
-
Container Disposal: After rinsing, deface or remove the original label and dispose of the container in the regular trash.[9]
Quantitative Data on Disposal
While this compound is not typically classified as an acutely hazardous "P-listed" waste, general laboratory waste accumulation limits apply. The following table summarizes these general guidelines.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days of being full | [4][6] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 12 months from the start date | [4][6] |
Experimental Protocol: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound waste streams.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling alpha-L-Fucopyranose
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use of alpha-L-fucopyranose, a key reagent in various biological studies. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and streamline laboratory workflow.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent potential irritation and ensure personnel safety. The recommended PPE is detailed in the table below.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1-compliant | Protects against airborne powder and potential splashes. |
| Hand Protection | Nitrile or Latex Gloves | Standard laboratory grade | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved (if ventilation is inadequate) | Minimizes inhalation of fine powder, especially during weighing and transfer. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both safety and experimental integrity.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Verify that a chemical spill kit is readily accessible.
-
Weighing and Aliquoting :
-
Perform in a well-ventilated area or under a chemical fume hood to minimize inhalation of the fine powder.
-
Use a clean, dedicated spatula and weigh boat.
-
Handle the powder gently to avoid creating dust clouds.
-
-
Dissolution :
-
When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
-
Stir gently until fully dissolved.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of unused this compound and its containers is crucial to maintain a safe laboratory environment.
-
Unused Product : Dispose of in accordance with local, state, and federal regulations. For small quantities, it may be permissible to dissolve in a large amount of water and flush down the drain, but always confirm with your institution's environmental health and safety (EHS) office first.
-
Contaminated Materials : Any materials, such as weigh boats or paper towels, that have come into contact with this compound should be disposed of as solid waste.
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent (e.g., water) before recycling or discarding.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Standard handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
